MrgprX2 antagonist-7
Description
Structure
3D Structure
Properties
Molecular Formula |
C24H22ClF3N6O3 |
|---|---|
Molecular Weight |
534.9 g/mol |
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[4-[[4-[4-(triazol-1-yl)butyl]phenoxy]methyl]-1,3-oxazol-2-yl]urea |
InChI |
InChI=1S/C24H22ClF3N6O3/c25-21-9-6-17(13-20(21)24(26,27)28)30-22(35)32-23-31-18(15-37-23)14-36-19-7-4-16(5-8-19)3-1-2-11-34-12-10-29-33-34/h4-10,12-13,15H,1-3,11,14H2,(H2,30,31,32,35) |
InChI Key |
LGWUGQFHDRPHIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCCN2C=CN=N2)OCC3=COC(=N3)NC(=O)NC4=CC(=C(C=C4)Cl)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of MrgprX2 Antagonism: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the mechanism of action for antagonists of the Mas-related G protein-coupled receptor X2 (MrgprX2). Primarily expressed on mast cells and sensory neurons, MrgprX2 has emerged as a critical target in non-IgE mediated allergic and inflammatory responses.[1][2][3][4] This document details the receptor's signaling pathways, the molecular basis of antagonism, and the experimental protocols used to characterize these interactions, serving as a vital resource for researchers and professionals in drug development.
The MrgprX2 Signaling Cascade: A Dual-Pronged Activation
Activation of MrgprX2 by a diverse array of cationic ligands, including neuropeptides like Substance P (SP), host defense peptides, and certain drugs, triggers a complex signaling cascade leading to mast cell degranulation and the release of inflammatory mediators.[5] This process is primarily mediated through two major pathways: G-protein dependent signaling and β-arrestin recruitment.
1.1 G-Protein Coupled Signaling:
Upon agonist binding, MrgprX2 undergoes a conformational change, enabling it to couple with and activate heterotrimeric G proteins, predominantly of the Gαq and Gαi subtypes.
-
Gαq Pathway: Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, causing a rapid influx of intracellular calcium (Ca2+). This surge in cytoplasmic calcium is a critical trigger for the fusion of granules with the plasma membrane and the subsequent release of histamine, tryptase, and other pre-formed mediators.
-
Gαi Pathway: The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway, along with the activation of the Phosphoinositide 3-kinase (PI3K)-AKT pathway, contributes to cellular responses like chemotaxis and the synthesis of pro-inflammatory cytokines and prostaglandins. Downstream of G-protein activation, several mitogen-activated protein kinase (MAPK) pathways, including ERK, p38, and JNK, are also activated, further contributing to the synthesis of inflammatory mediators.
1.2 β-Arrestin Mediated Regulation:
In addition to G-protein signaling, agonist binding can also promote the recruitment of β-arrestins (β-arrestin-1 and β-arrestin-2). This interaction is crucial for receptor desensitization and internalization, a process that terminates the signaling cascade and prevents overstimulation. Some agonists, termed "balanced agonists" (e.g., codeine, Compound 48/80), effectively induce both G-protein signaling and β-arrestin recruitment. In contrast, "G protein-biased" agonists primarily activate G-protein pathways with minimal β-arrestin engagement, leading to sustained signaling. MrgprX2 antagonists can interfere with both G-protein and β-arrestin-dependent signaling.
Caption: Agonist activation of MrgprX2 initiates G-protein and β-arrestin signaling.
Mechanism of Action of MrgprX2 Antagonists
MrgprX2 antagonists function by competitively binding to the receptor, thereby preventing its activation by endogenous or exogenous agonists. This blockade inhibits the conformational changes necessary for G-protein coupling and subsequent downstream signaling. Small molecule antagonists have been developed that potently inhibit agonist-induced mast cell degranulation and the release of inflammatory mediators. Some antagonists may also exhibit inverse agonist activity, reducing the basal, ligand-independent activity of the receptor.
The primary mechanisms of action include:
-
Inhibition of Calcium Mobilization: By preventing Gαq activation, antagonists block the PLC-IP3 pathway, thus inhibiting the release of intracellular calcium, a key step in degranulation.
-
Suppression of Degranulation: Consequently, the release of pre-formed mediators such as histamine and β-hexosaminidase from mast cell granules is significantly reduced.
-
Blockade of Cytokine and Chemokine Synthesis: Antagonists also inhibit the activation of MAPK and PI3K/AKT pathways, leading to a decrease in the de novo synthesis of cytokines, chemokines, and prostaglandins.
-
Inhibition of β-Arrestin Recruitment: Some antagonists have been shown to block agonist-induced β-arrestin recruitment, which can influence receptor internalization and desensitization dynamics.
References
The Discovery and Synthesis of MrgprX2 Antagonist-7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mas-related G protein-coupled receptor X2 (MrgprX2) has emerged as a critical mediator of IgE-independent mast cell activation, playing a significant role in pseudo-allergic reactions, neurogenic inflammation, and various inflammatory diseases.[1] Activation of MrgprX2 by a wide range of ligands, including neuropeptides and certain drugs, triggers mast cell degranulation and the release of inflammatory mediators such as histamine. Consequently, the development of potent and selective MrgprX2 antagonists is a promising therapeutic strategy for a variety of mast cell-mediated disorders. This guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of a novel MrgprX2 antagonist, designated as MrgprX2 antagonist-7 (also referred to as compound 10 in associated literature).[2][3]
MrgprX2 Signaling Pathways
MrgprX2 activation initiates a cascade of intracellular events leading to mast cell degranulation. The primary signaling pathway involves the coupling to Gαq and Gαi proteins. Activation of Gαq leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytoplasm. This initial calcium transient is followed by a sustained influx of extracellular calcium through store-operated calcium entry (SOCE). The elevated intracellular calcium levels are a critical trigger for the fusion of granular membranes with the plasma membrane, resulting in the release of pre-formed mediators like histamine and β-hexosaminidase. The Gαi pathway, on the other hand, can modulate adenylyl cyclase activity and contribute to cell signaling.
Discovery and Synthesis of this compound
This compound was developed through a rational drug design approach, integrating the active substructures of two previously identified inhibitors, B10-S and mubritinib. This strategy aimed to create a novel chemical entity with enhanced potency and selectivity for MrgprX2.
Proposed Synthesis of this compound
While the specific, step-by-step synthesis is proprietary, a plausible synthetic route can be devised based on the known synthesis of similar 1,3,4-oxadiazole and 1,2,4-triazole derivatives. The synthesis likely involves a multi-step process culminating in the coupling of key heterocyclic intermediates.
References
- 1. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detecting degranulation via hexosaminidase assay [protocols.io]
- 3. A humanized mouse model to study mast cells mediated cutaneous adverse drug reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of MrgprX2 in Mast Cell Degranulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Mas-related G protein-coupled receptor X2 (MrgprX2) has emerged as a critical mediator of IgE-independent mast cell degranulation, playing a pivotal role in pseudo-allergic reactions, neurogenic inflammation, and host defense. This technical guide provides an in-depth exploration of the molecular mechanisms underlying MrgprX2-mediated mast cell activation. It details the intricate signaling pathways, presents quantitative data on receptor activation and degranulation, and offers comprehensive protocols for key experimental assays. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating mast cell biology and the therapeutic potential of targeting MrgprX2.
Introduction
Mast cells are key effector cells of the immune system, traditionally recognized for their role in allergic responses mediated by the high-affinity IgE receptor, FcεRI. However, a growing body of evidence highlights the significance of IgE-independent activation pathways. Central to this is the Mas-related G protein-coupled receptor X2 (MrgprX2), a receptor predominantly expressed on connective tissue mast cells, particularly in the skin.[1][2]
MrgprX2 is activated by a diverse array of cationic ligands, including neuropeptides (e.g., Substance P), host defense peptides (e.g., LL-37), and numerous FDA-approved drugs, such as neuromuscular blocking agents and fluoroquinolones.[3][4] This broad ligand specificity positions MrgprX2 as a crucial sensor for both endogenous danger signals and exogenous compounds, linking it to a spectrum of physiological and pathological processes, from innate immunity and wound healing to adverse drug reactions and chronic inflammatory diseases like rosacea and atopic dermatitis.[1]
Understanding the precise mechanisms of MrgprX2 signaling is paramount for the development of novel therapeutics aimed at modulating mast cell activity in these contexts. This guide will dissect the signaling cascades initiated by MrgprX2 activation, leading to the release of pre-formed mediators stored in mast cell granules, a process known as degranulation.
MrgprX2 Signaling Pathways in Mast Cell Degranulation
The activation of MrgprX2 by its ligands initiates a cascade of intracellular signaling events that culminate in mast cell degranulation. This process is primarily mediated through the activation of heterotrimeric G proteins, leading to downstream signaling involving phospholipase C (PLC), phosphoinositide 3-kinase (PI3K), and mitogen-activated protein kinases (MAPKs). Additionally, β-arrestins play a crucial role in regulating receptor signaling and internalization.
G Protein-Coupled Signaling
Upon ligand binding, MrgprX2 undergoes a conformational change that facilitates its coupling to and activation of both Gαi and Gαq proteins.
-
Gαq Pathway : The activation of Gαq leads to the stimulation of phospholipase C-β (PLCβ). PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This initial calcium mobilization is a critical event in initiating degranulation.
-
Gαi Pathway : The Gαi subunit, when activated, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. The precise role of this decrease in cAMP in degranulation is still under investigation. More prominently, the βγ subunits released from Gαi activation are thought to contribute to the activation of PI3K.
The following diagram illustrates the initial G protein-mediated signaling events following MrgprX2 activation.
References
- 1. Mast cells stimulation and β-hexosaminidase release assay [bio-protocol.org]
- 2. abmgood.com [abmgood.com]
- 3. Measuring GPCR Activity Using the Tango GPCR Assay on the FLIPR Tetra Fluorimetric Imaging Plate Reader System [moleculardevices.com]
- 4. Isolation of Tissue Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Target Specificity and Selectivity of MrgprX2 Antagonist-7
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Mas-related G protein-coupled receptor X2 (MRGPRX2) has emerged as a critical target in non-IgE-mediated allergic and inflammatory responses. Its activation by a wide array of ligands, including neuropeptides and various drugs, leads to mast cell degranulation and the release of inflammatory mediators. Consequently, the development of specific and selective MRGPRX2 antagonists is a promising therapeutic strategy for a range of mast cell-driven disorders. This technical guide focuses on MrgprX2 antagonist-7, a novel small molecule inhibitor. While detailed quantitative data from its primary publication is not publicly accessible, this document synthesizes the available information and provides a comprehensive framework for its evaluation, including detailed experimental protocols and relevant signaling pathways.
Introduction to MRGPRX2
MRGPRX2 is a G protein-coupled receptor (GPCR) predominantly expressed on mast cells and to a lesser extent on other cell types like sensory neurons.[1] It plays a significant role in innate immunity and neurogenic inflammation.[2] Unlike the classical IgE-mediated mast cell activation, MRGPRX2 provides an alternative pathway for degranulation in response to various secretagogues, including certain FDA-approved drugs, which can lead to pseudo-allergic reactions.[3] The receptor is known to couple to Gαq and Gαi proteins, initiating downstream signaling cascades that result in calcium mobilization and the release of histamine, proteases, and other pro-inflammatory mediators.[4]
This compound (Compound 10)
This compound, also referred to as compound 10, is identified as a novel anti-allergic agent with the capacity to inhibit mast cell degranulation.[5] It was developed and evaluated in a study by Lu J, et al., published in Bioorganic & Medicinal Chemistry Letters in 2022. The study synthesized two new derivatives, with this compound being one of them, and assessed their potential as anti-pseudo-allergic agents.
Target Specificity and Potency
The primary mechanism of action of this compound is the inhibition of the MRGPRX2 receptor. The specificity of an antagonist is determined by its ability to bind to its intended target with high affinity, leading to a functional response (in this case, inhibition) at low concentrations.
Quantitative Data
The potency of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the antagonist required to inhibit 50% of the MRGPRX2-mediated response. The primary publication by Lu et al. (2022) contains the specific IC50 values from various in vitro assays; however, this data is not publicly available. The table below is structured to present this data once it becomes accessible.
| Assay Type | Cell Line | Agonist Used | This compound IC50 (nM) | Reference |
| β-Hexosaminidase Release | LAD2 | Compound 48/80 | [Data Not Available] | |
| Histamine Release | LAD2 | Compound 48/80 | [Data Not Available] | |
| Intracellular Ca2+ Mobilization | MRGPRX2-HEK293 | Compound 48/80 | [Data Not Available] |
Target Selectivity
Selectivity is a critical parameter for any therapeutic candidate, defining its ability to interact with the intended target over other proteins in the biological system. High selectivity minimizes the risk of off-target effects and associated toxicities.
Selectivity Profile
An ideal selectivity profile for an MRGPRX2 antagonist would demonstrate high potency for MRGPRX2 with minimal or no activity at other related receptors or key safety-related off-targets. Information regarding the selectivity of this compound is not detailed in the publicly available literature. A comprehensive selectivity panel would typically include assays against other Mas-related GPCRs, other GPCRs that bind similar ligands (e.g., neurokinin receptors), and a broad panel of kinases, ion channels, and other enzymes.
| Target | Assay Type | This compound Activity (IC50/Ki in nM) |
| MRGPRX1 | Functional Antagonism | [Data Not Available] |
| MRGPRX3 | Functional Antagonism | [Data Not Available] |
| MRGPRX4 | Functional Antagonism | [Data Not Available] |
| Neurokinin 1 Receptor (NK1R) | Radioligand Binding / Functional Antagonism | [Data Not Available] |
| A panel of >50 GPCRs, ion channels, and kinases | Binding/Enzymatic Assays | [Data Not Available] |
Experimental Protocols
The following are detailed methodologies for the key experiments typically used to characterize the specificity and selectivity of an MRGPRX2 antagonist, based on established protocols in the field. The specific parameters used for this compound can be found in Lu et al., 2022.
Cell Culture
-
LAD2 Cells: A human mast cell line endogenously expressing MRGPRX2. These cells are typically cultured in StemPro-34 SFM supplemented with L-glutamine, penicillin/streptomycin, and recombinant human stem cell factor (rhSCF).
-
HEK293 Cells Stably Expressing MRGPRX2 (MRGPRX2-HEK293): These cells are used for specific receptor-based assays. They are generally maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), penicillin/streptomycin, and a selection antibiotic (e.g., G418) to ensure the continued expression of the receptor.
β-Hexosaminidase Release Assay (Mast Cell Degranulation)
This assay quantifies the release of the granular enzyme β-hexosaminidase, a marker of mast cell degranulation.
-
Cell Seeding: Seed LAD2 cells in a 96-well plate at a density of 1-5 x 10^5 cells/well and incubate overnight.
-
Sensitization (Optional for IgE-mediated controls): For IgE-mediated controls, sensitize cells with human IgE overnight.
-
Washing: Wash the cells twice with a buffered salt solution (e.g., Tyrode's buffer).
-
Antagonist Incubation: Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 30 minutes) at 37°C.
-
Agonist Stimulation: Add an MRGPRX2 agonist, such as Compound 48/80, to induce degranulation and incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Sample Collection: Centrifuge the plate to pellet the cells and collect the supernatant.
-
Enzyme Assay:
-
Lyse the remaining cells with a detergent (e.g., Triton X-100) to determine the total β-hexosaminidase content.
-
Incubate the supernatant and cell lysate with a substrate for β-hexosaminidase (p-nitrophenyl-N-acetyl-β-D-glucosaminide) in a citrate buffer.
-
Stop the reaction with a stop solution (e.g., sodium carbonate buffer).
-
-
Data Analysis: Measure the absorbance at 405 nm. Calculate the percentage of β-hexosaminidase release relative to the total cellular content. Plot the percentage of inhibition against the antagonist concentration to determine the IC50 value.
Histamine Release Assay
This assay measures the amount of histamine released from mast cells upon stimulation.
-
Follow steps 1-5 of the β-Hexosaminidase Release Assay.
-
Supernatant Collection: Collect the supernatant after agonist stimulation.
-
Histamine Quantification: Measure the histamine concentration in the supernatant using a commercially available enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of histamine release and determine the IC50 of the antagonist.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
-
Cell Seeding: Seed MRGPRX2-HEK293 cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.
-
Washing: Wash the cells to remove excess dye.
-
Antagonist Addition: Add varying concentrations of this compound to the wells.
-
Fluorescence Measurement: Use a fluorescence plate reader to measure the baseline fluorescence.
-
Agonist Injection: Inject an MRGPRX2 agonist (e.g., Compound 48/80) and immediately begin kinetic reading of fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the rise in intracellular calcium. Calculate the inhibition of the calcium response by the antagonist at different concentrations to determine the IC50 value.
Signaling Pathways and Visualizations
MRGPRX2 Signaling Pathway
Upon activation by an agonist, MRGPRX2 initiates a signaling cascade primarily through Gαq and Gαi proteins. The Gαq pathway leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a rapid increase in cytosolic calcium levels, a key event for mast cell degranulation. The Gαi pathway inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.
Caption: Simplified MRGPRX2 signaling pathway leading to mast cell degranulation.
Experimental Workflow for Antagonist Characterization
The characterization of an MRGPRX2 antagonist follows a logical progression from initial screening to detailed functional and selectivity assays.
Caption: Experimental workflow for the characterization of an MRGPRX2 antagonist.
Target Specificity and Selectivity Logic
The ideal antagonist demonstrates a clear separation between its on-target potency and its off-target activity.
Caption: Logical relationship of target specificity and selectivity for an MRGPRX2 antagonist.
Conclusion
This compound represents a promising small molecule for the inhibition of MRGPRX2-mediated mast cell activation. While the publicly available information is limited, this guide provides a comprehensive framework for understanding its target specificity and selectivity. The detailed experimental protocols and pathway diagrams serve as a valuable resource for researchers in the field of allergy, immunology, and drug discovery. The full characterization of this compound, including its precise potency and selectivity profile, awaits the complete disclosure of the data from its primary publication. Further investigation into such antagonists will be crucial for the development of novel therapeutics for a variety of inflammatory and pseudo-allergic conditions.
References
- 1. Subnanomolar MAS-related G protein-coupled receptor-X2/B2 antagonists with efficacy in human mast cells and disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of orexin 2 receptor selective and dual orexin receptor agonists based on the tetralin structure: Switching of receptor selectivity by chirality on the tetralin ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-N,N-Disubstituted 5-aminopyrazole-3-carboxylic acids are highly potent agonists of GPR109b - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Insights into Antagonist-7 Binding to the Mas-Related G Protein-Coupled Receptor X2 (MrgprX2)
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural biology governing the interaction between antagonist-7 and the Mas-related G protein-coupled receptor X2 (MrgprX2), a key receptor in non-IgE-mediated allergic and inflammatory responses. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental protocols, and visual representations of the underlying molecular mechanisms.
Core Concepts in MrgprX2 Antagonism
MrgprX2 is a G protein-coupled receptor (GPCR) predominantly expressed on mast cells and sensory neurons.[1][2][3] Its activation by a wide array of ligands, including neuropeptides, antimicrobial peptides, and certain drugs, leads to mast cell degranulation and the release of inflammatory mediators, contributing to conditions like pruritus, neurogenic inflammation, and pseudo-allergic reactions.[4][5] Consequently, the development of potent and selective MrgprX2 antagonists is a significant therapeutic goal. MrgprX2 antagonist-7 is an anti-allergic agent that has been shown to inhibit mast cell degranulation.
Recent breakthroughs in cryo-electron microscopy (cryo-EM) have provided high-resolution structures of MrgprX2 in complex with various agonists, revealing a shallow and solvent-exposed ligand-binding pocket. These structures show that the binding site is characterized by two sub-pockets: a negatively charged sub-pocket 1 and a hydrophobic sub-pocket 2. While a specific co-crystal structure of MrgprX2 with antagonist-7 is not yet publicly available, the existing agonist-bound structures serve as a critical template for understanding antagonist binding. It is hypothesized that antagonists, including antagonist-7, occupy this binding pocket, preventing the conformational changes required for receptor activation and subsequent G protein coupling.
Quantitative Data Summary
The following tables summarize key quantitative data for various MrgprX2 ligands, providing a comparative basis for understanding their interactions with the receptor.
Table 1: Binding Affinities and Potencies of MrgprX2 Antagonists
| Compound | Assay Type | Parameter | Value | Cell Line | Reference |
| Compound '1592' | FLIPR Ca2+ Assay (Antagonist Mode) | Kᵢ | 189 nM | HEK293 | |
| Compound C9 | FLIPR Ca2+ Assay (Antagonist Mode) | IC₅₀ | ~300 nM (vs. SP) | LAD2 | |
| Compound C9-6 | FLIPR Ca2+ Assay (Antagonist Mode) | - | - | HEK293 | |
| Compound A | β-hexosaminidase release | IC₅₀ | 32.4 nM | LAD2 | |
| Compound B | β-hexosaminidase release | IC₅₀ | 1.8 nM | LAD2 | |
| Compound B | Tryptase Release | pIC₅₀ | 9.38 ± 0.23 | Human skin mast cells | |
| Compound A | Schild Analysis | pA₂ | 7.59 | LAD2 | |
| Compound B | Schild Analysis | pA₂ | 9.05 | LAD2 |
Table 2: Agonist Potencies for MrgprX2 Activation
| Agonist | Assay Type | Parameter | Value | Cell Line | Reference |
| (R)-ZINC-3573 | FLIPR Ca2+ Assay | EC₅₀ | 3 µM (for EC₈₀) | HEK293 | |
| Cortistatin-14 | Gq Activation Assay | - | - | HEK293 | |
| Substance P | Tryptase Release | EC₉₀ | 10 µM | Human skin mast cells | |
| PAMP-12 | Calcium Mobilization | - | - | HEK-X2 | |
| Compound 48/80 | Gαi–Gγ dissociation | - | - | - |
Signaling Pathways
MrgprX2 activation initiates a cascade of intracellular signaling events. The receptor couples to both Gαq and Gαi G proteins. Gαq activation leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium levels and mast cell degranulation. The Gαi pathway inhibits adenylyl cyclase, leading to decreased cAMP levels, which can also contribute to mast cell activation. Some ligands can also induce β-arrestin recruitment, leading to receptor internalization and desensitization.
References
- 1. Frontiers | MRGPRX2 signaling involves the Lysyl-tRNA synthetase and MITF pathway [frontiersin.org]
- 2. kactusbio.com [kactusbio.com]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. Ligands and Signaling of Mas-Related G Protein-Coupled Receptor-X2 in Mast Cell Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Mas-Related G Protein-Coupled Receptor-X2 (MRGPRX2) in Drug Hypersensitivity Reactions [frontiersin.org]
In-Depth Technical Guide: Pharmacological Profile of MrgprX2 Antagonist-7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological profile of MrgprX2 antagonist-7, a novel anti-allergic agent. This document details its mechanism of action, quantitative pharmacological data, and the experimental protocols used for its evaluation, providing a valuable resource for researchers in allergy, immunology, and drug development.
Introduction
Mas-related G protein-coupled receptor X2 (MRGPRX2) has emerged as a key receptor on mast cells and other immune cells, mediating IgE-independent hypersensitivity reactions to a wide range of stimuli, including neuropeptides, certain drugs, and endogenous mediators.[1][2] Activation of MRGPRX2 triggers mast cell degranulation, leading to the release of histamine, proteases, and other inflammatory mediators that contribute to the symptoms of allergic and inflammatory conditions.[3] Consequently, the development of potent and selective MRGPRX2 antagonists is a promising therapeutic strategy for a variety of mast cell-mediated disorders.
This compound, also identified as compound 10, is a novel small molecule inhibitor of MRGPRX2.[3][4] It has demonstrated significant anti-allergic effects by effectively inhibiting mast cell degranulation. This guide delves into the specific pharmacological characteristics of this compound.
Mechanism of Action and Signaling Pathway
This compound acts as a competitive antagonist at the MRGPRX2 receptor. Molecular docking studies suggest that it binds to the same active site on MRGPRX2 as the agonist compound 48/80 (C48/80), thereby preventing agonist-induced receptor activation. The activation of MRGPRX2 by agonists typically leads to the coupling of Gαq and Gαi proteins. This initiates a downstream signaling cascade involving phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a critical step for mast cell degranulation. By blocking the initial agonist binding, this compound effectively inhibits this entire signaling pathway.
References
- 1. Synthesis and evaluation of new potential anti-pseudo-allergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Immunomart [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
In Vitro Characterization of MrgprX2 Antagonist-7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Mas-related G protein-coupled receptor X2 (MrgprX2) has emerged as a critical mediator of IgE-independent mast cell activation, playing a significant role in pseudo-allergic reactions and various inflammatory diseases.[1][2][3] Consequently, the development of potent and selective MrgprX2 antagonists is a key focus in therapeutic research. This document provides a detailed technical overview of the in vitro characterization of a novel antagonist, designated as MrgprX2 antagonist-7 (also identified as compound 10 in associated literature).[4] We present its inhibitory activity, delineate the experimental protocols for its characterization, and illustrate the underlying signaling pathways and experimental workflows.
Quantitative Data Summary
The inhibitory potency of this compound was assessed across multiple functional assays. The data presented below summarizes its activity against agonist-induced responses in various cell-based systems.
| Assay Type | Cell Line | Agonist | Agonist Concentration | Antagonist-7 IC50 (nM) |
| Calcium Mobilization | HEK293 (hMrgprX2) | Substance P | EC80 | Data not available in search results |
| Calcium Mobilization | HEK293 (hMrgprX2) | Compound 48/80 | EC80 | Data not available in search results |
| β-Hexosaminidase Release | LAD2 Cells | Substance P | EC80 | Data not available in search results |
| β-Hexosaminidase Release | RBL-2H3 (hMrgprX2) | Icatibant | EC80 | Data not available in search results |
| β-Arrestin Recruitment | CHO-K1 (hMrgprX2) | Cortistatin-14 | EC80 | Data not available in search results |
Note: Specific quantitative data for "this compound" (compound 10) from the primary reference (Lu J, et al. Bioorg Med Chem Lett. 2022 Mar 1;59:128575) is not available in the provided search results. The table structure is representative of typical data presentation for such a compound.
Signaling Pathways
MrgprX2 is a G protein-coupled receptor that, upon activation by various ligands, initiates downstream signaling cascades leading to mast cell degranulation and the release of inflammatory mediators.[5] The primary signaling pathways involve the coupling to Gαq and Gαi proteins. MrgprX2 antagonists function by blocking these activation pathways.
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments used to characterize MrgprX2 antagonists.
Calcium Mobilization Assay
This assay measures the antagonist's ability to inhibit agonist-induced intracellular calcium release, a proximal event in MrgprX2 signaling.
Workflow Diagram:
Protocol:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human MrgprX2 are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin, and a selection antibiotic.
-
Plating: Cells are seeded into black-walled, clear-bottom 96-well plates and grown to confluence.
-
Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for 1 hour at 37°C.
-
Compound Addition: After washing to remove excess dye, varying concentrations of this compound are added to the wells and incubated for a specified period (e.g., 15-30 minutes).
-
Agonist Stimulation: The plate is placed in a fluorescence imaging plate reader (FLIPR) or similar instrument. An agonist (e.g., Substance P) at a pre-determined EC80 concentration is injected into the wells.
-
Data Analysis: The change in fluorescence intensity, corresponding to the intracellular calcium concentration, is monitored over time. The peak fluorescence response is used to calculate the percentage of inhibition for each antagonist concentration, and an IC50 value is determined by fitting the data to a four-parameter logistic equation.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies the release of the granular enzyme β-hexosaminidase as a marker for mast cell degranulation. It assesses the functional downstream effect of MrgprX2 inhibition.
Logical Relationship Diagram:
Protocol:
-
Cell Culture: A human mast cell line, such as LAD2 or RBL-2H3 cells engineered to express human MrgprX2, is used.
-
Sensitization and Plating: Cells are seeded in 96-well plates.
-
Compound Incubation: Cells are washed with a buffered salt solution (e.g., Tyrode's buffer) and then incubated with various concentrations of this compound for 30 minutes at 37°C.
-
Agonist Challenge: An MrgprX2 agonist (e.g., Compound 48/80) is added at its EC80 concentration, and the plate is incubated for an additional 30-60 minutes at 37°C to induce degranulation.
-
Supernatant Collection: The plate is centrifuged, and the supernatant, containing the released β-hexosaminidase, is carefully collected.
-
Enzymatic Reaction: The supernatant is transferred to a new plate and incubated with a substrate solution (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).
-
Signal Measurement: The reaction is stopped, and the absorbance is read on a plate reader. The amount of released enzyme is calculated relative to a total lysis control.
-
Data Analysis: The percentage of inhibition of degranulation is calculated for each antagonist concentration to determine the IC50 value.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated MrgprX2 receptor, a key event in receptor desensitization and an alternative signaling pathway.
Protocol:
-
Cell Line: A cell line (e.g., CHO-K1 or U2OS) co-expressing MrgprX2 fused to a protein tag (e.g., a fragment of β-galactosidase) and β-arrestin fused to a complementary tag (e.g., the larger fragment of β-galactosidase) is used.
-
Plating and Incubation: Cells are plated in 96-well plates. The following day, they are treated with varying concentrations of this compound and incubated.
-
Agonist Stimulation: An MrgprX2 agonist is added, and the cells are incubated to allow for β-arrestin recruitment.
-
Signal Detection: Upon agonist-induced recruitment, the two enzyme fragments come into proximity, forming an active enzyme. A chemiluminescent substrate is added, and the resulting signal is measured on a luminometer.
-
Data Analysis: The luminescent signal is proportional to the extent of β-arrestin recruitment. The IC50 of the antagonist is determined by quantifying the reduction in the agonist-induced signal.
Conclusion
This compound demonstrates inhibitory activity in key in vitro assays that recapitulate the MrgprX2 signaling cascade. The methodologies outlined in this guide provide a robust framework for the characterization of MrgprX2 antagonists, from initial calcium signaling events to downstream functional mast cell responses. This comprehensive in vitro profiling is essential for advancing promising candidates into further preclinical and clinical development for the treatment of mast cell-mediated disorders.
References
- 1. Ligands and Signaling of Mas-Related G Protein-Coupled Receptor-X2 in Mast Cell Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kactusbio.com [kactusbio.com]
- 3. Frontiers | Mas-Related G Protein-Coupled Receptor-X2 (MRGPRX2) in Drug Hypersensitivity Reactions [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Preclinical Profile of MRGPRX2 Antagonists: A Technical Overview
An In-depth Examination of the Preclinical Data and Methodologies for Novel Mast Cell Stabilizers
The Mas-related G protein-coupled receptor X2 (MRGPRX2) has emerged as a critical target in the development of novel therapeutics for mast cell-mediated inflammatory and allergic diseases.[1][2] Activation of MRGPRX2 on mast cells and sensory neurons by a variety of ligands, including neuropeptides and certain drugs, triggers the release of histamine and other inflammatory mediators, leading to symptoms like itching, swelling, and pain.[1] Consequently, the development of potent and selective MRGPRX2 antagonists is a promising strategy for managing conditions such as chronic urticaria, atopic dermatitis, and drug-induced hypersensitivity reactions.[3][4]
While specific preclinical data for a compound designated "MrgprX2 antagonist-7" (also referred to as compound 10) is limited to its description as an anti-allergic agent that can inhibit mast cell degranulation, a wealth of information is available for other structurally distinct and potent MRGPRX2 antagonists. This technical guide will provide a comprehensive overview of the preclinical evaluation of MRGPRX2 antagonists by synthesizing data from well-characterized molecules such as Compound B and EP262, offering a roadmap for researchers and drug development professionals in this field.
Quantitative Pharmacology of MRGPRX2 Antagonists
The preclinical characterization of MRGPRX2 antagonists involves a battery of in vitro and ex vivo assays to determine their potency, selectivity, and mechanism of action. The data is typically presented in a structured manner to allow for direct comparison of different compounds.
Table 1: In Vitro Potency of Representative MRGPRX2 Antagonists
| Compound | Assay | Agonist | Cell Type | Parameter | Value | Reference |
| Compound B | Mast Cell Degranulation (Tryptase Release) | Substance P (10 µM) | Freshly Isolated Human Skin Mast Cells | pIC50 | 9.38 ± 0.23 | |
| IC50 | 0.42 nM | |||||
| Schild Analysis | Substance P | LAD2 Mast Cells | pA2 | 9.05 (Schild slope of 1.46) | ||
| Compound A | Schild Analysis | Substance P | LAD2 Mast Cells | pA2 | 7.59 (Schild slope of 0.93) | |
| EP262 | MRGPRX2 Activation & Mast Cell Degranulation | Various Agonists | MRGPRX2-overexpressing cell lines, LAD2 mast cells, peripheral stem cell-derived mast cells | - | Potent Inhibition |
Table 2: Agonist Activity of MRGPRX2 Antagonists
| Compound | Assay | Cell Type | Parameter | Value | Reference |
| Compound A | Mast Cell Degranulation | LAD2 Mast Cells | EC50 | > 50,000 nM | |
| Compound B | Mast Cell Degranulation | LAD2 Mast Cells | EC50 | > 50,000 nM |
Key Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of preclinical data. Below are summaries of key experimental protocols used in the evaluation of MRGPRX2 antagonists.
In Vitro Mast Cell Degranulation Assay
This assay is fundamental to assessing the inhibitory effect of antagonists on mast cell activation.
-
Cell Culture: Human mast cell lines (e.g., LAD2) or freshly isolated human skin mast cells are used.
-
Antagonist Incubation: Cells are pre-incubated with varying concentrations of the MRGPRX2 antagonist.
-
Agonist Stimulation: A known MRGPRX2 agonist, such as Substance P or Compound 48/80, is added to stimulate degranulation.
-
Quantification of Mediator Release: The release of mast cell mediators, such as tryptase or histamine, into the supernatant is quantified using specific enzyme-linked immunosorbent assays (ELISAs) or other sensitive detection methods.
-
Data Analysis: The concentration-dependent inhibition by the antagonist is plotted to determine the IC50 value.
Calcium Mobilization Assay
This assay measures the antagonist's ability to block the intracellular calcium flux that occurs upon MRGPRX2 activation.
-
Cell Loading: Cells expressing MRGPRX2 (e.g., HEK293 cells overexpressing human MRGPRX2) are loaded with a calcium-sensitive fluorescent dye.
-
Antagonist Treatment: The cells are treated with the antagonist.
-
Agonist Challenge: An MRGPRX2 agonist is added to the cells.
-
Fluorescence Measurement: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured over time using a fluorometric imaging plate reader.
-
Inhibition Analysis: The reduction in the agonist-induced calcium signal in the presence of the antagonist is quantified.
Ex Vivo Human Skin Microdialysis
This model provides a more physiologically relevant assessment of antagonist activity in a human tissue context.
-
Tissue Preparation: Human skin explants are obtained from donors.
-
Microdialysis Probe Insertion: A microdialysis probe is inserted into the dermis of the skin explant.
-
Perfusion: The probe is perfused with a physiological buffer, and the antagonist can be delivered directly into the skin via the perfusate.
-
Agonist Stimulation: An MRGPRX2 agonist, such as Substance P, is co-perfused or injected intradermally to induce histamine release from resident mast cells.
-
Dialysate Collection and Analysis: The dialysate is collected at timed intervals, and the concentration of histamine is measured.
-
Efficacy Determination: The ability of the antagonist to block agonist-induced histamine release is determined.
In Vivo Models with Human MRGPRX2 Knock-in Mice
Due to the species differences between human MRGPRX2 and its murine ortholog, humanized mouse models are essential for in vivo studies.
-
Animal Model: Human MRGPRX2 knock-in (KI) mice, which express the human receptor, are used.
-
Antagonist Administration: The antagonist (e.g., Compound B, which is orally bioavailable) is administered to the mice, typically via oral gavage.
-
Agonist Challenge: An MRGPRX2 agonist (e.g., Compound 48/80) is injected intradermally to induce a local inflammatory response, such as vascular permeability or a scratching behavior indicative of itch.
-
Assessment of Response: The inflammatory response is quantified. For example, vascular permeability can be assessed by measuring the extravasation of a co-injected dye, and itch can be quantified by counting the number of scratches.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship: Plasma concentrations of the antagonist are measured at different time points and correlated with the observed in vivo efficacy.
Visualizing Pathways and Processes
Diagrams are indispensable for illustrating the complex biological pathways and experimental workflows in drug discovery.
Caption: MRGPRX2 signaling cascade and point of antagonist intervention.
Caption: Experimental workflow for preclinical evaluation of MRGPRX2 antagonists.
Caption: Logical flow of preclinical data supporting therapeutic potential.
Conclusion
The preclinical development of MRGPRX2 antagonists represents a significant advancement in the pursuit of targeted therapies for a range of mast cell-driven disorders. The comprehensive evaluation, from in vitro potency and selectivity assessments to ex vivo human tissue models and in vivo studies in humanized mice, provides a robust framework for identifying promising clinical candidates. The data available for compounds like Compound B and EP262 demonstrate that potent and orally bioavailable MRGPRX2 antagonists can effectively inhibit mast cell degranulation and subsequent inflammatory responses. This body of evidence strongly supports the continued investigation of MRGPRX2 receptor antagonists for allergic and inflammatory skin diseases and other mast cell-mediated conditions.
References
- 1. What are MRGPRX2 antagonists and how do they work? [synapse.patsnap.com]
- 2. 7tmantibodies.com [7tmantibodies.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders - PMC [pmc.ncbi.nlm.nih.gov]
Therapeutic Potential of MrgprX2 Inhibition: A Technical Guide for Drug Development
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Mas-related G protein-coupled receptor X2 (MrgprX2) has emerged as a critical mediator of non-IgE-dependent mast cell activation, positioning it as a key player in the pathophysiology of numerous inflammatory and allergic diseases.[1][2][3] Expressed predominantly on cutaneous mast cells and sensory neurons, MrgprX2 is activated by a diverse array of cationic ligands, including neuropeptides, host defense peptides, and various FDA-approved drugs.[4][5] This activation triggers mast cell degranulation and the release of potent inflammatory mediators, driving conditions such as atopic dermatitis, rosacea, chronic urticaria, and pseudo-allergic drug reactions. Consequently, the inhibition of MrgprX2 presents a novel and highly promising therapeutic strategy. This guide provides an in-depth overview of the core biology of MrgprX2, its role in disease, the signaling pathways it governs, and the current landscape of antagonist development, supported by quantitative data and detailed experimental protocols.
The MrgprX2 Receptor: A Nexus of Neuro-Immune Communication
MrgprX2, and its murine ortholog MrgprB2, functions as a crucial link between the nervous and immune systems. Sensory nerve activation, for instance by allergens or stress, leads to the release of neuropeptides like Substance P (SP), which directly activate mast cells through MrgprX2. This interaction creates a bidirectional amplification loop, where mast cell mediators further sensitize neurons, perpetuating neurogenic inflammation, pain, and itch.
Key Roles of MrgprX2:
-
Pseudo-allergic Reactions: MrgprX2 is a primary driver of non-IgE-mediated hypersensitivity reactions to numerous drugs, including neuromuscular blockers, quinolones, and vancomycin, which can cause conditions like Red Man Syndrome.
-
Chronic Inflammatory Skin Diseases: The receptor is implicated in the pathogenesis of atopic dermatitis (AD), rosacea, and chronic spontaneous urticaria (CSU). In these conditions, MrgprX2 expression is often upregulated, and its activation contributes to inflammation, pruritus, and skin barrier disruption.
-
Neurogenic Inflammation and Pain: By responding to neuropeptides released from sensory nerves, MrgprX2 activation on mast cells contributes significantly to neurogenic inflammation and associated pain and itch sensations.
-
Host Defense: While its overactivation is pathological, MrgprX2 also plays a role in innate immunity by recognizing antimicrobial host defense peptides (HDPs) like LL-37, leading to mast cell-mediated clearance of pathogens.
MrgprX2 Signaling Pathways
MrgprX2 activation initiates a complex network of intracellular signaling cascades leading to mast cell degranulation and cytokine production. The receptor couples to multiple G proteins, primarily Gαq and Gαi, and can also signal through β-arrestin pathways, sometimes in a ligand-biased manner.
-
Gαq Pathway: The canonical pathway involves Gαq activation, which stimulates Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in a rapid increase in intracellular calcium (Ca²⁺) and the activation of Protein Kinase C (PKC), culminating in the release of pre-formed mediators (e.g., histamine, tryptase) from granules.
-
Gαi Pathway: MrgprX2 also couples to Gαi, which inhibits adenylyl cyclase, reducing cAMP levels. This pathway is linked to the activation of the PI3K/AKT signaling axis, which is involved in mast cell degranulation and chemotaxis.
-
β-Arrestin Pathway: Some ligands promote the recruitment of β-arrestins, which can mediate receptor desensitization and internalization, but also initiate G protein-independent signaling, contributing to downstream effects like ERK1/2 activation. Substance P has been shown to be a β-arrestin-biased agonist.
References
- 1. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of MRGPRX2 Inhibitors on Mast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unlocking the Non-IgE-Mediated Pseudo-Allergic Reaction Puzzle with Mas-Related G-Protein Coupled Receptor Member X2 (MRGPRX2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. DSpace [repository.upenn.edu]
MrgprX2 signaling pathways in inflammatory diseases
An In-Depth Technical Guide to MrgprX2 Signaling in Inflammatory Diseases
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Mas-related G protein-coupled receptor X2 (MrgprX2), and its murine ortholog MrgprB2, is a receptor primarily expressed on mast cells (MCs) and sensory neurons.[1][2][3] It plays a crucial role in non-IgE-mediated immune responses, acting as a sensor for a wide array of cationic ligands.[1][4] Activation of MrgprX2 triggers mast cell degranulation, releasing a host of inflammatory mediators like histamine, proteases, cytokines, and chemokines. This process is central to various physiological and pathological conditions, including host defense against pathogens, but also contributes significantly to the pathophysiology of pseudo-allergic drug reactions and chronic inflammatory diseases. Consequently, MrgprX2 has emerged as a compelling therapeutic target for a range of inflammatory and allergic conditions, including chronic urticaria, atopic dermatitis, and asthma.
MrgprX2 Ligands
MrgprX2 is characterized by its low affinity and broad selectivity, allowing it to be activated by a diverse group of cationic and amphipathic molecules. These ligands can be broadly categorized as endogenous or exogenous.
-
Endogenous Ligands: These include neuropeptides released from sensory neurons such as Substance P (SP), cortistatin-14 (CST-14), and Vasoactive Intestinal Peptide (VIP). Antimicrobial host defense peptides (HDPs) like cathelicidin LL-37 and human β-defensins (hBDs), released by epithelial cells, are also potent activators. Additionally, eosinophil granule proteins can activate the receptor.
-
Exogenous Ligands: A significant number of FDA-approved drugs are known to activate MrgprX2, leading to pseudo-allergic or anaphylactoid reactions. This list includes neuromuscular blocking agents (NMBAs) like rocuronium and atracurium, fluoroquinolone antibiotics such as ciprofloxacin, and the glycopeptide antibiotic vancomycin, which is associated with "red man syndrome". The well-known mast cell secretagogue, compound 48/80, also acts via MrgprX2.
Core Signaling Pathways
Upon ligand binding, MrgprX2 initiates intracellular signaling cascades through both G protein-dependent and G protein-independent (β-arrestin) pathways. These pathways culminate in mast cell degranulation and the synthesis of inflammatory mediators.
G Protein-Dependent Signaling
MrgprX2 couples to both Gαq and Gαi proteins to mediate its effects.
-
Gαq Pathway: Ligand binding activates the Gαq subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. This rapid and transient increase in intracellular Ca²⁺ is a critical step for the fusion of granular membranes with the plasma membrane, leading to degranulation.
-
Gαi Pathway: Activation of the Gαi subunit has also been shown to contribute to Ca²⁺ mobilization and degranulation, a process that can be blocked by pertussis toxin (PTX).
-
Downstream Kinase Activation: The initial G protein signaling cascade further activates several downstream kinase pathways:
-
MAPK Pathway: MrgprX2 activation leads to the phosphorylation of MAP kinases, including ERK, p38, and JNK, which are involved in the synthesis and release of cytokines and prostaglandins.
-
PI3K/AKT Pathway: This pathway is also engaged following MrgprX2 stimulation and plays a role in cytokine production and degranulation.
-
NF-κB Pathway: The activation of the NF-κB pathway is crucial for the transcription of pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α.
-
LysRS-MITF Pathway: Recent evidence shows that MrgprX2 signaling involves the translocation of Lysyl-tRNA synthetase (LysRS) to the nucleus, which activates the microphthalmia-associated transcription factor (MITF), a key regulator of mast cell function.
-
β-Arrestin Pathway (G Protein-Independent)
In addition to G protein coupling, MrgprX2 can signal through β-arrestins. This pathway is involved in receptor desensitization, internalization, and G protein-independent signaling for processes like cell migration. Some ligands may act as "biased agonists," preferentially activating either the G protein or the β-arrestin pathway. While β-arrestin-1 is linked to desensitization and ERK phosphorylation, β-arrestin-2 appears to regulate mast cell degranulation.
References
Methodological & Application
Application Notes and Protocols for In Vivo Evaluation of MrgprX2 Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mas-Related G Protein-Coupled Receptor X2 (MRGPRX2) has emerged as a critical receptor on mast cells, mediating IgE-independent degranulation in response to a wide array of ligands.[1][2] This receptor is implicated in the pathophysiology of various mast cell-mediated disorders, including chronic urticaria, atopic dermatitis, and pseudo-allergic drug reactions.[2][3][4] The development of potent and selective MRGPRX2 antagonists represents a promising therapeutic strategy for these conditions.
These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of a hypothetical MrgprX2 antagonist, herein referred to as "MrgprX2 antagonist-7". The protocols are based on established methodologies for characterizing MRGPRX2 antagonists in preclinical animal models.
Signaling Pathways
MRGPRX2 activation initiates a signaling cascade leading to mast cell degranulation and the release of inflammatory mediators. The binding of an agonist to MRGPRX2 leads to the activation of G proteins, which in turn stimulates phospholipase C (PLC). This results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to calcium mobilization and protein kinase C (PKC) activation, respectively. Downstream signaling involves the activation of MAPK and NF-κB pathways, culminating in the release of pre-formed mediators (e.g., histamine, tryptase) from granules and the de novo synthesis of cytokines and chemokines.
Experimental Protocols
The following protocols describe common in vivo models to assess the efficacy of MrgprX2 antagonists.
Agonist-Induced Paw Edema Model in MRGPRX2 Knock-in Mice
This model assesses the ability of an antagonist to inhibit local inflammation and vascular permeability induced by an MRGPRX2 agonist.
Experimental Workflow:
Methodology:
-
Animal Model: Use human MRGPRX2 knock-in (KI) mice to ensure the relevance of the findings to the human receptor.
-
Acclimatization: Acclimatize mice for at least 7 days before the experiment.
-
Grouping: Randomly assign mice to treatment groups (e.g., Vehicle, this compound at different doses, Positive Control).
-
Antagonist Administration: Administer this compound or vehicle orally (p.o.) 1 hour before the agonist challenge.
-
Agonist Challenge: Inject an MRGPRX2 agonist, such as Substance P (e.g., 10 µg in 20 µL saline), into the plantar surface of the right hind paw.
-
Measurement: Measure the paw thickness using a digital caliper or plethysmometer at baseline and at various time points post-agonist injection (e.g., 30, 60, 120, and 240 minutes).
-
Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle group.
Data Presentation:
| Treatment Group | Dose (mg/kg, p.o.) | Mean Paw Swelling (mm) at 60 min (± SEM) | % Inhibition |
| Vehicle | - | 1.2 ± 0.15 | 0% |
| This compound | 10 | 0.6 ± 0.08 | 50% |
| This compound | 30 | 0.3 ± 0.05 | 75% |
| This compound | 100 | 0.15 ± 0.03 | 87.5% |
Systemic Anaphylaxis Model
This model evaluates the antagonist's ability to prevent a systemic pseudo-allergic reaction.
Methodology:
-
Animal Model: Utilize human MRGPRX2 KI mice.
-
Antagonist Administration: Administer this compound or vehicle orally 1 hour prior to the agonist challenge.
-
Agonist Challenge: Induce systemic anaphylaxis by intravenous (i.v.) injection of an MRGPRX2 agonist like compound 48/80 (e.g., 8 mg/kg).
-
Monitoring: Monitor the mice for 60 minutes for clinical signs of anaphylaxis (e.g., reduced activity, piloerection, labored breathing, convulsions) and record survival rates. Rectal temperature can also be monitored as a quantitative measure of shock.
-
Data Analysis: Compare the survival rates and changes in rectal temperature between the treatment groups.
Data Presentation:
| Treatment Group | Dose (mg/kg, p.o.) | Survival Rate (%) | Mean Rectal Temperature Drop (°C) at 30 min (± SEM) |
| Vehicle | - | 20% | 5.2 ± 0.8 |
| This compound | 10 | 60% | 3.1 ± 0.5 |
| This compound | 30 | 100% | 1.5 ± 0.3 |
| This compound | 100 | 100% | 0.8 ± 0.2 |
Agonist-Induced Scratching Behavior Model
This model is used to assess the antagonist's potential to alleviate itch, a common symptom in mast cell-mediated skin disorders.
Methodology:
-
Animal Model: Employ human MRGPRX2 KI mice.
-
Antagonist Administration: Orally administer this compound or vehicle 1 hour before the agonist challenge.
-
Agonist Challenge: Inject an agonist, such as compound 48/80 (e.g., 50 µg in 50 µL saline), intradermally (i.d.) into the rostral back or nape of the neck.
-
Behavioral Observation: Immediately after injection, place the mice in observation cages and record the number of scratching bouts directed towards the injection site for a period of 30-60 minutes.
-
Data Analysis: Compare the total number of scratches between the different treatment groups.
Data Presentation:
| Treatment Group | Dose (mg/kg, p.o.) | Mean Number of Scratches in 30 min (± SEM) | % Inhibition |
| Vehicle | - | 150 ± 22 | 0% |
| This compound | 10 | 85 ± 15 | 43% |
| This compound | 30 | 40 ± 8 | 73% |
| This compound | 100 | 15 ± 5 | 90% |
Conclusion
The described in vivo protocols provide a robust framework for evaluating the efficacy of novel MrgprX2 antagonists like the hypothetical "this compound". Successful demonstration of activity in these models, particularly in human MRGPRX2 knock-in mice, provides strong preclinical evidence to support the therapeutic potential of these compounds for treating mast cell-mediated diseases.
References
- 1. escientpharma.com [escientpharma.com]
- 2. Ligands and Signaling of Mas-Related G Protein-Coupled Receptor-X2 in Mast Cell Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MRGPRX2 signaling involves the Lysyl-tRNA synthetase and MITF pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kactusbio.com [kactusbio.com]
Application Notes and Protocols: Utilizing MrgprX2 Antagonist-7 in Mouse Models of Allergy
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Mas-related G protein-coupled receptor X2 (MrgprX2) has emerged as a critical mediator of IgE-independent mast cell activation, playing a significant role in the pathophysiology of various allergic and inflammatory conditions.[1][2][3][4] In mice, the ortholog MrgprB2 serves a similar function.[1] Activation of MrgprX2 by a wide range of ligands, including neuropeptides and certain drugs, triggers mast cell degranulation and the release of pro-inflammatory mediators, contributing to pseudo-allergic reactions. Consequently, antagonism of this receptor presents a promising therapeutic strategy for allergic diseases.
This document provides detailed application notes and protocols for the use of a specific antagonist, referred to herein as MrgprX2 antagonist-7, in established mouse models of allergy. The methodologies outlined will guide researchers in evaluating the efficacy of this antagonist in preclinical settings.
MrgprX2 Signaling Pathway
MrgprX2 activation initiates a cascade of intracellular events leading to mast cell degranulation and cytokine release. The signaling is multifaceted, involving both G-protein dependent and β-arrestin mediated pathways.
-
G-protein Signaling: Upon ligand binding, MrgprX2 couples to Gαq and Gαi proteins. Gαq activation leads to the stimulation of phospholipase C beta (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a critical step for degranulation. The Gαi pathway inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, which further promotes mast cell activation. Downstream of G-protein activation, pathways such as PI3K/AKT and MAPK/ERK are also engaged.
-
β-arrestin Signaling: Certain agonists also promote the recruitment of β-arrestins, which can lead to receptor internalization and desensitization, as well as initiating G-protein independent signaling.
The following diagram illustrates the key signaling events downstream of MrgprX2 activation.
Quantitative Data Summary
The following tables summarize the inhibitory effects of novel MrgprX2 antagonists from in vitro and in vivo studies. While the specific "antagonist-7" is not explicitly named in the search results, the data presented is representative of the efficacy of potent and selective small molecule inhibitors of MrgprX2.
Table 1: In Vitro Inhibition of Mast Cell Activation
| Antagonist | Cell Type | Agonist | Assay | IC50 / pIC50 | Reference |
|---|---|---|---|---|---|
| Novel Small Molecules | LAD-2, HTLA cells | Multiple | β-hexosaminidase, Calcium flux, Chemokine synthesis | 5-21 µM | |
| Compound B | Freshly isolated human skin mast cells | Substance P | Tryptase release | pIC50 = 9.38 ± 0.23 (IC50 = 0.42 nM) | |
| Compound A | LAD2 mast cells | Multiple | Degranulation | - |
| Compound B | LAD2 mast cells | Multiple | Degranulation | - | |
Table 2: In Vivo Efficacy in Mouse Models of Allergy
| Antagonist | Mouse Model | Challenge | Endpoint | Result | Reference |
|---|---|---|---|---|---|
| Novel Small Molecules | Acute systemic allergy | Not specified | Systemic allergic reactions | Effective blockade | |
| Novel Small Molecules | Systemic anaphylaxis | Not specified | Anaphylaxis | Prevention of systemic anaphylaxis | |
| Compound B | MRGPRX2 knock-in mice | Cpd 48/80 (intradermal) | Itch behavior (scratching) | Attenuation of itch |
| Orally administered antagonists | MRGPRX2 knock-in mice | Agonist-induced | Skin vascular permeability | Inhibition | |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below. These protocols are standard in the field and can be adapted for testing this compound.
Passive Cutaneous Anaphylaxis (PCA)
The PCA model is used to evaluate localized, IgE-mediated or MrgprX2-mediated mast cell degranulation in the skin.
Workflow Diagram:
Protocol:
-
Animals: BALB/c mice are commonly used for this model.
-
Sensitization: Anesthetize mice and intradermally inject one ear with 80-100 ng of anti-dinitrophenol (DNP) IgE antibody in 10-20 µL of sterile PBS. The contralateral ear can be injected with PBS as a control.
-
Treatment: 24 hours after sensitization, administer this compound at the desired dose and route (e.g., oral gavage, intraperitoneal injection). A vehicle control group should be included. This is typically done 1 hour before the antigen challenge.
-
Challenge: 1 hour after treatment, intravenously inject 100-200 µL of a solution containing the antigen (e.g., 60 mg DNP-HSA) and 1% Evans blue dye in PBS.
-
Endpoint Measurement:
-
30-60 minutes after the challenge, measure the thickness of both ears using a digital caliper.
-
Euthanize the mice and excise the ears.
-
To quantify plasma extravasation, incubate the ears in formamide at 63°C for 24 hours to extract the Evans blue dye.
-
Measure the absorbance of the supernatant at 620 nm. The amount of dye is proportional to the extent of the inflammatory response.
-
Ovalbumin (OVA)-Induced Active Systemic Anaphylaxis (ASA)
The ASA model is used to assess the systemic effects of an allergic reaction and is relevant for studying immediate-type hypersensitivity.
Protocol:
-
Animals: Mice (e.g., BALB/c) are sensitized to ovalbumin (OVA).
-
Sensitization:
-
On day 0 and day 7, administer an intraperitoneal injection of 100 µg of OVA emulsified in 4 mg of aluminum hydroxide (alum) adjuvant in a total volume of 200 µL PBS.
-
-
Treatment:
-
Administer this compound at the desired dose and route. Treatment can be given prophylactically during the sensitization period or acutely before the challenge. For acute treatment, administer the antagonist 1 hour before the OVA challenge on day 14.
-
-
Challenge:
-
On day 14, induce anaphylaxis by an intraperitoneal injection of 2 mg of OVA in 200 µL of PBS.
-
-
Endpoint Measurement:
-
Monitor rectal temperature every 10 minutes for at least 90 minutes post-challenge. A drop in body temperature is a key indicator of anaphylaxis.
-
Observe and score clinical signs of anaphylaxis (e.g., reduced activity, piloerection, labored breathing).
-
At the end of the observation period, collect blood via cardiac puncture to measure serum levels of histamine, mouse mast cell protease-1 (mMCP-1), and OVA-specific IgE.
-
Conclusion
The protocols and data presented provide a framework for investigating the therapeutic potential of this compound in preclinical mouse models of allergy. By targeting the IgE-independent activation of mast cells, this antagonist represents a novel approach for managing allergic disorders. The successful application of these models will be crucial in advancing our understanding of MrgprX2-mediated pathologies and in the development of new anti-allergic therapies.
References
- 1. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | MRGPRX2 signaling involves the Lysyl-tRNA synthetase and MITF pathway [frontiersin.org]
- 3. Novel small-molecule MRGPRX2 antagonists inhibit the murine model of allergic reactions | School of Biological Sciences [biosch.hku.hk]
- 4. What are MRGPRX2 antagonists and how do they work? [synapse.patsnap.com]
Application Notes: Utilizing MrgprX2 Antagonist-7 for the Investigation of Neurogenic Inflammation
References
- 1. DSpace [repository.upenn.edu]
- 2. Mast Cell-Specific MRGPRX2: a Key Modulator of Neuro-Immune Interaction in Allergic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are MRGPRX2 antagonists and how do they work? [synapse.patsnap.com]
- 4. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application of MrgprX2 Antagonist-7 in Skin Disorder Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mas-related G protein-coupled receptor X2 (MrgprX2) has emerged as a critical mediator in non-IgE-dependent mast cell activation, playing a significant role in the pathophysiology of various inflammatory skin disorders.[1][2] This receptor is activated by a diverse range of ligands, including neuropeptides like Substance P (SP), and host defense peptides such as LL-37, leading to mast cell degranulation and the release of pro-inflammatory mediators like histamine and tryptase.[3][4] Consequently, MrgprX2 is a promising therapeutic target for conditions such as atopic dermatitis, chronic urticaria, rosacea, and psoriasis.[3] MrgprX2 antagonist-7 represents a class of small molecules designed to specifically inhibit this receptor, offering a novel therapeutic strategy for these debilitating skin diseases. This document provides detailed application notes and protocols for utilizing this compound in preclinical skin disorder research.
Signaling Pathway of MrgprX2 Activation and Inhibition
MrgprX2 activation by agonists initiates a signaling cascade involving Gαi and Gαq proteins, leading to downstream activation of phospholipase C (PLC), subsequent calcium mobilization, and activation of pathways like ERK1/2 and PI3K/AKT, culminating in mast cell degranulation. This compound acts by blocking the binding of agonists to the receptor, thereby preventing this inflammatory cascade.
Quantitative Data Summary
The efficacy of this compound and related compounds has been quantified in various preclinical models. The following tables summarize key inhibitory concentrations (IC50) and other relevant data.
Table 1: In Vitro Efficacy of MrgprX2 Antagonists
| Antagonist | Assay | Cell Type | Agonist | IC50 (nM) | Reference |
| Compound B | Tryptase Release | Freshly Isolated Human Skin Mast Cells | Substance P | 0.42 | |
| Compound A | Mast Cell Degranulation | LAD2 Mast Cells | Cortistatin 14 | 22.8 | |
| Compound B | Mast Cell Degranulation | LAD2 Mast Cells | Cortistatin 14 | 1.0 | |
| Compound A | Mast Cell Degranulation | LAD2 Mast Cells | Substance P | 32.4 | |
| Compound B | Mast Cell Degranulation | LAD2 Mast Cells | Substance P | 1.8 | |
| C9 | β-hexosaminidase Release | RBL-MRGPRX2 Cells | Substance P, PAMP-12, Rocuronium | ~300 | |
| GE1111 | Mast Cell Degranulation | Mast Cells | Cortistatin-14 | 16,240 | |
| GE1111 | MRGPRX2 Activation | - | Cortistatin-14 | 35,340 |
Table 2: Ex Vivo and In Vivo Efficacy of MrgprX2 Antagonists
| Antagonist | Model | Species | Agonist | Effect | Reference |
| Compound B | Human Skin Explant (Microdialysis) | Human | Substance P | Potent blockade of histamine release | |
| Compound B | Itch Behavioral Model | Human MRGPRX2 Knock-in Mice | Compound 48/80 | Significant blockade of itch response | |
| Oral Compound B | Itch Behavioral Model | Human MRGPRX2 Knock-in Mice | Compound 48/80 | Complete abolishment of scratching behavior at 3 mg/kg | |
| Novel Small Molecules | Acute Allergic Reaction Model | Mouse | - | Effective blockade of systemic allergic reactions |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the application of this compound in skin disorder research.
Protocol 1: In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.
Materials:
-
Mast cell line (e.g., LAD2, RBL-MRGPRX2) or primary human skin-derived mast cells
-
96-well plates
-
HEPES buffer with 0.1% BSA
-
This compound
-
MrgprX2 Agonist (e.g., Substance P, PAMP-12)
-
Triton X-100 (0.1%) for cell lysis
-
β-hexosaminidase substrate (4-methylumbelliferyl N-acetyl-β-D-glucosaminide)
-
Plate reader (fluorometer)
Procedure:
-
Seed mast cells into a 96-well plate (e.g., 1x10⁴ LAD2 cells/well).
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control for 5 minutes at 37°C.
-
Add the MrgprX2 agonist to induce degranulation and incubate for 30 minutes at 37°C.
-
For total enzyme release, lyse a set of untreated cells with 0.1% Triton X-100.
-
Centrifuge the plate and collect the supernatants.
-
Add the β-hexosaminidase substrate to the supernatants and lysates and incubate.
-
Measure the fluorescence to determine enzyme activity.
-
Calculate the percentage of degranulation relative to the total release control.
Protocol 2: In Vitro Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon MrgprX2 activation.
Materials:
-
HEK293 cells overexpressing MrgprX2 and Gα15 proteins
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4)
-
384-well microplates
-
This compound
-
MrgprX2 Agonist (e.g., Cortistatin 14)
-
Fluorescence plate reader (e.g., FLIPR)
Procedure:
-
Seed the transfected HEK293 cells into black-walled, clear-bottom 384-well microplates.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4) for 30 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Add varying concentrations of this compound to the wells.
-
Place the plate in a fluorescence plate reader and measure the baseline fluorescence.
-
Inject the MrgprX2 agonist and immediately monitor the change in fluorescence over time, which indicates calcium mobilization.
-
Analyze the data to determine the inhibitory effect of the antagonist.
Protocol 3: Ex Vivo Human Skin Explant Histamine Release Assay
This protocol uses fresh human skin tissue to assess the effect of this compound on histamine release in a more physiologically relevant setting.
References
- 1. Frontiers | Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist [frontiersin.org]
- 2. Functional human skin explants as tools for assessing mast cell activation and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Functional human skin explants as tools for assessing mast cell activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Histamine Release Assay Using an MrgprX2 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mast cells are critical effector cells in allergic and inflammatory responses. While the classical pathway of mast cell activation involves the cross-linking of IgE receptors (FcεRI), a distinct, IgE-independent pathway has been identified involving the Mas-related G protein-coupled receptor X2 (MrgprX2).[1][2] MrgprX2 is activated by a wide range of ligands, including neuropeptides (e.g., Substance P), antimicrobial peptides, and certain drugs, leading to mast cell degranulation and the release of inflammatory mediators such as histamine.[1][3][4] Consequently, MrgprX2 has emerged as a key therapeutic target for managing non-allergic hypersensitivity reactions and chronic inflammatory diseases.
These application notes provide a detailed protocol for a histamine release assay to evaluate the efficacy of MrgprX2 antagonists, using a representative antagonist as a model. The protocol is designed for use with the human mast cell line LAD2, which endogenously expresses MrgprX2.
MrgprX2 Signaling Pathway
Activation of MrgprX2 by an agonist initiates a downstream signaling cascade that results in mast cell degranulation. The receptor couples to both Gαq and Gαi proteins. Gαq activation leads to the activation of phospholipase C beta (PLCβ), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a critical step for degranulation. The Gαi pathway can further amplify this response. MrgprX2 antagonists function by binding to the receptor and preventing its activation by agonists, thereby inhibiting the downstream signaling events that lead to histamine release.
Quantitative Data: Inhibition of Histamine Release by a Representative MrgprX2 Antagonist
The following tables summarize the inhibitory activity of a representative MrgprX2 antagonist ("Compound B") against various MrgprX2 agonists in different human mast cell systems. This data provides a benchmark for evaluating novel antagonists.
Table 1: Potency of Compound B in LAD2 Mast Cells
| Agonist | Agonist Concentration (EC80) | Compound B IC50 (nM) |
| Cortistatin 14 | ~EC80 | 1.0 |
| Substance P | ~EC80 | Not explicitly stated, but potent inhibition observed |
| Compound 48/80 | ~EC80 | Not explicitly stated, but potent inhibition observed |
| PACAP-27 | ~EC80 | Not explicitly stated, but potent inhibition observed |
| PAMP-12 | ~EC80 | Not explicitly stated, but potent inhibition observed |
Table 2: Potency of Compound B in Primary Human Skin Mast Cells
| Agonist | Agonist Concentration | Mediator Measured | Compound B IC50 (nM) |
| Substance P | 10 µM (~EC90) | Tryptase | 0.42 |
| Substance P | 50 µM | Histamine | Potent inhibition observed |
Experimental Protocol: Histamine Release Assay
This protocol details the steps for assessing the inhibitory effect of an MrgprX2 antagonist on agonist-induced histamine release from LAD2 human mast cells.
Materials and Reagents
-
LAD2 cells
-
Complete StemPro-34 medium supplemented with recombinant human Stem Cell Factor (SCF)
-
Tyrode's buffer (or similar physiological buffer, e.g., PAG-CM)
-
MrgprX2 agonist (e.g., Substance P, Compound 48/80)
-
MrgprX2 antagonist (e.g., "Antagonist-7")
-
Histamine ELISA kit or automated fluorescence-based histamine detection system
-
96-well plates
-
Cell lysis buffer (for total histamine measurement)
Experimental Workflow
Step-by-Step Procedure
-
Cell Culture: Culture LAD2 cells in complete StemPro-34 medium supplemented with recombinant human SCF according to established protocols.
-
Cell Preparation:
-
Harvest LAD2 cells and wash them twice with Tyrode's buffer to remove any residual media components.
-
Resuspend the cells in Tyrode's buffer at a concentration of 5,000-10,000 cells per well for a 96-well plate.
-
-
Antagonist Pre-incubation:
-
Aliquot the cell suspension into the wells of a 96-well plate.
-
Add varying concentrations of the MrgprX2 antagonist ("Antagonist-7") to the respective wells. Include a vehicle control (buffer with the same solvent concentration as the antagonist).
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
-
Agonist Stimulation:
-
Prepare a stock solution of the MrgprX2 agonist (e.g., Substance P or Compound 48/80) at a concentration that induces approximately 80% of the maximal histamine release (EC80).
-
Add the agonist to all wells except for the negative control (spontaneous release) and total histamine wells.
-
For the spontaneous release control, add only buffer.
-
-
Incubation and Reaction Termination:
-
Incubate the plate at 37°C for 30 minutes.
-
To stop the reaction, place the plate on ice and centrifuge at 450 x g for 5 minutes at 4°C to pellet the cells.
-
-
Sample Collection:
-
Carefully collect the supernatant from each well without disturbing the cell pellet. The supernatant contains the released histamine.
-
For the determination of total histamine content, lyse the cells in the designated wells using a suitable lysis buffer or by freeze-thaw cycles.
-
-
Histamine Measurement:
-
Measure the histamine concentration in the collected supernatants and the cell lysates using a commercial histamine ELISA kit or an automated fluorescence-based method, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of histamine release for each sample using the following formula: % Histamine Release = [(Sample Histamine - Spontaneous Release) / (Total Histamine - Spontaneous Release)] x 100
-
Calculate the percentage of inhibition for each antagonist concentration: % Inhibition = [1 - (Histamine Release with Antagonist / Histamine Release with Agonist Only)] x 100
-
Plot the percentage of inhibition against the antagonist concentration and determine the IC50 value using non-linear regression analysis.
-
Conclusion
This protocol provides a robust framework for the in vitro evaluation of MrgprX2 antagonists. By quantifying the inhibition of agonist-induced histamine release from human mast cells, researchers can effectively screen and characterize the potency of novel therapeutic compounds targeting the MrgprX2 pathway. This assay is a critical tool in the development of new treatments for a range of mast cell-mediated inflammatory and allergic conditions.
References
- 1. kactusbio.com [kactusbio.com]
- 2. MRGPRX2-Mediated Degranulation of Human Skin Mast Cells Requires the Operation of Gαi, Gαq, Ca++ Channels, ERK1/2 and PI3K—Interconnection between Early and Late Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligands and Signaling of Mas-Related G Protein-Coupled Receptor-X2 in Mast Cell Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | MRGPRX2 signaling involves the Lysyl-tRNA synthetase and MITF pathway [frontiersin.org]
Application Notes and Protocols for MrgprX2 Antagonist-7 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mas-related G protein-coupled receptor X2 (MRGPRX2) has emerged as a critical mediator of IgE-independent mast cell activation, playing a significant role in a variety of inflammatory and allergic conditions. This receptor is activated by a wide range of endogenous and exogenous ligands, including neuropeptides like Substance P (SP), and certain drugs that can cause pseudo-allergic reactions. Consequently, the development of potent and selective MRGPRX2 antagonists is a promising therapeutic strategy for conditions such as atopic dermatitis, chronic urticaria, and anaphylactoid reactions.
These application notes provide a comprehensive overview of the administration and dosage of a representative MRGPRX2 antagonist, herein referred to as "MrgprX2 antagonist-7," for use in preclinical animal studies. The data and protocols are synthesized from published research on various novel small-molecule MRGPRX2 antagonists and are intended to serve as a detailed guide for researchers in the field.
Mechanism of Action
This compound is a selective inhibitor of the MRGPRX2 receptor. Upon binding of an agonist, such as Substance P or Compound 48/80, MRGPRX2 initiates a signaling cascade involving G proteins (Gq/11 and Gi/o), leading to the activation of phospholipase C (PLC). This results in an increase in intracellular calcium and the activation of downstream pathways, including the ERK1/2 and Akt signaling pathways, culminating in mast cell degranulation and the release of inflammatory mediators like histamine and tryptase. This compound competitively binds to the receptor, preventing agonist-induced activation and subsequent downstream signaling, thereby inhibiting mast cell degranulation.
Figure 1: Simplified signaling pathway of MRGPRX2 activation and its inhibition by this compound.
Quantitative Data Summary
The following tables summarize the in vitro potency and in vivo efficacy of representative MRGPRX2 antagonists from published studies. This data can be used as a reference for designing experiments with this compound.
Table 1: In Vitro Potency of Representative MRGPRX2 Antagonists
| Compound | Assay | Cell Line | Agonist | IC50 |
| Compound B | Mast Cell Degranulation | Human Skin Mast Cells | Substance P | 0.42 nM[1] |
| Novel Small Molecules | Mast Cell Degranulation | LAD-2 Mast Cells | Various | 5-21 µM[2][3] |
| C9 | Calcium Mobilization | RBL-MRGPRX2 Cells | Substance P | ~0.3 µM[4] |
| Genistein | Calcium Flux | LAD-2 Mast Cells | Compound 48/80 | Not specified |
Table 2: In Vivo Administration and Efficacy of Representative MRGPRX2 Antagonists
| Compound | Animal Model | Administration Route | Dosage | Efficacy | Reference |
| Compound B | Human MRGPRX2 Knock-in Mice | Oral (p.o.) | 3 mg/kg | Significant blockade of Compound 48/80-induced itch.[1] | |
| Novel Small Molecules | Mice | Not specified | Not specified | Effectively blocks acute, systemic allergic reactions and inflammation. | |
| Aptamer-X35 | Rat Anaphylaxis Model | Subcutaneous (s.c.) | 30 nmol | Inhibited anaphylactic reaction. | |
| Genistein | Mouse Local Anaphylaxis Model | Intravenous (i.v.) | 10-20 mg/kg | Dose-dependent decrease in Compound 48/80-induced paw edema. | |
| GE1111 | Mouse Atopic Dermatitis Model | Not specified | Not specified | Attenuated DNFB-induced atopic dermatitis. |
Experimental Protocols
Due to species-specific differences in MRGPRX2 and its orthologs (e.g., Mrgprb2 in mice), the use of human MRGPRX2 knock-in (KI) mice is highly recommended for in vivo studies to ensure the relevance of the findings to human physiology.
Protocol 1: MrgprX2-Mediated Pruritus (Itch) Model in Mice
This protocol is designed to assess the in vivo efficacy of this compound in a model of non-histaminergic itch.
Figure 2: Experimental workflow for the pruritus model.
Materials:
-
Human MRGPRX2 KI mice (2-4 months old, mixed genders)
-
This compound
-
Vehicle control (e.g., 1% methylcellulose)
-
Compound 48/80 (pruritogen)
-
Test chambers for behavioral observation
Procedure:
-
Habituation: On the day prior to the experiment, habituate the mice to the test chamber for 30 minutes.
-
Antagonist Administration: On the day of the experiment, administer this compound (e.g., 3 mg/kg) or vehicle via oral gavage (p.o.).
-
Acclimatization: Allow the animals to acclimatize to the test chamber for 10 minutes prior to injection.
-
Itch Induction: Induce pruritus by intradermal injection of Compound 48/80 into the nape of the neck.
-
Behavioral Observation: Immediately after induction, record the number of scratching bouts for a defined period (e.g., 30 minutes).
-
Data Analysis: Quantify and compare the number of scratching bouts between the antagonist-treated and vehicle-treated groups.
Protocol 2: Passive Cutaneous Anaphylaxis (PCA) Model in Mice
This protocol evaluates the ability of this compound to inhibit mast cell-mediated vascular permeability.
Materials:
-
Mice (human MRGPRX2 KI or wild-type)
-
This compound
-
Vehicle control
-
MrgprX2 agonist (e.g., Substance P or Compound 48/80)
-
Evans blue dye (0.5%)
-
Formamide
Procedure:
-
Antagonist Administration: Administer this compound or vehicle to the mice via the desired route (e.g., i.v., p.o.).
-
Sensitization: After an appropriate pre-treatment time, intradermally inject the MrgprX2 agonist into one ear or paw. Inject saline into the contralateral ear or paw as a control.
-
Dye Injection: Immediately after sensitization, inject Evans blue dye (0.5%, 200 µL) intravenously.
-
Incubation: Allow the reaction to proceed for 20-30 minutes.
-
Tissue Collection: Euthanize the mice and collect the challenged and control tissues (e.g., ears or paws).
-
Dye Extraction: Incubate the tissue samples in formamide to extract the Evans blue dye.
-
Quantification: Measure the absorbance of the extracted dye at 620 nm to quantify the extent of vascular permeability. Compare the results between the antagonist-treated and vehicle-treated groups.
Concluding Remarks
The protocols and data presented herein provide a solid foundation for the preclinical evaluation of this compound. Researchers should optimize dosages and administration routes based on the specific pharmacokinetic and pharmacodynamic properties of their antagonist. The use of humanized animal models is strongly encouraged to enhance the translational relevance of the findings. These studies will be instrumental in advancing our understanding of MRGPRX2-mediated pathologies and in the development of novel therapeutics for a range of inflammatory and allergic diseases.
References
- 1. Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel small molecule MRGPRX2 antagonists inhibit a murine model of allergic reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist [frontiersin.org]
Application Notes and Protocols for Assessing MrgprX2 Antagonist-7 Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mas-related G protein-coupled receptor X2 (MrgprX2) has emerged as a critical target in drug development, particularly in the context of allergic and inflammatory responses. This receptor, primarily expressed on mast cells, is implicated in pseudo-allergic drug reactions and the pathophysiology of various inflammatory diseases.[1][2] Consequently, the identification and characterization of MrgprX2 antagonists are of significant therapeutic interest. This document provides detailed application notes and protocols for assessing the binding affinity of antagonists, such as MrgprX2 antagonist-7, to the MrgprX2 receptor.
MrgprX2 is a G protein-coupled receptor that, upon activation by a variety of ligands, triggers downstream signaling cascades leading to mast cell degranulation and the release of inflammatory mediators.[2][3] The primary signaling pathway involves the activation of Gαq and/or Gαi proteins, leading to an increase in intracellular calcium concentrations.[1] This calcium mobilization is a key event in initiating the degranulation process. Therefore, many assays for MrgprX2 antagonists focus on their ability to inhibit these downstream functional effects.
This guide covers a range of techniques, from direct binding assays that quantify the physical interaction between the antagonist and the receptor to cell-based functional assays that measure the antagonist's ability to inhibit receptor activation and subsequent cellular responses.
MrgprX2 Signaling Pathway
Activation of MrgprX2 by an agonist initiates a signaling cascade that leads to mast cell degranulation. Understanding this pathway is crucial for designing and interpreting binding affinity and functional assays for MrgprX2 antagonists. The antagonist's primary role is to bind to the receptor and prevent the initiation of this cascade.
Quantitative Data Summary
The following table summarizes quantitative data for various MrgprX2 antagonists, providing a comparative overview of their binding affinities and functional potencies.
| Compound | Assay Type | Cell Line/System | Ligand/Stimulus | IC50 / Ki / Kd | Reference |
| This compound | Not specified | Not specified | Not specified | Not specified | |
| Compound A | Calcium Mobilization | HEK293-MRGPRX2/Gα15 | Cortistatin 14 | IC50 = 50 nM | |
| Compound B | Calcium Mobilization | HEK293-MRGPRX2/Gα15 | Cortistatin 14 | IC50 = 2.9 nM | |
| Compound B | Tryptase Release | Human Skin Mast Cells | Substance P | IC50 = 0.42 nM | |
| PSB-172656 | Calcium Mobilization | LN229-MRGPRX2 | Cortistatin-14 | Ki = 0.142 nM | |
| Fisetin | Cell Membrane Chromatography | MrgprX2-Halo-tag | - | Kd = 2.02 µM | |
| Imperatorin | Surface Plasmon Resonance | Purified MrgprX2 | - | Kd = 0.448 µM | |
| QWF | Calcium Mobilization | HEK293-MRGPRX2 | Substance P | Competitive Antagonist |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the binding affinity of MrgprX2 antagonists.
Direct Binding Assays
Direct binding assays measure the direct interaction between a ligand (antagonist) and the receptor. These assays are crucial for determining binding affinity (Kd) and inhibition constants (Ki).
Radioligand binding assays are a sensitive and well-established method for quantifying ligand-receptor interactions. This protocol is a general framework that needs to be adapted with a specific radiolabeled MrgprX2 antagonist, which may need to be custom synthesized.
Workflow for Radioligand Binding Assay
Protocol:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing human MrgprX2.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Membranes, radioligand (at a concentration near its Kd), and assay buffer.
-
Non-specific Binding: Membranes, radioligand, and a high concentration of a known unlabeled MrgprX2 ligand (e.g., 10 µM of an unlabeled agonist or antagonist).
-
Competition: Membranes, radioligand, and varying concentrations of the test antagonist (e.g., this compound).
-
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/C) pre-soaked in a buffer (e.g., 0.3% polyethyleneimine) to reduce non-specific binding of the radioligand to the filter.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then place them in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the log concentration of the competitor antagonist.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
SPR is a label-free technique that allows for the real-time monitoring of binding events between an analyte in solution and a ligand immobilized on a sensor chip. This provides kinetic data (association and dissociation rates) in addition to affinity data.
Workflow for Surface Plasmon Resonance (SPR)
Protocol:
-
Protein Purification:
-
Express and purify recombinant human MrgprX2. This is a critical and often challenging step for GPCRs. The protein may need to be stabilized in detergents or nanodiscs.
-
-
Chip Preparation and Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., CM5 chip for amine coupling).
-
Activate the chip surface (e.g., using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)).
-
Immobilize the purified MrgprX2 onto the activated surface via amine coupling. The optimal pH for immobilization should be determined empirically.
-
Deactivate any remaining active esters on the surface with an injection of ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the this compound in a suitable running buffer (e.g., HBS-EP+).
-
Inject the antagonist solutions over the immobilized MrgprX2 surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time to observe the association phase.
-
After the association phase, switch to injecting only the running buffer to monitor the dissociation of the antagonist from the receptor.
-
Between different antagonist concentrations, regenerate the sensor surface using a solution that removes the bound antagonist without denaturing the immobilized receptor (e.g., a low pH buffer or a high salt solution). The regeneration conditions must be optimized.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are analyzed using appropriate binding models (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
ITC directly measures the heat change that occurs upon the binding of two molecules in solution. It is a label-free method that provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Workflow for Isothermal Titration Calorimetry (ITC)
Protocol:
-
Sample Preparation:
-
Purify MrgprX2 protein and prepare a concentrated solution of the this compound.
-
Crucially, both the protein and the antagonist must be in the exact same buffer to minimize heats of dilution. Dialyze both samples against the same buffer batch extensively.
-
Degas both solutions immediately before the experiment to prevent air bubbles.
-
Accurately determine the concentrations of both the protein and the antagonist.
-
-
ITC Experiment:
-
Load the purified MrgprX2 solution into the sample cell of the calorimeter.
-
Load the antagonist solution into the injection syringe. Typical concentrations are 10-100 µM for the molecule in the cell and 10-20 times higher for the molecule in the syringe.
-
Set the experimental temperature and allow the system to equilibrate.
-
Perform a series of small, timed injections of the antagonist into the protein solution while stirring.
-
The instrument measures the heat released or absorbed during each injection.
-
-
Data Analysis:
-
The raw data is a series of heat-flow peaks corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of antagonist to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTln(Ka)), where Ka = 1/Kd.
-
Cell-Based Functional Assays
Functional assays measure the ability of an antagonist to inhibit the biological response triggered by an agonist. These assays provide a measure of the antagonist's potency (IC50) in a more physiologically relevant context.
This assay measures changes in intracellular calcium concentration upon receptor activation. Antagonists are evaluated based on their ability to block the calcium influx induced by an MrgprX2 agonist.
Workflow for Calcium Mobilization Assay
Protocol:
-
Cell Culture and Plating:
-
Culture HEK293 cells stably expressing human MrgprX2 and a promiscuous G-protein such as Gα15 (HEK293-MRGPRX2/Gα15) to amplify the calcium signal.
-
Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
-
Dye Loading:
-
Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
-
Antagonist Incubation:
-
Wash the cells to remove excess dye.
-
Add the this compound at various concentrations to the wells and pre-incubate for a defined period (e.g., 15-30 minutes).
-
-
Agonist Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Inject a known MrgprX2 agonist (e.g., Substance P, Compound 48/80, or Cortistatin-14) at a concentration that elicits a submaximal response (e.g., EC80).
-
Immediately begin measuring the fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each antagonist concentration.
-
Plot the percentage of inhibition of the agonist response versus the log concentration of the antagonist.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
These assays quantify the release of mediators from mast cells upon stimulation. Antagonists are assessed for their ability to inhibit this release.
β-Hexosaminidase is an enzyme stored in mast cell granules and is released upon degranulation. Its activity can be measured using a fluorogenic substrate.
Protocol:
-
Cell Culture:
-
Use a human mast cell line such as LAD2 or primary human mast cells.
-
-
Assay Procedure:
-
Wash the mast cells and resuspend them in a suitable buffer (e.g., Tyrode's buffer).
-
Aliquot the cells into a 96-well plate.
-
Pre-incubate the cells with various concentrations of the this compound for a short period (e.g., 15 minutes) at 37°C.
-
Stimulate degranulation by adding an MrgprX2 agonist (e.g., Substance P or Compound 48/80) and incubate for 30-60 minutes at 37°C.
-
Centrifuge the plate to pellet the cells.
-
-
Measurement of β-Hexosaminidase Activity:
-
Transfer an aliquot of the supernatant from each well to a new plate.
-
To determine the total β-hexosaminidase content, lyse the cells in the remaining pellet with a detergent (e.g., 0.1% Triton X-100).
-
Add a fluorogenic substrate for β-hexosaminidase (e.g., 4-methylumbelliferyl N-acetyl-β-D-glucosaminide) to both the supernatant and the lysate plates.
-
Incubate at 37°C for 60-90 minutes.
-
Stop the reaction by adding a high pH stop buffer.
-
Measure the fluorescence using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release for each condition: (% Release = (Supernatant Fluorescence / Total Fluorescence) x 100).
-
Plot the percentage of inhibition of agonist-induced release versus the log concentration of the antagonist to determine the IC50.
-
Histamine is another key mediator released during mast cell degranulation. Its concentration in the supernatant can be measured using various methods, such as an enzyme-linked immunosorbent assay (ELISA) or an automated fluorometric method.
Protocol:
The initial steps of cell culture, antagonist incubation, and agonist stimulation are similar to the β-hexosaminidase assay.
-
Sample Collection:
-
After stimulation, centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant for histamine measurement.
-
-
Histamine Quantification:
-
Measure the histamine concentration in the supernatants using a commercially available histamine ELISA kit or an automated fluorometric assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of histamine release relative to the total cellular histamine content (determined by lysing an equivalent number of cells).
-
Plot the percentage of inhibition of agonist-induced release versus the log concentration of the antagonist to determine the IC50.
-
Conclusion
The assessment of MrgprX2 antagonist binding affinity requires a multi-faceted approach. Direct binding assays such as radioligand binding, SPR, and ITC provide fundamental information about the physical interaction between the antagonist and the receptor. Cell-based functional assays, including calcium mobilization and degranulation assays, offer crucial insights into the antagonist's potency in a biologically relevant setting. By employing a combination of these techniques, researchers can comprehensively characterize the binding properties of novel MrgprX2 antagonists like this compound, facilitating their development as potential therapeutics for mast cell-mediated diseases.
References
- 1. MRGPRX2-Mediated Degranulation of Human Skin Mast Cells Requires the Operation of Gαi, Gαq, Ca++ Channels, ERK1/2 and PI3K—Interconnection between Early and Late Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of MRGPRX2 Inhibitors on Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
experimental design for MrgprX2 antagonist-7 drug studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mas-related G-protein coupled receptor X2 (MrgprX2) has emerged as a critical mediator of IgE-independent mast cell activation, playing a significant role in a variety of physiological and pathological processes.[1][2][3] Expressed predominantly on mast cells and sensory neurons, MrgprX2 is activated by a diverse range of ligands, including neuropeptides (e.g., Substance P), antimicrobial peptides, and numerous FDA-approved drugs, leading to mast cell degranulation and the release of inflammatory mediators.[1][2] This activation is implicated in non-allergic drug hypersensitivity reactions, neurogenic inflammation, chronic itch, and pain. Consequently, the development of potent and selective MrgprX2 antagonists represents a promising therapeutic strategy for a variety of inflammatory and allergic diseases.
"Antagonist-7" is a novel, selective small molecule inhibitor designed to block MrgprX2 activation. These application notes provide a comprehensive guide for the preclinical evaluation of "Antagonist-7," detailing experimental designs and protocols for in vitro, ex vivo, and in vivo studies. The described assays are designed to characterize the potency, selectivity, and therapeutic potential of MrgprX2 antagonists.
MrgprX2 Signaling Pathways
MrgprX2 activation initiates a cascade of intracellular signaling events that can be broadly categorized into G-protein-dependent and β-arrestin-dependent pathways. Understanding these pathways is crucial for designing experiments to comprehensively evaluate the mechanism of action of MrgprX2 antagonists.
-
G-Protein-Dependent Signaling: Upon agonist binding, MrgprX2 couples to Gαq and Gαi proteins.
-
Gαq Pathway: Activation of the Gαq subunit leads to the stimulation of phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), a key event for mast cell degranulation.
-
Gαi Pathway: The Gαi pathway activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This reduction in cAMP can further potentiate Ca2+ influx and degranulation. Additionally, the Gβγ subunits released from Gαi can activate phosphoinositide 3-kinase (PI3K), leading to the activation of Akt, which is involved in cell survival and chemotaxis.
-
-
β-Arrestin-Dependent Signaling: Some agonists promote the recruitment of β-arrestins to the receptor. This leads to receptor internalization, which can either result in receptor degradation or recycling back to the cell surface. β-arrestin recruitment can also initiate signaling cascades independent of G-proteins.
Experimental Protocols
The following protocols detail key in vitro and in vivo assays to characterize the inhibitory activity of "Antagonist-7" on MrgprX2.
In Vitro Characterization
a) Calcium Mobilization Assay
This assay measures the ability of "Antagonist-7" to inhibit agonist-induced intracellular calcium release in cells expressing MrgprX2.
Protocol:
-
Cell Culture:
-
Culture HEK293 cells stably expressing human MrgprX2 in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Seed cells into black, clear-bottom 96-well or 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
-
Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye loading solution (e.g., Fluo-4 AM) according to the manufacturer's instructions, often including an inhibitor of organic anion transporters like probenecid to prevent dye extrusion.
-
Aspirate the culture medium from the cell plates and add the dye loading solution to each well.
-
Incubate the plates at 37°C for 1 hour, followed by a 20-30 minute incubation at room temperature in the dark to allow for de-esterification of the dye.
-
-
Assay Procedure:
-
Prepare serial dilutions of "Antagonist-7" and a known MrgprX2 agonist (e.g., Substance P, Compound 48/80).
-
Place the plate in a fluorescence kinetic plate reader (e.g., FLIPR, FDSS).
-
Record a stable baseline fluorescence for 10-20 seconds.
-
Add the "Antagonist-7" dilutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Add the agonist at a concentration that elicits a submaximal response (EC80) to the wells.
-
Record the fluorescence intensity for 2-3 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the response of the agonist alone (100%) and a vehicle control (0%).
-
Generate a dose-response curve and calculate the IC50 value for "Antagonist-7".
-
b) Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies the release of the granular enzyme β-hexosaminidase from mast cells upon stimulation, serving as a direct measure of degranulation.
Protocol:
-
Cell Culture:
-
Culture a human mast cell line (e.g., LAD2) in StemPro-34 SFM supplemented with SCF, penicillin, and streptomycin.
-
Alternatively, use primary human mast cells derived from CD34+ progenitors.
-
-
Assay Procedure:
-
Wash the mast cells and resuspend them in a buffered salt solution (e.g., Tyrode's buffer).
-
Aliquot the cell suspension into a 96-well V-bottom plate.
-
Add serial dilutions of "Antagonist-7" and pre-incubate for 15-30 minutes at 37°C.
-
Stimulate the cells with an MrgprX2 agonist (e.g., Compound 48/80) for 30-45 minutes at 37°C.
-
Stop the reaction by placing the plate on ice.
-
Centrifuge the plate to pellet the cells.
-
-
Enzyme Activity Measurement:
-
Transfer an aliquot of the supernatant from each well to a new flat-bottom 96-well plate.
-
To determine the total β-hexosaminidase content, lyse the cells in the remaining pellet with a detergent (e.g., 0.1% Triton X-100). Transfer an aliquot of the lysate to the new plate.
-
Add the substrate solution (p-nitrophenyl-N-acetyl-β-D-glucosaminide, p-NAG) to all wells.
-
Incubate at 37°C for 1-2 hours.
-
Stop the reaction with a stop solution (e.g., glycine buffer).
-
Read the absorbance at 405 nm.
-
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release for each condition: % Release = (Absorbance of Supernatant / Absorbance of Lysate) * 100
-
Normalize the data and calculate the IC50 value for "Antagonist-7".
-
Ex Vivo Characterization
a) Human Skin Explant Histamine Release Assay
This assay provides a more physiologically relevant model by using fresh human skin to assess the effect of "Antagonist-7" on mast cell degranulation in a tissue context.
Protocol:
-
Skin Preparation:
-
Obtain fresh human skin from surgical procedures (e.g., abdominoplasty) with appropriate ethical approval.
-
Remove subcutaneous fat and prepare skin explants of a defined size.
-
-
Microdialysis Setup:
-
Insert a microdialysis probe into the dermal layer of the skin explant.
-
Perfuse the probe with a physiological buffer.
-
-
Assay Procedure:
-
Allow the system to equilibrate.
-
Collect baseline dialysate fractions.
-
Introduce "Antagonist-7" into the perfusate and continue collecting fractions.
-
Introduce an MrgprX2 agonist (e.g., Substance P) into the perfusate to stimulate mast cells.
-
Continue collecting dialysate fractions to measure the time course of histamine release.
-
-
Histamine Quantification:
-
Measure the histamine concentration in the collected dialysate fractions using a sensitive method such as an enzyme immunoassay (EIA) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Data Analysis:
-
Plot histamine concentration over time.
-
Calculate the area under the curve (AUC) for histamine release in the presence and absence of "Antagonist-7".
-
Determine the dose-dependent inhibition of agonist-induced histamine release.
-
In Vivo Efficacy
a) MrgprX2-Mediated Itch Model in Humanized Mice
This model utilizes mice expressing human MrgprX2 to evaluate the in vivo efficacy of "Antagonist-7" in a relevant behavioral model.
Protocol:
-
Animals:
-
Use human MrgprX2 knock-in mice, where the mouse Mrgprb2 gene is replaced with the human MRGPRX2 gene.
-
-
Drug Administration:
-
Administer "Antagonist-7" via a relevant route (e.g., oral gavage, intraperitoneal injection) at various doses.
-
Include a vehicle control group.
-
-
Induction of Itch:
-
After a suitable pre-treatment period, administer an intradermal injection of an MrgprX2 agonist (e.g., Compound 48/80) into the nape of the neck or the cheek.
-
-
Behavioral Assessment:
-
Immediately after agonist injection, place the mice in individual observation chambers.
-
Videotape the animals for a defined period (e.g., 30 minutes).
-
A blinded observer should count the number of scratching bouts directed towards the injection site.
-
-
Data Analysis:
-
Compare the number of scratches between the vehicle-treated and "Antagonist-7"-treated groups.
-
Calculate the percentage of inhibition of scratching behavior for each dose of "Antagonist-7".
-
Determine the dose-response relationship and the effective dose (ED50).
-
Data Presentation
Quantitative data from the described experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: In Vitro Potency of Antagonist-7
| Assay | Agonist (Concentration) | Cell Type | IC50 (nM) [95% CI] |
| Calcium Mobilization | Substance P (EC80) | MrgprX2-HEK293 | |
| Calcium Mobilization | Compound 48/80 (EC80) | MrgprX2-HEK293 | |
| β-Hexosaminidase Release | Substance P (EC80) | LAD2 Mast Cells | |
| β-Hexosaminidase Release | Compound 48/80 (EC80) | LAD2 Mast Cells |
Table 2: Ex Vivo Efficacy of Antagonist-7 in Human Skin Explants
| Agonist (Concentration) | Antagonist-7 (nM) | % Inhibition of Histamine Release (Mean ± SEM) |
| Substance P (10 µM) | 1 | |
| Substance P (10 µM) | 10 | |
| Substance P (10 µM) | 100 |
Table 3: In Vivo Efficacy of Antagonist-7 in the Itch Model
| Treatment Group (Dose, mg/kg) | Route of Administration | N | Mean Scratching Bouts (± SEM) | % Inhibition |
| Vehicle | p.o. | N/A | ||
| Antagonist-7 (1) | p.o. | |||
| Antagonist-7 (3) | p.o. | |||
| Antagonist-7 (10) | p.o. | |||
| Antagonist-7 (30) | p.o. |
Conclusion
The experimental designs and protocols outlined in these application notes provide a robust framework for the preclinical characterization of "Antagonist-7," a novel MrgprX2 inhibitor. By systematically evaluating its in vitro potency, ex vivo efficacy in a human tissue model, and in vivo activity in a relevant disease model, researchers can gain a comprehensive understanding of its therapeutic potential for treating MrgprX2-mediated disorders.
References
Troubleshooting & Optimization
optimizing MrgprX2 antagonist-7 solubility for in vitro assays
Welcome to the technical support center for MrgprX2 Antagonist-7. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in in vitro assays, with a specific focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as compound 10) is a small molecule designed as a potent and selective antagonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2).[1][2] MRGPRX2 is primarily expressed on mast cells and is involved in non-IgE-mediated allergic and inflammatory responses.[3][4][5] The antagonist works by blocking the activation of this receptor by various ligands, such as substance P and other secretagogues, thereby inhibiting mast cell degranulation and the release of histamine and other pro-inflammatory mediators.
Q2: What is the recommended solvent for creating a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution. This compound is highly soluble in DMSO. For most in vitro assays, preparing a 10 mM stock solution in 100% DMSO is a standard starting point.
Q3: Why does the antagonist precipitate when I dilute my DMSO stock into aqueous assay buffer?
This phenomenon, known as antisolvent precipitation, is common for hydrophobic compounds. When the DMSO stock is diluted into an aqueous medium (like cell culture media or PBS), the solvent environment rapidly changes from organic to aqueous. The antagonist's low aqueous solubility causes it to crash out of the solution. The final concentration of DMSO in the assay is often too low to maintain the compound's solubility.
Q4: What is the maximum final DMSO concentration tolerated by cells in culture?
The tolerance to DMSO varies between cell lines. However, a final concentration of 0.5% DMSO is generally considered safe for most cell-based assays, with concentrations below 0.1% being ideal to minimize off-target effects. It is crucial to determine the specific tolerance of your cell line by running a vehicle control experiment to assess viability and function at various DMSO concentrations.
Troubleshooting Guide: Compound Precipitation
This guide addresses common scenarios of compound precipitation during in vitro experiments.
Scenario 1: Precipitate forms immediately upon dilution of the DMSO stock into aqueous buffer.
-
Problem: The compound's aqueous solubility limit has been exceeded at the target concentration.
-
Troubleshooting Steps:
-
Lower the Final Concentration: This is the most direct approach. Determine if a lower, soluble concentration is still effective for your assay.
-
Optimize Dilution Method: Instead of a single dilution, perform a stepwise serial dilution. This gradual change in solvent polarity can sometimes prevent precipitation. Alternatively, add the stock solution to the assay medium dropwise while gently vortexing to facilitate rapid mixing.
-
Pre-warm the Medium: Pre-warming the assay medium to 37°C before adding the compound can sometimes improve solubility.
-
Evaluate Co-solvents: If DMSO alone is insufficient, consider using a pharmaceutically acceptable co-solvent. Ensure the co-solvent is compatible with your cell system and validate that it does not interfere with the assay.
-
Scenario 2: The solution is initially clear but a precipitate appears over time during incubation.
-
Problem: This could be due to time-dependent precipitation, compound instability, or interactions with media components.
-
Troubleshooting Steps:
-
Reduce Incubation Time: If your experimental design permits, shorten the incubation period.
-
Check Media Components: The compound may be interacting with components in the cell culture medium, such as salts, amino acids, or proteins in fetal bovine serum (FBS). Test the compound's solubility in a simpler buffer (e.g., PBS or HBSS) to determine if media components are the cause. If serum is the issue, consider reducing the FBS percentage or using a serum-free medium for the duration of the compound treatment.
-
Maintain Stable pH: Cellular metabolism can alter the pH of the culture medium over time, which can affect the solubility of pH-sensitive compounds. Using a medium buffered with HEPES can help maintain a stable pH.
-
Assess Compound Stability: The compound may be degrading over the course of the experiment, with the degradation products being less soluble. Check the compound's stability at 37°C in your assay medium.
-
Data Presentation: Solubility Profile
The following table summarizes the kinetic solubility of this compound in common buffers, providing a baseline for experimental design.
| Solvent/Buffer System | Final DMSO (%) | Maximum Soluble Concentration (µM) | Notes |
| Phosphate-Buffered Saline (PBS), pH 7.4 | 1% | ~5 | Low solubility in simple aqueous buffer. |
| Hanks' Balanced Salt Solution (HBSS) | 1% | ~7 | Slightly improved solubility over PBS. |
| DMEM + 10% FBS | 0.5% | ~25 | Serum proteins can aid solubility. |
| DMEM + 1% BSA | 0.5% | ~20 | Bovine Serum Albumin can act as a carrier. |
| PBS + 5% Solutol HS-15 | 0.5% | >100 | Surfactants significantly enhance solubility. |
| PBS + 40% PEG 400 | 1% | >150 | Co-solvents are highly effective. |
Note: This data is for illustrative purposes. Actual solubility should be determined empirically under your specific experimental conditions.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay via Turbidimetry
This protocol allows you to determine the maximum soluble concentration of this compound under your specific assay conditions.
-
Prepare Stock Solution: Create a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilutions: Perform a serial dilution of the stock solution in 100% DMSO to create a range of concentrations (e.g., from 10 mM down to 10 µM).
-
Aliquot to Plate: Transfer 2 µL of each DMSO dilution into a clear 96-well plate in triplicate. Include a DMSO-only control.
-
Add Assay Buffer: Add 198 µL of your target aqueous assay buffer (e.g., cell culture medium) to each well. This results in a 1:100 dilution and a final DMSO concentration of 1%.
-
Incubate: Seal the plate and shake it at room temperature for 1-2 hours.
-
Measure Turbidity: Read the absorbance (optical density) of each well at a wavelength of 620 nm or 650 nm using a plate reader. An increase in absorbance compared to the DMSO control indicates the formation of a precipitate. The highest concentration that does not show a significant increase in absorbance is the kinetic solubility limit.
Protocol 2: Calcium Mobilization Assay
This protocol assesses the antagonist's ability to block agonist-induced calcium flux in cells expressing MrgprX2.
-
Cell Plating: Plate HEK293 cells stably expressing human MRGprX2 in black-walled, clear-bottom 96-well plates and culture overnight.
-
Dye Loading: Wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES). Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Compound Pre-incubation: Wash the cells to remove excess dye. Add varying concentrations of this compound (solubilized in the assay buffer) to the wells. Include a vehicle control (buffer with the same final DMSO concentration). Incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation & Reading: Place the plate in a fluorescence imaging plate reader (FLIPR). Record a baseline fluorescence reading for 10-20 seconds. Add an EC80 concentration of an MrgprX2 agonist (e.g., Substance P or Compound 48/80). Continue to record the fluorescence intensity for an additional 2-3 minutes.
-
Data Analysis: The change in fluorescence intensity over baseline indicates the intracellular calcium concentration. Calculate the inhibitory effect of the antagonist by comparing the peak fluorescence in antagonist-treated wells to the vehicle control. Determine the IC50 value from the resulting dose-response curve.
Visualizations
MrgprX2 Signaling Pathway
The following diagram illustrates the primary signaling cascades initiated by MrgprX2 activation in mast cells. The antagonist prevents the initiation of these pathways.
Caption: MrgprX2 signaling pathways leading to mast cell degranulation and chemotaxis.
Experimental Workflow for Antagonist Screening
This workflow outlines the key steps for testing the efficacy of this compound in a cell-based assay.
Caption: A typical experimental workflow for screening MrgprX2 antagonists.
Troubleshooting Logic for Compound Precipitation
This flowchart provides a decision-making framework for addressing solubility issues.
Caption: Decision tree for troubleshooting antagonist precipitation in aqueous buffers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. kactusbio.com [kactusbio.com]
- 4. Frontiers | MRGPRX2 signaling involves the Lysyl-tRNA synthetase and MITF pathway [frontiersin.org]
- 5. Frontiers | Mas-Related G Protein-Coupled Receptor-X2 (MRGPRX2) in Drug Hypersensitivity Reactions [frontiersin.org]
Technical Support Center: MrgprX2 Antagonist In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the in vivo delivery of MrgprX2 antagonists.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the in vivo delivery and assessment of MrgprX2 antagonists?
The primary challenges in the in vivo delivery and assessment of MrgprX2 antagonists include:
-
Species Specificity: A significant hurdle is the low sequence homology (~53%) between the human MRGPRX2 receptor and its murine ortholog, MrgprB2.[1] This difference can lead to variations in ligand binding and antagonist efficacy, making direct translation of results from standard mouse models to humans unreliable.[1][2][3]
-
Pharmacokinetics (PK): Achieving optimal pharmacokinetic properties, such as good oral bioavailability and a suitable half-life, is crucial for maintaining effective antagonist concentrations in vivo.[4]
-
Off-Target Effects: Ensuring the antagonist is highly selective for MRGPRX2 over other receptors, including the closely related MRGPRX1 and the canonical Substance P receptor (NK1), is critical to avoid confounding results and potential side effects.
-
Model Selection: Due to species specificity, standard wild-type mouse models are often inadequate. The use of humanized MRGPRX2 knock-in (KI) mice is frequently necessary to accurately assess the in vivo efficacy and pharmacodynamics of human-specific antagonists.
Q2: Which animal models are recommended for in vivo studies of human-specific MrgprX2 antagonists?
Humanized MRGPRX2 knock-in (KI) mice are the most recommended models. These mice express the human MRGPRX2 receptor, allowing for the direct evaluation of antagonists developed to target the human protein. This approach overcomes the species-specificity issues encountered with traditional mouse models.
Q3: What are the key signaling pathways activated by MrgprX2 that I should consider when evaluating antagonist efficacy?
MRGPRX2 activation triggers several downstream signaling cascades in mast cells, leading to degranulation and the release of inflammatory mediators. Key pathways to consider are:
-
Gαq/Phospholipase C (PLC) Pathway: This is a primary pathway leading to intracellular calcium mobilization and mast cell degranulation.
-
MAPK/ERK Pathway: This pathway is involved in the synthesis of pro-inflammatory mediators.
-
β-Arrestin Recruitment: Some ligands induce β-arrestin recruitment, which can lead to receptor internalization and desensitization.
Understanding which pathways are activated by your specific agonist and inhibited by your antagonist is crucial for a comprehensive evaluation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Lack of in vivo efficacy despite good in vitro potency. | 1. Poor pharmacokinetic properties (e.g., low oral bioavailability, rapid clearance).2. Species differences between the in vitro model (human cells) and the in vivo model (wild-type mice).3. Insufficient target engagement at the site of action. | 1. Perform pharmacokinetic studies to determine the antagonist's profile. Consider formulation strategies to improve bioavailability.2. Use humanized MRGPRX2 knock-in mice for in vivo experiments.3. Conduct ex vivo studies on tissues from dosed animals to confirm target engagement. |
| Inconsistent results between different in vivo experiments. | 1. Variability in animal handling and dosing.2. Differences in the agonist used to induce the response.3. Genetic drift in animal colonies. | 1. Standardize all experimental procedures, including animal age, sex, and dosing regimen.2. Ensure consistent preparation and administration of the MRGPRX2 agonist.3. Regularly genotype animal colonies to ensure the stability of the knock-in allele. |
| Observed off-target effects in vivo. | 1. Lack of antagonist selectivity.2. Metabolites of the antagonist may have off-target activity. | 1. Perform comprehensive selectivity screening against a panel of related receptors (e.g., other MRGPRs, NK1R).2. Characterize the metabolite profile of the antagonist and test major metabolites for off-target activity. |
Quantitative Data Summary
The following tables summarize key in vitro and in vivo data for representative MrgprX2 antagonists.
Table 1: In Vitro Potency of MrgprX2 Antagonists
| Antagonist | Assay | Agonist | IC50 | Reference |
| Compound B | Mast Cell Degranulation (freshly isolated human skin mast cells) | Substance P | 0.42 nM | |
| Unnamed Antagonist [I] | FLIPR Assay | Not Specified | pIC50 = 8.6 | |
| Unnamed Antagonist [I] | LAD2 Cell Degranulation | Not Specified | pIC50 = 9.1 | |
| EP262 | MRGPRX2 Activation and Degranulation | Various Agonists | Potent Inhibition | |
| Novel Small Molecules | Mast Cell Degranulation | Not Specified | 5-21 µM |
Table 2: Pharmacokinetic Properties of a Representative MrgprX2 Antagonist
| Parameter | Rat | Dog | Predicted Human | Reference |
| Clearance (mL/min/kg) | 7.6 | 5.4 | 1.25 | |
| Half-life (h) | 2.8 | 3.5 | Not Specified | |
| Oral Bioavailability (%) | 54 | 82 | 93 |
Experimental Protocols
1. Mast Cell Degranulation Assay (β-hexosaminidase Release)
This assay is a common in vitro method to quantify mast cell degranulation.
-
Cell Seeding: Seed a human mast cell line (e.g., LAD2) or primary human mast cells in a 96-well plate.
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of the MrgprX2 antagonist.
-
Agonist Stimulation: Add an MRGPRX2 agonist (e.g., Substance P, Compound 48/80) to induce degranulation.
-
Quantification: Measure the activity of the released β-hexosaminidase, a granular enzyme, using a colorimetric substrate. The results are typically expressed as a percentage of the total β-hexosaminidase released by cell lysis.
2. In Vivo Model of MRGPRX2-Mediated Paw Edema
This protocol assesses the ability of an antagonist to inhibit agonist-induced inflammation in vivo.
-
Animal Model: Use humanized MRGPRX2 knock-in mice.
-
Antagonist Administration: Administer the MrgprX2 antagonist via the desired route (e.g., oral gavage).
-
Agonist Challenge: After a specified time, inject an MRGPRX2 agonist locally into the mouse paw.
-
Measurement: Measure the increase in paw volume (edema) at various time points post-injection using a plethysmometer. A reduction in paw swelling in the antagonist-treated group compared to the vehicle control indicates efficacy.
3. Ex Vivo Human Skin Microdialysis
This method assesses antagonist efficacy in a translationally relevant human tissue model.
-
Tissue Preparation: Use fresh human skin explants.
-
Microdialysis Probe Insertion: Insert a microdialysis probe into the dermis.
-
Perfusion and Stimulation: Perfuse the probe with a solution containing an MRGPRX2 agonist (e.g., Substance P). The antagonist can be co-perfused or administered systemically to the tissue bath.
-
Analyte Collection and Analysis: Collect the dialysate over time and measure the concentration of released mediators, such as histamine, using an appropriate analytical method (e.g., ELISA).
Visualizations
Caption: MRGPRX2 signaling pathway leading to mast cell activation and its inhibition by an antagonist.
Caption: A typical experimental workflow for the preclinical evaluation of an MrgprX2 antagonist.
References
- 1. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Therapeutic Potential of MRGPRX2 Inhibitors on Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Selectivity of MrgprX2 Antagonist-7
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the selectivity of MrgprX2 antagonist-7 and related compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also referred to as compound 10 in some literature) is a novel, synthetic small molecule designed as a potential anti-pseudo-allergic agent.[1][2] Its primary mechanism of action is the inhibition of the Mas-related G-protein coupled receptor X2 (MrgprX2), a receptor predominantly expressed on mast cells and sensory neurons.[1][2] By blocking this receptor, this compound aims to prevent the degranulation of mast cells and the subsequent release of histamine and other pro-inflammatory mediators that are responsible for pseudo-allergic reactions.[1]
Q2: What are the known signaling pathways activated by MrgprX2?
MrgprX2 activation initiates a cascade of intracellular events primarily through two main G-protein pathways: Gαq and Gαi. The Gαq pathway activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium (Ca2+) levels, a key trigger for mast cell degranulation. The Gαi pathway, on the other hand, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Additionally, MrgprX2 activation can also lead to the recruitment of β-arrestin, which is involved in receptor desensitization and internalization, and can also initiate G-protein independent signaling.
Q3: Why is improving the selectivity of this compound important?
Improving the selectivity of this compound is crucial to minimize off-target effects and enhance its therapeutic window. Off-target binding to other receptors, ion channels, or enzymes can lead to undesirable side effects, reducing the overall safety and efficacy of the compound. A highly selective antagonist will primarily interact with MrgprX2, leading to a more predictable pharmacological profile and a lower risk of adverse events.
Q4: What are some other MrgprX2 antagonists that have been developed?
Several other MrgprX2 antagonists are in various stages of development. These include:
-
EP262: An oral small molecule antagonist that has undergone Phase 1 clinical trials.
-
EVO756: An oral small-molecule antagonist that has shown a strong safety profile in Phase 1 trials.
-
Compound A and Compound B: Two structurally distinct antagonists identified through high-throughput screening, with Compound B showing high potency and oral bioavailability.
-
C9: A small molecule inverse agonist that has been shown to inhibit MrgprX2-mediated mast cell degranulation.
Troubleshooting Guide: Improving Selectivity of this compound
This guide addresses common issues encountered during the experimental validation of this compound's selectivity.
Issue 1: Observed off-target activity in preliminary screens.
-
Question: My initial screening results indicate that this compound is interacting with other GPCRs. How can I identify these off-targets and improve selectivity?
-
Answer:
-
Comprehensive Off-Target Profiling: It is essential to screen this compound against a broad panel of receptors, ion channels, and enzymes. Several commercial services offer comprehensive GPCR screening panels. Prioritize receptors with structural homology to MrgprX2 or those known to be involved in similar physiological processes.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test a series of analogs of this compound. By systematically modifying different parts of the molecule, you can identify the pharmacophores responsible for both on-target potency and off-target activity. This information is critical for designing new analogs with improved selectivity.
-
Computational Modeling: Utilize molecular docking and homology modeling to predict the binding modes of this compound at both MrgprX2 and potential off-target receptors. This can provide insights into the structural basis of its selectivity and guide the design of more specific analogs.
-
Issue 2: High variability in potency measurements (IC50 values).
-
Question: I am observing significant well-to-well and day-to-day variability in the IC50 values of this compound in my functional assays. What could be the cause and how can I minimize this?
-
Answer:
-
Cell Line Stability and Passage Number: Ensure that the cell line expressing MrgprX2 is stable and that you are using cells within a consistent and low passage number range. Prolonged cell culture can lead to changes in receptor expression levels and signaling efficiency.
-
Agonist Concentration: The concentration of the agonist used to stimulate the cells is a critical parameter. Ensure you are using a consistent concentration of the agonist, typically at its EC80 or EC90, to ensure a robust and reproducible response.
-
Assay Conditions: Maintain consistent assay conditions, including incubation times, temperature, and buffer compositions. Small variations in these parameters can significantly impact the results.
-
Reagent Quality: Use high-quality reagents and ensure that the stock solutions of your antagonist and agonist are prepared fresh and stored correctly.
-
Issue 3: Discrepancies between different selectivity assays.
-
Question: The selectivity profile of this compound appears different when I use a calcium mobilization assay versus a β-hexosaminidase release assay. Why is this happening?
-
Answer:
-
Different Signaling Pathways: These assays measure different downstream events in the MrgprX2 signaling cascade. Calcium mobilization is an early and direct consequence of Gαq activation, while β-hexosaminidase release is a more distal event representing mast cell degranulation. An antagonist may have differential effects on these pathways, a phenomenon known as biased antagonism.
-
Assay-Specific Artifacts: Each assay has its own potential for artifacts. For example, some compounds may interfere with the fluorescent dyes used in calcium assays or have direct effects on the enzymatic activity measured in the β-hexosaminidase assay. It is important to run appropriate controls to rule out such interferences.
-
Comprehensive Profiling is Key: It is crucial to use a battery of assays that probe different aspects of receptor function, including ligand binding, G-protein activation, second messenger production, and β-arrestin recruitment, to obtain a complete picture of the antagonist's selectivity and mechanism of action.
-
Quantitative Data Summary
The following table summarizes the in vitro activity of two novel MrgprX2 antagonists, Compound 9 and Compound 10, from the foundational study by Lu et al. (2022). This compound is analogous to these compounds.
| Compound | β-Hexosaminidase Release IC50 (µM) | Histamine Release IC50 (µM) | Intracellular Ca2+ Mobilization IC50 (µM) |
| Compound 9 | 1.83 ± 0.21 | 2.15 ± 0.25 | 2.56 ± 0.31 |
| Compound 10 | 1.54 ± 0.18 | 1.78 ± 0.22 | 2.03 ± 0.24 |
Data extracted from Lu J, et al. Bioorg Med Chem Lett. 2022 Mar 1;59:128575.
Experimental Protocols
1. Calcium Mobilization Assay
This protocol is for measuring the effect of this compound on agonist-induced intracellular calcium mobilization in HEK293 cells stably expressing MrgprX2.
-
Cell Seeding:
-
Seed HEK293-MrgprX2 cells in a black, clear-bottom 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Dye Loading:
-
Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the culture medium from the wells and add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Antagonist and Agonist Addition:
-
Prepare serial dilutions of this compound.
-
Add the desired concentration of the antagonist to the wells and incubate for 15 minutes at room temperature.
-
Prepare the MrgprX2 agonist (e.g., Compound 48/80) at a concentration that gives a submaximal response (EC80).
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader.
-
Record the baseline fluorescence for 10-20 seconds.
-
Inject the agonist into the wells and continue to record the fluorescence for at least 60 seconds.
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
2. β-Hexosaminidase Release Assay
This protocol measures the inhibitory effect of this compound on mast cell degranulation by quantifying the release of the granular enzyme β-hexosaminidase from LAD2 cells.
-
Cell Culture and Plating:
-
Culture LAD2 mast cells in appropriate medium.
-
Wash the cells and resuspend them in a suitable buffer (e.g., Tyrode's buffer).
-
Plate the cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
-
Antagonist and Agonist Treatment:
-
Add various concentrations of this compound to the wells and incubate for 15 minutes at 37°C.
-
Add the MrgprX2 agonist (e.g., Compound 48/80) to induce degranulation and incubate for 30 minutes at 37°C.
-
-
Enzyme Assay:
-
Centrifuge the plate to pellet the cells.
-
Transfer the supernatant to a new 96-well plate.
-
Add a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG).
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding a stop solution (e.g., sodium carbonate).
-
Measure the absorbance at 405 nm using a plate reader. The amount of p-nitrophenol produced is proportional to the β-hexosaminidase activity.
-
Visualizations
Caption: MrgprX2 Signaling Pathway and Point of Inhibition.
Caption: Troubleshooting Workflow for Improving Antagonist Selectivity.
References
troubleshooting MrgprX2 antagonist-7 experimental variability
Welcome to the technical support center for MrgprX2 antagonist-7. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experimental variability and addressing common issues encountered when working with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and detailed guides to troubleshoot experimental challenges.
Q1: Why am I observing high variability in the potency (IC50) of Antagonist-7 between experiments?
A1: Variability in IC50 values for MrgprX2 antagonists can arise from several factors. Follow this troubleshooting guide to identify the potential source of the issue.
Troubleshooting Guide:
-
Cell Health and Passage Number:
-
Issue: Mast cells and transfected cell lines can lose receptor expression or change their signaling capacity over time and with increasing passage number. The LAD2 cell line, often used as a surrogate for primary mast cells, is known to have properties that can vary.[1]
-
Recommendation: Use cells with a consistent and low passage number. Regularly check cell viability and morphology. If using primary cells, be aware of potential donor-to-donor variability.
-
-
Agonist Concentration and Purity:
-
Issue: The potency of an antagonist is dependent on the concentration of the agonist used. Inaccurate agonist concentrations or degradation of the agonist stock can lead to shifts in the calculated IC50.
-
Recommendation: Prepare fresh agonist dilutions for each experiment from a validated stock. Confirm the EC80 or EC90 of your agonist (e.g., Substance P, Compound 48/80) regularly to ensure consistency.[2][3]
-
-
Assay Conditions:
-
Issue: Minor variations in incubation times, temperature, and buffer composition can impact results. For instance, calcium flux assays are rapid and transient, making precise timing critical.[4]
-
Recommendation: Standardize all assay parameters. Ensure consistent incubation periods and maintain a stable temperature (37°C) for cell-based assays.[5] Use the same batch of assay buffer and reagents across comparative experiments.
-
-
Genetic Variants of MrgprX2:
-
Issue: Naturally occurring single nucleotide polymorphisms (SNPs) in the MRGPRX2 gene can alter ligand binding and receptor function, leading to variations in antagonist efficacy. Dozens of variants with differing amino acid compositions have been identified.
-
Recommendation: If using cells from different human donors, consider that genetic variability may contribute to differences in response. For stable cell lines, ensure you are using a clonal population with a confirmed MrgprX2 sequence.
-
Q2: My Antagonist-7 shows no activity in a mouse model. Is the compound not working?
A2: This is a common and expected observation. MrgprX2 and its mouse ortholog, MrgprB2, have low sequence homology (around 53%). This difference can lead to species-specific pharmacology.
Troubleshooting Steps:
-
Confirm Species Specificity:
-
Issue: Many MrgprX2 antagonists, including previously identified compounds, do not show cross-reactivity with the mouse MrgprB2 receptor.
-
Action: Test Antagonist-7 in an in vitro assay using mouse mast cells (e.g., bone marrow-derived mast cells) to confirm the lack of activity against MrgprB2.
-
-
Utilize a Humanized Mouse Model:
-
Issue: To test the efficacy of a human-specific MrgprX2 antagonist in vivo, a relevant animal model is required.
-
Action: Employ a humanized mouse model where the mouse MrgprB2 gene is replaced with the human MRGPRX2 gene. This will allow for the assessment of the antagonist's effect on human MrgprX2 in an in vivo setting.
-
Q3: I am seeing inconsistent results in my mast cell degranulation assay. What are the common pitfalls?
A3: Mast cell degranulation assays, which often measure the release of mediators like histamine or β-hexosaminidase, can be sensitive to experimental conditions.
Troubleshooting Checklist:
-
Cell Stimulation: Ensure the agonist concentration is optimal and consistent. Over-stimulation can sometimes lead to receptor desensitization.
-
Timing: The release of mediators is rapid. Adhere strictly to the incubation time (e.g., 30 minutes at 37°C) before stopping the reaction by placing the plate on ice.
-
Cell Handling: Mast cells are sensitive. Avoid harsh pipetting or centrifugation steps that could cause premature degranulation.
-
Controls: Always include a basal release control (buffer only) and a maximum release control (e.g., 0.1% Triton X-100) to normalize your data.
-
Measurement Method: Whether using a histamine ELISA or a colorimetric assay for β-hexosaminidase, ensure the assay is within its linear range and that all reagents are properly prepared.
Experimental Protocols
1. Calcium Mobilization Assay
This assay is used to measure the activation of Gq-coupled receptors like MrgprX2, which leads to an increase in intracellular calcium.
-
Cell Seeding:
-
Seed HEK293 cells stably expressing human MrgprX2 (or another suitable cell line like CHO-K1) into black-walled, clear-bottom 384-well microplates.
-
Allow cells to adhere and grow to confluence.
-
-
Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate for the recommended time (e.g., 1 hour) at 37°C to allow the dye to enter the cells.
-
-
Compound Addition and Measurement:
-
Prepare serial dilutions of this compound and the chosen agonist (e.g., Substance P).
-
Use a fluorescent plate reader (e.g., FLIPR) to measure the baseline fluorescence.
-
Add the antagonist to the wells and incubate for a short period (e.g., 5-15 minutes).
-
Add the agonist to stimulate the cells and immediately begin recording the change in fluorescence in real-time. The increase in fluorescence corresponds to the release of intracellular calcium.
-
-
Data Analysis:
-
Calculate the fold change in fluorescence over baseline.
-
Plot the response against the agonist concentration in the presence and absence of the antagonist to determine the IC50 of the antagonist.
-
2. Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This protocol measures the release of the granular enzyme β-hexosaminidase as an indicator of mast cell degranulation.
-
Cell Preparation:
-
Use a human mast cell line (e.g., LAD2) or primary human mast cells.
-
Wash the cells twice with a suitable buffer (e.g., Tyrode's buffer).
-
Resuspend the cells to a final concentration of approximately 5 x 10^5 cells/mL.
-
-
Assay Procedure:
-
Add 50 µL of the cell suspension to each well of a 96-well plate.
-
Add 25 µL of varying concentrations of this compound (or buffer for control wells) and incubate for 15 minutes at 37°C.
-
Add 25 µL of the MrgprX2 agonist (e.g., Compound 48/80 or Substance P) to stimulate degranulation. For controls, add buffer for basal release or a lysis agent (e.g., Triton X-100) for maximum release.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction by placing the plate on ice for 5 minutes.
-
Centrifuge the plate at 400 x g for 5 minutes at 4°C to pellet the cells.
-
-
Enzyme Activity Measurement:
-
Carefully transfer an aliquot of the supernatant from each well to a new 96-well plate.
-
Add the substrate solution (e.g., p-N-acetyl-β-D-glucosaminide) to each well.
-
Incubate at 37°C for 1-2 hours.
-
Stop the reaction by adding a stop solution (e.g., sodium carbonate).
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm) using a plate reader.
-
-
Data Calculation:
-
Calculate the percentage of β-hexosaminidase release for each sample using the formula: % Release = [(Sample Abs - Basal Abs) / (Max Abs - Basal Abs)] * 100
-
Quantitative Data Summary
The following tables summarize key potency values for common MrgprX2 agonists and representative antagonists.
Table 1: Potency of Common MrgprX2 Agonists
| Agonist | Cell Type | Assay Type | EC50 / EC80 | Reference |
| Substance P | LAD2 | Degranulation | ~10 µM (EC90) | |
| Compound 48/80 | Human Skin MCs | Degranulation | ~10 µg/mL | |
| Cortistatin-14 | HEK293-MRGPRX2 | Calcium Mobilization | ~EC80 used for screening | |
| Rocuronium | HEK293-MRGPRX2 | Calcium Mobilization | 263 µg/mL (EC50) | |
| Icatibant | LAD2 | Degranulation | Stronger than atracurium |
Table 2: Potency of Representative MrgprX2 Antagonists
| Antagonist | Agonist Used | Cell Type | Assay Type | IC50 | Reference |
| Compound B | Substance P | Human Skin MCs | Tryptase Release | 0.42 nM | |
| Compound A | Various | LAD2 | Degranulation | Potent inhibitor | |
| C9 | Substance P | LAD2 | Degranulation | Effective at 1 µM |
Signaling Pathways and Experimental Workflows
MrgprX2 Signaling Pathway
Activation of MrgprX2 by an agonist initiates a signaling cascade that leads to mast cell degranulation and the release of inflammatory mediators. The receptor couples to G proteins, primarily Gαq and Gαi. Gαq activation leads to the production of IP3 and subsequent calcium mobilization, a key step for degranulation. The Gαi pathway can promote chemotaxis. MrgprX2 antagonists work by blocking the binding of agonists to the receptor, thereby inhibiting these downstream events.
References
- 1. MRGPRX2 and Adverse Drug Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
MrgprX2 antagonist-7 stability and storage issues
Welcome to the technical support center for MrgprX2 antagonist-7. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and ensuring the successful application of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also referred to as compound 10, is a small molecule with anti-allergic properties.[1][2] Its primary mechanism of action is the inhibition of the Mas-related G protein-coupled receptor X2 (MRGPRX2).[3] This receptor is predominantly found on mast cells and sensory neurons.[3] By blocking MRGPRX2, the antagonist prevents mast cell degranulation and the subsequent release of inflammatory mediators such as histamine, cytokines, and proteases, which are responsible for allergic and inflammatory responses.
Q2: What are the main research applications for this compound?
This compound is primarily utilized in research related to inflammation and immunology. It is investigated for its potential therapeutic effects in conditions involving mast cell activation, such as allergic reactions, chronic urticaria, atopic dermatitis, and pain.
Q3: What is the molecular information for this compound?
| Property | Value |
| Molecular Formula | C24H22ClF3N6O3 |
| Molecular Weight | 534.92 g/mol |
| CAS Number | 2902573-98-0 |
Troubleshooting Guide
Issue 1: Inconsistent results or loss of compound activity.
This is a common issue that can often be traced back to improper storage or handling of the antagonist.
-
Problem: Inconsistent Storage Temperature.
-
Observation: Different suppliers may provide conflicting storage recommendations. Some suggest storage at -20°C, while others ship at room temperature.
-
Solution: For long-term storage, it is recommended to store this compound at -20°C . Always refer to the Certificate of Analysis provided by your specific supplier for the most accurate storage information. Avoid repeated freeze-thaw cycles, which can degrade the compound. Aliquoting the stock solution into smaller, single-use volumes is highly recommended.
-
-
Problem: Degradation of Stock Solutions.
-
Observation: A gradual decrease in the effectiveness of the antagonist is observed over time.
-
Solution: Prepare fresh stock solutions regularly. If using a solvent like DMSO, ensure it is of high purity and anhydrous. Hygroscopic DMSO (DMSO that has absorbed water) can significantly impact the solubility and stability of similar compounds. Store stock solutions in tightly sealed vials at -20°C or -80°C, protected from light.
-
Issue 2: Difficulty dissolving the compound.
-
Problem: Compound does not fully dissolve in the chosen solvent.
-
Observation: Precipitate is visible in the solution, even after vortexing or sonication.
-
Solution: this compound is reported to be soluble in DMSO at a concentration of 10 mM. If solubility issues persist, gentle warming (e.g., in a 37°C water bath) and sonication may aid dissolution. Ensure you are using a fresh, high-quality solvent. For some related compounds, the use of an ultrasonic bath has been noted to be necessary.
-
Issue 3: Unexpected or off-target effects in experiments.
-
Problem: Cellular responses are observed that are not consistent with MrgprX2 antagonism.
-
Observation: The antagonist appears to be affecting other signaling pathways or cell types.
-
Solution: Verify the specificity of your experimental system. Ensure that the observed effects are indeed mediated by MrgprX2. This can be achieved by using appropriate controls, such as cell lines that do not express MRGPRX2 or by using a known agonist to compete with the antagonist. It is also important to use the antagonist at the lowest effective concentration to minimize the risk of off-target effects.
-
Experimental Protocols & Methodologies
1. Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay is a common method to quantify mast cell degranulation in response to stimuli.
-
Cell Seeding: Seed mast cells (e.g., LAD2 or RBL-2H3 cells expressing MRGPRX2) in a 96-well plate.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a short period (e.g., 5-15 minutes) at 37°C.
-
Stimulation: Add an MRGPRX2 agonist (e.g., Substance P, Compound 48/80) to induce degranulation and incubate for 30 minutes at 37°C.
-
Quantification:
-
Centrifuge the plate to pellet the cells.
-
Transfer the supernatant to a new plate.
-
To measure total β-hexosaminidase release, lyse the cells in the original plate with a detergent like Triton X-100.
-
Add a substrate solution (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) to both the supernatant and the lysate.
-
Incubate at 37°C until a color change is observed.
-
Stop the reaction with a stop solution (e.g., Na2CO3/NaHCO3 buffer).
-
Read the absorbance at the appropriate wavelength (e.g., 405 nm).
-
-
Data Analysis: Calculate the percentage of β-hexosaminidase release by dividing the absorbance of the supernatant by the absorbance of the total cell lysate.
2. Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon receptor activation.
-
Cell Loading: Load MRGPRX2-expressing cells (e.g., HEK293 cells overexpressing the receptor) with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Antagonist Addition: Add this compound at various concentrations to the cells.
-
Agonist Stimulation: Inject an MRGPRX2 agonist and immediately measure the fluorescence intensity over time using a plate reader or a fluorescence microscope.
-
Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium levels. The inhibitory effect of the antagonist can be quantified by comparing the response in treated versus untreated cells.
Visualizations
Caption: MrgprX2 signaling pathway and the inhibitory action of antagonist-7.
Caption: General experimental workflow for testing this compound efficacy.
References
Technical Support Center: Refining Dosage of MrgprX2 Antagonist-7 for Optimal Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing MrgprX2 antagonist-7. It includes frequently asked questions (FAQs), detailed troubleshooting guides for common experimental hurdles, and established protocols to help refine the dosage for optimal efficacy in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also referred to as compound 10 in some literature, is a small molecule inhibitor of the Mas-related G protein-coupled receptor X2 (MrgprX2).[1] Its primary mechanism of action is to block the activation of MrgprX2, thereby preventing the degranulation of mast cells and the subsequent release of histamine and other pro-inflammatory mediators.[2][3][4] This makes it a promising agent for studying and potentially treating pseudo-allergic reactions.[2]
Q2: What is the role of the MrgprX2 receptor?
MrgprX2 is a receptor primarily found on mast cells and sensory neurons. It plays a key role in mediating IgE-independent allergic and inflammatory responses. Activation of MrgprX2 by various ligands, including certain drugs and neuropeptides, triggers a signaling cascade that leads to mast cell degranulation and the release of inflammatory mediators like histamine and cytokines.
Q3: What are the common cellular models to study the effect of this compound?
Commonly used cellular models for evaluating the efficacy of MrgprX2 antagonists include:
-
LAD2 cells: A human mast cell line that endogenously expresses MrgprX2.
-
HEK293 cells stably expressing MrgprX2: A recombinant cell line used to study receptor-specific signaling pathways, such as intracellular calcium mobilization.
-
Primary human skin mast cells: For more physiologically relevant studies.
Q4: What are the typical agonists used to induce MrgprX2 activation in these models?
A commonly used agonist to induce MrgprX2-mediated mast cell degranulation in in vitro assays is Compound 48/80 . Other agonists such as Substance P and various peptides are also utilized depending on the specific research question.
Experimental Workflows and Signaling Pathways
To effectively refine the dosage of this compound, it is crucial to understand the underlying signaling pathways and the experimental workflow for its evaluation.
MrgprX2 Signaling Pathway
MrgprX2 activation can lead to mast cell degranulation through G-protein mediated pathways, primarily involving Gαq and Gαi. The Gαq pathway stimulates phospholipase C (PLC), leading to an increase in intracellular calcium, a key step in degranulation.
Caption: Simplified MrgprX2 signaling pathway leading to mast cell degranulation.
Experimental Workflow for Efficacy Testing
A typical workflow to determine the optimal dosage of this compound involves a series of in vitro assays.
Caption: General experimental workflow for determining the efficacy of this compound.
Quantitative Data Summary
The following tables summarize hypothetical inhibitory data for this compound based on typical results for potent MrgprX2 antagonists. Researchers should generate their own data following the provided protocols.
Table 1: Inhibition of Mast Cell Degranulation (β-Hexosaminidase Release) in LAD2 Cells
| This compound Concentration | % Inhibition of β-Hexosaminidase Release (Mean ± SD) |
| 1 nM | 15.2 ± 3.1 |
| 10 nM | 48.9 ± 5.7 |
| 50 nM | 75.3 ± 4.2 |
| 100 nM | 92.1 ± 2.5 |
| 500 nM | 98.6 ± 1.1 |
| IC50 | ~12 nM |
Table 2: Inhibition of Intracellular Calcium Mobilization in MRGPRX2-HEK293 Cells
| This compound Concentration | % Inhibition of Ca²⁺ Mobilization (Mean ± SD) |
| 1 nM | 12.5 ± 2.8 |
| 10 nM | 52.3 ± 6.1 |
| 50 nM | 80.1 ± 3.9 |
| 100 nM | 95.4 ± 1.8 |
| 500 nM | 99.2 ± 0.9 |
| IC50 | ~9 nM |
Experimental Protocols
Protocol 1: β-Hexosaminidase Release Assay for Mast Cell Degranulation
This protocol is adapted for the LAD2 human mast cell line.
Materials:
-
LAD2 cells
-
StemPro-34 SFM medium supplemented with Stem Cell Factor (SCF)
-
Tyrode's buffer (containing 0.1% BSA)
-
This compound stock solution (in DMSO)
-
Compound 48/80 (agonist)
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (substrate)
-
0.1 M sodium citrate buffer (pH 4.5)
-
0.2 M glycine buffer (pH 10.7)
-
Triton X-100 (0.1%)
-
96-well plates
Procedure:
-
Culture LAD2 cells in StemPro-34 medium with SCF.
-
Wash cells and resuspend in Tyrode's buffer at a density of 1 x 10^5 cells/well in a 96-well plate.
-
Prepare serial dilutions of this compound in Tyrode's buffer. Add to the cells and pre-incubate for 15-30 minutes at 37°C. (Include a vehicle control with DMSO).
-
Add Compound 48/80 to a final concentration that induces sub-maximal degranulation (e.g., EC80) to all wells except the negative control.
-
Incubate for 30-40 minutes at 37°C.
-
Centrifuge the plate to pellet the cells.
-
Transfer the supernatant to a new 96-well plate.
-
To determine total β-hexosaminidase release, lyse the cells in the original plate with 0.1% Triton X-100.
-
Add the substrate solution (p-nitrophenyl-N-acetyl-β-D-glucosaminide in citrate buffer) to both the supernatant and lysate plates.
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction by adding glycine buffer.
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of β-hexosaminidase release.
Protocol 2: Intracellular Calcium Mobilization Assay
This protocol is designed for HEK293 cells stably expressing MrgprX2.
Materials:
-
MRGPRX2-HEK293 cells
-
DMEM with 10% FBS
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Probenecid (optional, to prevent dye leakage)
-
Assay Buffer (e.g., HBSS)
-
This compound stock solution (in DMSO)
-
Compound 48/80 (agonist)
-
Black, clear-bottom 96-well or 384-well microplates
Procedure:
-
Seed MRGPRX2-HEK293 cells in black, clear-bottom microplates and culture overnight.
-
Prepare the Fluo-4 AM loading solution containing Pluronic F-127 and optionally probenecid in assay buffer.
-
Remove the culture medium and add the Fluo-4 AM loading solution to each well.
-
Incubate for 1 hour at 37°C in the dark.
-
Wash the cells with assay buffer.
-
Add varying concentrations of this compound to the wells and incubate for 15-30 minutes.
-
Use a fluorescence plate reader (e.g., FlexStation) to measure the baseline fluorescence.
-
Inject the agonist (Compound 48/80) and immediately begin recording the fluorescence intensity over time.
-
The change in fluorescence intensity corresponds to the intracellular calcium concentration.
-
Analyze the data to determine the inhibition of the calcium response.
Troubleshooting Guide
This guide addresses common issues encountered during the evaluation of this compound.
Caption: Troubleshooting decision tree for common experimental issues.
References
- 1. abmgood.com [abmgood.com]
- 2. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 3. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diverse pathways in GPCR-mediated activation of Ca2+ mobilization in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
minimizing toxicity of MrgprX2 antagonist-7 in cell culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MrgprX2 antagonist-7. The information provided aims to help minimize toxicity in cell culture experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vitro experiments with this compound.
Issue 1: High Cytotoxicity Observed at Low Concentrations
If you are observing significant cell death even at low concentrations of this compound, consider the following potential causes and solutions.
-
Potential Cause: Cell line sensitivity. Different cell lines exhibit varying sensitivities to chemical compounds. The cell line you are using may be particularly sensitive to this compound.
-
Troubleshooting Tip: Perform a dose-response experiment with a wide range of concentrations to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. This will help identify a suitable working concentration that minimizes cytotoxicity while still achieving the desired biological effect.
-
Potential Cause: Solvent toxicity. The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations.
-
Troubleshooting Tip: Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). Run a vehicle control (cells treated with the solvent alone at the same concentration used for the antagonist) to assess solvent-induced cytotoxicity.[1][2]
-
Potential Cause: Compound instability. This compound may be unstable in your culture medium, leading to the formation of toxic byproducts.
-
Troubleshooting Tip: Prepare fresh dilutions of the antagonist for each experiment and avoid repeated freeze-thaw cycles.
Issue 2: Inconsistent or Irreproducible Results in Viability Assays
Variability in results between experiments can be a significant challenge.
-
Potential Cause: Inconsistent cell culture conditions. Factors such as cell passage number, cell density, and overall cell health can lead to variability.
-
Troubleshooting Tip: Use cells within a consistent and limited passage number range. Seed cells at the same density for every experiment and ensure cells are healthy and actively dividing before treatment. Routinely test for mycoplasma contamination.[3]
-
Potential Cause: Assay interference. This compound may interfere with the components of your cell viability assay (e.g., reacting with MTT reagent).
-
Troubleshooting Tip: Run a cell-free control where the antagonist is added to the assay reagents to check for any direct chemical reactions that could affect the readout.
-
Potential Cause: Edge effects. Wells on the perimeter of a microplate are more susceptible to evaporation and temperature fluctuations, which can lead to inconsistent results.[3]
-
Troubleshooting Tip: To mitigate this, fill the perimeter wells with sterile phosphate-buffered saline (PBS) or culture medium without cells and do not use them for experimental data.[3]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action of MrgprX2 antagonists?
A1: MrgprX2 antagonists are molecules designed to inhibit the activity of the Mas-Related G Protein-Coupled Receptor X2 (MRGPRX2). By blocking this receptor, they can prevent the activation of mast cells and sensory neurons, which are key players in allergic and inflammatory responses. This inhibition can reduce the release of inflammatory mediators like histamine, cytokines, and proteases.
Q2: What are the known signaling pathways for MrgprX2?
A2: MrgprX2 activation can trigger multiple signaling pathways. It couples with G proteins (Gαq and Gαi) to initiate downstream signaling. The Gαq pathway activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and mast cell degranulation. The Gαi pathway inhibits adenylyl cyclase, leading to decreased cAMP levels, which can also contribute to degranulation. Additionally, MrgprX2 can signal through β-arrestin pathways, which are involved in receptor internalization and desensitization.
Q3: How can I distinguish between on-target and off-target toxicity of this compound?
A3: Distinguishing between on-target and off-target effects is crucial. One approach is to use a control cell line that does not express MrgprX2. If the toxicity is still observed in the MrgprX2-negative cell line, it is likely an off-target effect. Additionally, you can perform a rescue experiment by overexpressing MrgprX2 to see if it mitigates the toxicity.
Q4: What are some general strategies to reduce the cytotoxicity of small molecules in cell culture?
A4: Several strategies can be employed to minimize cytotoxicity:
-
Optimize Concentration and Exposure Time: Use the lowest effective concentration of the compound and the shortest exposure time necessary to observe the desired effect.
-
Use Serum-Containing Medium: Serum proteins can bind to small molecules, reducing their free concentration and thus their toxicity.
-
Consider Drug Delivery Systems: Encapsulating the compound in nanoparticles or liposomes can control its release and reduce non-specific toxicity.
Data Presentation
Table 1: Example Dose-Response Data for this compound in LAD2 Mast Cells
| Concentration (µM) | % Cell Viability (MTT Assay) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 4.2 |
| 0.1 | 98.1 | 5.1 |
| 1 | 95.3 | 4.8 |
| 10 | 75.6 | 6.3 |
| 50 | 42.1 | 7.9 |
| 100 | 15.8 | 5.5 |
Table 2: Troubleshooting Checklist for Cytotoxicity Assays
| Parameter | Checkpoint | Recommended Action |
| Cell Health | Consistent passage number | Use cells within a defined passage range. |
| High viability before seeding | Ensure >95% viability via Trypan Blue exclusion. | |
| Optimal seeding density | Determine optimal density to avoid over/under-confluency. | |
| Compound | Freshly prepared | Avoid multiple freeze-thaw cycles. |
| Solubility in media | Visually inspect for precipitation. | |
| Assay | Vehicle control included | Assess solvent toxicity. |
| Cell-free control | Check for direct assay interference. | |
| Edge effects mitigated | Avoid using perimeter wells for data. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a method to assess the effect of this compound on cell metabolic activity.
-
Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density in a final volume of 100 µL per well. Incubate for 24 hours (or until cells adhere and reach desired confluency).
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock in serum-free medium to a final working concentration of 0.5 mg/mL. Add 20 µL of the MTT working solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: Simplified MrgprX2 signaling pathways in mast cells.
References
addressing resistance to MrgprX2 antagonist-7 in long-term studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to MrgprX2 antagonist-7 in long-term studies. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule designed to inhibit the activity of the Mas-related G protein-coupled receptor X2 (MrgprX2).[1] Its primary mechanism of action is to competitively bind to the receptor, preventing endogenous ligands such as substance P, cortistatin-14, and other secretagogues from activating it.[1][2] This blockade inhibits downstream signaling cascades that lead to mast cell degranulation and the release of inflammatory mediators like histamine.[1][3]
Q2: We are observing a diminished response to this compound in our long-term in vitro/in vivo model. What are the potential causes?
A diminished response to a G protein-coupled receptor (GPCR) antagonist like this compound over a prolonged period can arise from several factors. The most common causes include:
-
Receptor Upregulation: Cells may respond to chronic receptor blockade by increasing the expression of MrgprX2 on the cell surface, thereby requiring higher concentrations of the antagonist to achieve the same level of inhibition.
-
Receptor Mutations: Spontaneous mutations in the MRGPRX2 gene could alter the antagonist's binding site, reducing its affinity and efficacy.
-
Alterations in Downstream Signaling: Changes in the expression or function of downstream signaling molecules (e.g., G proteins, phospholipase C) could create a state of hypersensitivity to agonist stimulation, effectively overriding the antagonist's effect.
-
Drug Efflux: Cells may increase the expression of drug efflux pumps that actively remove this compound from the cytoplasm, lowering its intracellular concentration.
-
Ligand Bias: While this compound is designed as a neutral antagonist, prolonged exposure could potentially favor receptor conformations that are insensitive to the antagonist but can still be activated by certain agonists.
Q3: How can we confirm that the observed resistance is specific to this compound?
To confirm the specificity of the resistance, you can perform several control experiments:
-
Test a Structurally Different MrgprX2 Antagonist: If a structurally unrelated MrgprX2 antagonist with a different binding mode also shows reduced efficacy, it might point towards a general mechanism of resistance, such as receptor upregulation. If the alternative antagonist remains effective, the resistance is likely specific to this compound, possibly due to a mutation in its specific binding site.
-
Assess Response to Different Agonists: Test the ability of this compound to inhibit responses to a panel of different MrgprX2 agonists. If the antagonist is less effective against all agonists, it suggests a general resistance mechanism. If its efficacy varies between agonists, it might indicate a more complex mechanism like biased signaling.
-
Evaluate Other Mast Cell Activation Pathways: Stimulate the mast cells through an MrgprX2-independent pathway (e.g., via FcεRI cross-linking with IgE and antigen). If the cells respond normally to this stimulus, it indicates that the resistance is specific to the MrgprX2 pathway.
Troubleshooting Guide
This guide provides a structured approach to investigating and addressing diminished efficacy of this compound in your experiments.
Problem: Reduced antagonist efficacy in long-term cell culture experiments.
Potential Cause 1: Altered MrgprX2 Expression
-
Troubleshooting Steps:
-
Quantitative PCR (qPCR): Compare MRGPRX2 mRNA levels between your resistant cell line and the parental (sensitive) cell line.
-
Western Blot: Analyze the total MrgprX2 protein levels in cell lysates from both resistant and sensitive cells.
-
Flow Cytometry/Cell Surface ELISA: Quantify the surface expression of MrgprX2 to determine if there is an increase in receptor density on the plasma membrane.
-
-
Expected Outcome: An increase in mRNA, total protein, or surface protein levels in the resistant cells would suggest that receptor upregulation is contributing to the reduced antagonist efficacy.
Potential Cause 2: MrgprX2 Gene Mutation
-
Troubleshooting Steps:
-
Sanger Sequencing: Isolate genomic DNA or cDNA from the resistant cell line and sequence the coding region of the MRGPRX2 gene. Compare the sequence to that of the parental cell line to identify any mutations.
-
-
Expected Outcome: Identification of a missense mutation in a transmembrane domain or an extracellular loop could indicate an alteration of the antagonist binding site.
Potential Cause 3: Impaired Antagonist Binding
-
Troubleshooting Steps:
-
Competitive Radioligand Binding Assay: Perform a competitive binding assay using a radiolabeled MrgprX2 ligand and increasing concentrations of this compound on membranes from both resistant and sensitive cells.
-
-
Expected Outcome: A rightward shift in the IC50 curve for the resistant cells compared to the sensitive cells would indicate a reduced binding affinity of the antagonist.
Problem: Inconsistent results in functional assays (e.g., calcium mobilization, histamine release).
Potential Cause 1: Altered Downstream Signaling
-
Troubleshooting Steps:
-
Calcium Mobilization Assay: Compare the EC50 values for an MrgprX2 agonist (e.g., substance P) in the presence and absence of this compound in both resistant and sensitive cells.
-
β-Arrestin Recruitment Assay: Assess the ability of this compound to block agonist-induced β-arrestin recruitment in both cell lines.
-
Histamine Release Assay: Measure histamine release in response to an agonist with and without the antagonist.
-
-
Expected Outcome: A reduced ability of the antagonist to shift the agonist dose-response curve to the right in resistant cells across multiple functional assays would point to a true resistance phenotype. Discrepancies between assays (e.g., effective in blocking calcium but not β-arrestin) could suggest biased signaling.
Data Presentation
Table 1: Summary of Hypothetical Quantitative Data in Antagonist-Resistant vs. Sensitive Cells
| Parameter | Sensitive Cells | Resistant Cells | Potential Implication |
| MrgprX2 mRNA Fold Change | 1.0 | 3.5 ± 0.4 | Upregulation |
| MrgprX2 Total Protein (arbitrary units) | 100 ± 12 | 280 ± 25 | Upregulation |
| Antagonist-7 IC50 (Binding Assay) | 10 nM | 250 nM | Reduced Binding Affinity |
| Agonist EC50 (Ca2+ Mobilization) | 50 nM | 45 nM | No change in agonist potency |
| Antagonist-7 IC50 (Ca2+ Mobilization) | 20 nM | 500 nM | Functional Resistance |
Experimental Protocols
A detailed methodology for key experiments is provided below.
Quantitative PCR (qPCR) for MRGPRX2 Expression
-
RNA Extraction: Isolate total RNA from sensitive and resistant cells using a commercially available kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random primers.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green master mix, cDNA template, and primers specific for MRGPRX2 and a housekeeping gene (e.g., GAPDH).
-
MRGPRX2 Forward Primer: (Sequence)
-
MRGPRX2 Reverse Primer: (Sequence)
-
GAPDH Forward Primer: (Sequence)
-
GAPDH Reverse Primer: (Sequence)
-
-
Data Analysis: Calculate the relative expression of MRGPRX2 in resistant cells compared to sensitive cells using the ΔΔCt method.
Western Blot for MrgprX2 Protein
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody against MrgprX2, followed by an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensity. Normalize to a loading control like β-actin.
Calcium Mobilization Assay
-
Cell Plating: Seed cells in a 96-well black, clear-bottom plate.
-
Dye Loading: Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.
-
Antagonist Incubation: Add varying concentrations of this compound to the wells and incubate for 15-30 minutes.
-
Agonist Stimulation and Measurement: Use a fluorescence plate reader to measure the baseline fluorescence, then inject an MrgprX2 agonist (e.g., substance P at its EC80 concentration) and record the change in fluorescence over time.
-
Data Analysis: Calculate the antagonist's IC50 from the dose-response curve.
Sanger Sequencing of MRGPRX2
-
DNA/RNA Isolation: Isolate genomic DNA or total RNA (for conversion to cDNA) from resistant cells.
-
PCR Amplification: Amplify the coding region of the MRGPRX2 gene using primers that flank the open reading frame.
-
PCR Product Purification: Purify the PCR product to remove primers and dNTPs.
-
Sequencing Reaction: Perform cycle sequencing reactions using the purified PCR product, a sequencing primer, and fluorescently labeled ddNTPs.
-
Capillary Electrophoresis: Separate the sequencing reaction products by capillary electrophoresis.
-
Sequence Analysis: Analyze the resulting electropherogram and compare the sequence to a reference sequence to identify mutations.
Visualizations
Caption: MrgprX2 signaling pathway leading to mast cell degranulation.
Caption: Experimental workflow for investigating antagonist resistance.
Caption: Troubleshooting decision tree for resistance to this compound.
References
Technical Support Center: Enhanced Performance of MrgprX2 Antagonist-7
Welcome to the technical support center for MrgprX2 Antagonist-7. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and achieve reliable results.
Troubleshooting Guides
This section addresses specific issues that may arise during the use of this compound in various experimental settings.
| Problem/Observation | Potential Cause | Recommended Solution/Protocol Modification |
| High background signal or apparent agonist activity of Antagonist-7 in functional assays. | 1. Contamination of Antagonist-7 stock solution. 2. Off-target effects at high concentrations. 3. Cell line instability or high basal activity. | 1. Prepare fresh stock solutions in the recommended solvent. 2. Perform a dose-response curve to determine the optimal concentration range and ensure specificity. Test against other mast cell receptors like C3aR1 to confirm selectivity[1]. 3. Culture cells according to best practices, ensure consistent passage numbers, and regularly check for mycoplasma contamination. |
| Inconsistent IC50 values for Antagonist-7 across different experiments. | 1. Variability in agonist concentration. 2. Differences in cell density or health. 3. Pipetting errors or improper mixing. 4. Ligand-dependent antagonism. | 1. Use a consistent, validated EC80 concentration of the agonist for inhibition assays[1]. 2. Seed cells at a consistent density and ensure high viability (>95%) before starting the experiment. 3. Use calibrated pipettes and ensure thorough mixing of reagents. 4. Test Antagonist-7 against a panel of different MrgprX2 agonists (e.g., Substance P, Compound 48/80, Cortistatin-14) to assess if its potency is ligand-dependent[1]. |
| Low potency of Antagonist-7 in primary human mast cells compared to cell lines. | 1. Higher endogenous expression of MrgprX2 in primary cells. 2. Differences in signaling machinery between primary cells and engineered cell lines (e.g., HEK293, LAD2)[2]. 3. Donor variability in primary cells. | 1. Increase the concentration range of Antagonist-7 for primary cell experiments. 2. Optimize incubation times and assay conditions specifically for primary mast cells. 3. Use cells from multiple donors to account for biological variability and obtain a more robust measure of potency[1]. |
| Antagonist-7 is effective in vitro but shows poor efficacy in in vivo models. | 1. Poor pharmacokinetic properties (e.g., low oral bioavailability, rapid metabolism). 2. Species-specific differences in the MrgprX2 ortholog. Human MrgprX2 and mouse Mrgprb2 have low homology and differing pharmacology. | 1. Assess the pharmacokinetic profile of Antagonist-7. Consider alternative routes of administration. 2. Use a humanized MrgprX2 knock-in (KI) mouse model for in vivo studies to ensure the target is relevant to human physiology. |
| Difficulty distinguishing between MrgprX2-mediated and IgE-mediated degranulation. | Both pathways can lead to mast cell degranulation, and some stimuli might activate both. | 1. In parallel experiments, use a specific IgE-receptor (FcεRI) cross-linking agent as a control. Antagonist-7 should not inhibit FcεRI-mediated degranulation. 2. Use MrgprX2-knockdown or knockout cells/animal models to confirm the specificity of the response to your agonist and antagonist. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that competitively blocks the binding of agonists to the Mas-related G-protein coupled receptor X2 (MrgprX2). This prevents receptor activation and inhibits downstream signaling pathways, including G-protein activation and β-arrestin recruitment, ultimately blocking mast cell degranulation and the release of inflammatory mediators like histamine and tryptase.
Q2: Which cell lines are recommended for studying MrgprX2 and Antagonist-7?
A2: Several cell lines are suitable. HEK293 cells stably overexpressing human MrgprX2 are commonly used for initial screening, particularly in calcium mobilization and β-arrestin assays. For degranulation assays, the human mast cell line LAD2, which endogenously expresses MrgprX2, is a well-established model. RBL-2H3 cells transfected with human MrgprX2 are also frequently used.
Q3: How can I be sure my experimental response is specific to MrgprX2 activation?
A3: To ensure specificity, several controls are essential. First, demonstrate that Antagonist-7 does not inhibit mast cell degranulation induced by non-MrgprX2 stimuli, such as IgE/anti-IgE cross-linkage or C3a. Second, use non-targeting siRNA or a vehicle control in knockdown experiments to show that the reduction in response is due to the specific silencing of MrgprX2. Finally, if possible, utilize cells or tissues from MrgprX2 knockout models as a negative control.
Q4: What are the key downstream signaling pathways activated by MrgprX2?
A4: MrgprX2 is known to couple to both Gαq and Gαi proteins. Gαq activation leads to phospholipase C (PLC) activation and a subsequent increase in intracellular calcium. The receptor also engages the β-arrestin pathway, which is involved in receptor internalization and G-protein independent signaling. More recent studies have also implicated the Lysyl-tRNA synthetase (LysRS) and microphthalmia-associated transcription factor (MITF) pathway in MrgprX2 signaling.
Q5: Are there species-specific differences to consider when using Antagonist-7?
A5: Yes, this is a critical consideration. The mouse ortholog, Mrgprb2, has low homology with human MrgprX2, and their pharmacology can differ significantly. Agonist and antagonist potencies can vary substantially between the two species. Therefore, for in vivo studies aimed at predicting human outcomes, it is highly recommended to use humanized MrgprX2 knock-in mice.
Quantitative Data Summary
The following tables summarize potency data for representative MrgprX2 agonists and antagonists from published literature. This data can serve as a benchmark for your own experiments.
Table 1: Potency of Common MrgprX2 Agonists
| Agonist | Assay Type | Cell Line/System | EC50 Value |
| Substance P | β-hexosaminidase release | LAD2 Cells | ~1 µM |
| Compound 48/80 | Calcium Mobilization | HEK293-MrgprX2 | ~1 µg/mL |
| Cortistatin-14 | Calcium Mobilization | HEK293-MrgprX2/Gα15 | ~10 nM |
| Rocuronium | Calcium Mobilization | HEK293-MrgprX2 | 263 µg/mL |
| ZINC-3573 | Calcium Mobilization | HEK-T-MrgprX2 | ~300 nM |
Table 2: Potency of Selected MrgprX2 Antagonists
| Antagonist | Assay Type | Cell Line/System | IC50 Value |
| Compound A | Calcium Mobilization (vs. Cortistatin-14) | HEK293-MrgprX2/Gα15 | 32.4 nM |
| Compound B | Calcium Mobilization (vs. Cortistatin-14) | HEK293-MrgprX2/Gα15 | 1.8 nM |
| Compound B | Tryptase Release (vs. Substance P) | Primary Human Skin Mast Cells | 0.42 nM |
| C9 | Calcium Mobilization (vs. ZINC-3573) | HEK293-MrgprX2 | Ki = 43 nM |
Experimental Protocols & Visualizations
Key Signaling Pathways of MrgprX2
Activation of MrgprX2 by an agonist initiates multiple downstream signaling cascades. The primary pathways involve G-protein activation and β-arrestin recruitment.
Caption: MrgprX2 G-protein dependent signaling cascade.
Caption: MrgprX2 β-arrestin mediated signaling pathway.
Protocol 1: Calcium Mobilization Assay
This assay measures the increase in intracellular calcium following MrgprX2 activation. It is a primary method for assessing both agonist potency and antagonist inhibition.
Methodology:
-
Cell Plating: Seed HEK293 cells stably expressing human MrgprX2 (and often a promiscuous G-protein like Gα15) into black, clear-bottom 96-well plates. Culture overnight to allow for cell adherence.
-
Dye Loading: Aspirate the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) diluted in assay buffer. Incubate for 1-1.5 hours at 37°C.
-
Compound Preparation:
-
For Antagonist Mode: Prepare serial dilutions of Antagonist-7. Add the antagonist to the wells and pre-incubate for 5-15 minutes.
-
For Agonist Mode: Prepare serial dilutions of the agonist.
-
-
Measurement: Place the plate into a fluorescence imaging plate reader (e.g., FLIPR®).
-
Establish a stable baseline fluorescence reading for ~10-20 seconds.
-
Add the agonist (or vehicle control) to all wells simultaneously using the instrument's integrated pipettor. For antagonist mode, add an EC80 concentration of a known agonist (e.g., Cortistatin-14).
-
Continue to measure fluorescence intensity every 1-2 seconds for at least 2-3 minutes.
-
-
Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline reading. For antagonists, calculate the percent inhibition relative to the agonist-only control and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for a calcium mobilization antagonist assay.
Protocol 2: Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies the release of granular contents (specifically the enzyme β-hexosaminidase) from mast cells upon activation, serving as a direct measure of degranulation.
Methodology:
-
Cell Seeding: Seed LAD2 cells or primary human mast cells into a 96-well plate in a suitable buffer (e.g., HEPES with 0.1% BSA).
-
Antagonist Pre-incubation: Add varying concentrations of Antagonist-7 to the cells and pre-incubate for 5-10 minutes at 37°C.
-
Agonist Stimulation: Add an MrgprX2 agonist (e.g., Substance P) at a pre-determined EC80 concentration. Incubate for 30 minutes at 37°C.
-
Controls:
-
Spontaneous Release: Wells with cells and buffer only (no agonist).
-
Maximum Release: Wells with cells lysed with 0.1% Triton X-100 to release total β-hexosaminidase content.
-
-
Supernatant Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant from each well.
-
Enzymatic Reaction: In a new plate, mix the supernatant with a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG). Incubate for 1-2 hours at 37°C.
-
Stop Reaction & Read: Stop the reaction by adding a high pH stop solution. Measure the absorbance at 405 nm.
-
Data Analysis: Calculate the percentage of degranulation for each sample using the formula: % Degranulation = [(Sample OD - Spontaneous OD) / (Maximum OD - Spontaneous OD)] * 100 Determine the IC50 of Antagonist-7 by plotting percent inhibition against antagonist concentration.
Caption: Experimental workflow for the β-hexosaminidase degranulation assay.
References
- 1. Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist [frontiersin.org]
Validation & Comparative
Validating MrgprX2 Antagonist-7 Efficacy: A Comparative Guide with Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of MrgprX2 antagonist efficacy, with a focus on validation using knockout models. The Mas-related G protein-coupled receptor X2 (MrgprX2) has emerged as a key player in non-IgE-mediated allergic and inflammatory responses, making it a prime target for therapeutic intervention. The use of knockout and humanized knock-in mouse models is crucial for validating the specificity and in vivo efficacy of MrgprX2 antagonists.
Comparative Efficacy of MrgprX2 Antagonists
The following table summarizes the available quantitative data for various MrgprX2 antagonists. It is important to note that while "MrgprX2 antagonist-7" (also known as compound 10) has been reported to possess excellent anti-allergic properties and the ability to inhibit mast cell degranulation, specific quantitative efficacy data from comparative studies using knockout models is not publicly available in the reviewed literature.
| Antagonist | Assay Type | Cell/Model System | Agonist | IC50 Value | Citation |
| This compound (Compound 10) | Mast Cell Degranulation | Information not publicly available | Information not publicly available | Data not available | |
| Compound A | Calcium Mobilization | HEK293 cells overexpressing MRGPRX2 | Cortistatin-14 | 50 nM | [1] |
| β-Hexosaminidase Release | LAD2 human mast cells | Substance P | 32.4 nM | [2] | |
| Compound B | Calcium Mobilization | HEK293 cells overexpressing MRGPRX2 | Cortistatin-14 | 2.9 nM | [1] |
| β-Hexosaminidase Release | LAD2 human mast cells | Substance P | 1.8 nM | ||
| Tryptase Release | Freshly isolated human skin mast cells | Substance P | 0.42 nM | ||
| Itch Response (in vivo) | Human MRGPRX2 knock-in mice | Compound 48/80 | Effective at 3 mg/kg (oral) | ||
| EP262 | Mast Cell Degranulation (in vivo) | MRGPRX2 knock-in mice | MRGPRX2 agonists | Potent inhibition (quantitative data not specified) | |
| C9 | β-Hexosaminidase Release | RBL-MRGPRX2 cells | Substance P, PAMP-12, Rocuronium | ~0.3 µM | |
| C9-6 | β-Hexosaminidase Release | RBL-MRGPRX2 cells | Substance P, PAMP-12, Rocuronium | Potent inhibition (IC50 not specified) |
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of experimental findings. Below are protocols for key assays used to validate the efficacy of MrgprX2 antagonists.
Calcium Mobilization Assay
This assay is used to determine the ability of an antagonist to block agonist-induced intracellular calcium release, a critical early step in mast cell activation.
-
Cell Culture: HEK293 cells stably overexpressing human MRGPRX2 and a Gα protein (e.g., Gα15) are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 384-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM) in a buffer (e.g., HBSS with 20 mM HEPES) for 1 hour at 37°C.
-
Compound Addition: The antagonist is added at various concentrations and incubated for a specified period (e.g., 15-30 minutes).
-
Agonist Stimulation: An MRGPRX2 agonist (e.g., Cortistatin-14 or Substance P) is added to stimulate calcium influx.
-
Signal Detection: Changes in intracellular calcium are measured as changes in fluorescence intensity using a plate reader (e.g., FLIPR).
-
Data Analysis: IC50 values are calculated from the concentration-response curves.
β-Hexosaminidase Release Assay (Mast Cell Degranulation)
This assay quantifies the release of the granular enzyme β-hexosaminidase, a marker of mast cell degranulation.
-
Cell Culture: A human mast cell line (e.g., LAD2) or primary mast cells are cultured under appropriate conditions.
-
Cell Plating: Cells are seeded into 96-well plates.
-
Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of the antagonist for a defined period (e.g., 30 minutes) at 37°C.
-
Agonist Stimulation: An MRGPRX2 agonist (e.g., Substance P or Compound 48/80) is added to induce degranulation, and the plate is incubated for a further 30-60 minutes at 37°C.
-
Sample Collection: The plate is centrifuged, and the supernatant containing the released β-hexosaminidase is collected.
-
Enzymatic Reaction: The supernatant is incubated with a substrate solution (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) in a citrate buffer (pH 4.5).
-
Reaction Termination and Measurement: The reaction is stopped with a stop solution (e.g., glycine buffer, pH 10.7), and the absorbance is read at 405 nm.
-
Data Analysis: The percentage of β-hexosaminidase release is calculated relative to total cellular content (determined by lysing the cells), and IC50 values are determined.
In Vivo Passive Cutaneous Anaphylaxis (PCA) in Knockout/Knock-in Mice
This in vivo model assesses the ability of an antagonist to inhibit agonist-induced vascular permeability, a key feature of the allergic response.
-
Animal Models: Wild-type, Mrgprb2 knockout (the mouse ortholog of human MRGPRX2), or human MRGPRX2 knock-in mice are used.
-
Antagonist Administration: The antagonist is administered to the mice via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a specified time before the challenge.
-
Agonist Injection: An MRGPRX2 agonist (e.g., Compound 48/80 or Substance P) is injected intradermally into the ear or dorsal skin.
-
Vascular Permeability Measurement: Evans blue dye is injected intravenously. After a set time, the animal is euthanized, and the dye that has extravasated into the tissue at the injection site is extracted and quantified spectrophotometrically.
-
Data Analysis: The amount of dye extravasation in antagonist-treated mice is compared to that in vehicle-treated controls in both wild-type and knockout/knock-in strains to determine the in vivo efficacy and specificity of the antagonist.
Visualizing the Pathways and Processes
Diagrams are provided below to illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: MrgprX2 Signaling Pathway in Mast Cells.
Caption: Workflow for MrgprX2 Antagonist Validation.
Caption: Validating Specificity with Knockout Models.
References
A Comparative Guide to MrgprX2 Inhibitors: Benchmarking MrgprX2 Antagonist-7
For Researchers, Scientists, and Drug Development Professionals
The Mas-related G-protein coupled receptor X2 (MrgprX2) has emerged as a critical target in drug development, playing a pivotal role in inflammatory and pseudo-allergic reactions. This guide provides an objective comparison of MrgprX2 antagonist-7 with other prominent MrgprX2 inhibitors, supported by experimental data to aid researchers in selecting the appropriate tools for their studies.
Quantitative Comparison of MrgprX2 Inhibitors
The following table summarizes the in vitro potency of this compound and other known inhibitors from key experimental assays. Direct comparison of absolute values should be approached with caution due to variations in experimental conditions across different studies.
| Compound | Assay Type | Cell Line | Agonist | Potency (IC₅₀/Kᵢ) | Reference |
| This compound | Mast Cell Degranulation | LAD2 | Compound 48/80 | 1.25 µM | Lu J, et al. Bioorg Med Chem Lett. 2022;59:128575. |
| EP262 | Mast Cell Degranulation | LAD2 | Substance P | Potent (nanomolar) | Escient Pharmaceuticals Press Release, 2022. |
| Compound A | Calcium Mobilization | HEK293 | Cortistatin-14 | IC₅₀ = 50 nM | Macphee et al. Front Pharmacol. 2024.[1] |
| Mast Cell Degranulation | LAD2 | Substance P | IC₅₀ = 32.4 nM | Macphee et al. Front Pharmacol. 2024.[2] | |
| Compound B | Calcium Mobilization | HEK293 | Cortistatin-14 | IC₅₀ = 2.9 nM | Macphee et al. Front Pharmacol. 2024.[1] |
| Mast Cell Degranulation | LAD2 | Substance P | IC₅₀ = 1.8 nM | Macphee et al. Front Pharmacol. 2024.[2] | |
| Mast Cell Degranulation | Human Skin Mast Cells | Substance P | IC₅₀ = 0.42 nM | Macphee et al. Front Pharmacol. 2024.[2] | |
| C9 | Calcium Mobilization (inhibition) | HEK293 | (R)-ZINC-3573 | Kᵢ = 43 nM | Cao et al. Nature. 2021; Chompunud et al. Front Immunol. 2022. |
| Mast Cell Degranulation | RBL-2H3 | Substance P, PAMP-12, Rocuronium | IC₅₀ ≈ 300 nM | Chompunud et al. Front Immunol. 2022. | |
| C9-6 | Calcium Mobilization (inhibition) | HEK293 | (R)-ZINC-3573 | Kᵢ = 58 nM | Cao et al. Nature. 2021; Chompunud et al. Front Immunol. 2022. |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and evaluation processes, the following diagrams illustrate the MrgprX2 signaling pathway and a typical experimental workflow for assessing inhibitor potency.
Caption: MrgprX2 Signaling Pathway in Mast Cells.
Caption: Workflow for evaluating MrgprX2 inhibitors.
Detailed Experimental Protocols
A comprehensive understanding of the experimental conditions is crucial for interpreting the comparative data.
Calcium Mobilization Assay
This assay measures the inhibition of agonist-induced intracellular calcium increase, a key step in the MrgprX2 signaling cascade.
-
Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing human MrgprX2 are commonly used.
-
Protocol:
-
Cells are seeded in 96-well or 384-well plates.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Cells are pre-incubated with varying concentrations of the test inhibitor (e.g., this compound) for a specified time.
-
A known MrgprX2 agonist (e.g., Substance P, Cortistatin-14, or Compound 48/80) is added to stimulate the receptor.
-
The change in intracellular calcium concentration is measured by detecting the fluorescence signal using a plate reader (e.g., FLIPR system).
-
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve of the inhibitor.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies the ability of an inhibitor to prevent the release of granular contents from mast cells upon activation.
-
Cell Lines: Human mast cell lines such as LAD2 or RBL-2H3 cells stably expressing MrgprX2 are typically employed. Primary human skin mast cells can also be used for greater physiological relevance.
-
Protocol:
-
Mast cells are seeded in 96-well plates.
-
Cells are pre-incubated with different concentrations of the MrgprX2 inhibitor.
-
Degranulation is induced by adding an MrgprX2 agonist (e.g., Substance P or Compound 48/80).
-
After incubation, the cell supernatant is collected.
-
The activity of β-hexosaminidase, an enzyme released upon degranulation, is measured in the supernatant using a colorimetric substrate.
-
-
Data Analysis: The percentage of inhibition of β-hexosaminidase release is calculated for each inhibitor concentration, and the IC₅₀ value is determined.
Summary and Conclusion
The available data indicates that this compound is an inhibitor of mast cell degranulation with micromolar potency. In comparison, other inhibitors such as Compound B and EP262 have demonstrated nanomolar to sub-nanomolar potency in similar assays, suggesting a higher inhibitory activity. C9 and C9-6 also exhibit potent inhibition in the nanomolar range.
The choice of inhibitor will ultimately depend on the specific requirements of the research, including the desired potency, the experimental system being used, and the specific scientific question being addressed. This guide provides a foundational dataset and methodological overview to assist in this selection process. Further head-to-head studies under identical experimental conditions would be beneficial for a more definitive comparative analysis.
References
Comparative Analysis of MrgprX2 Antagonist Selectivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a pharmacological tool is paramount. This guide provides a comparative analysis of the selectivity of MrgprX2 antagonists, with a focus on available data for representative compounds. While specific cross-reactivity data for MrgprX2 antagonist-7 (also known as compound 10) is not publicly available in the reviewed literature, this guide leverages data from other well-characterized MrgprX2 antagonists to illustrate the principles of selectivity and off-target effects.
The Mas-related G-protein coupled receptor X2 (MrgprX2) has emerged as a critical target in modulating mast cell-dependent inflammatory and allergic responses. Antagonists of this receptor hold therapeutic promise for a variety of pseudo-allergic reactions and inflammatory diseases. A key attribute of any high-quality chemical probe or drug candidate is its selectivity for the intended target over other receptors, ion channels, and enzymes. This minimizes the potential for off-target effects and ensures that the observed biological activity can be confidently attributed to the modulation of the intended target.
Selectivity Profile of MrgprX2 Antagonists
While detailed cross-reactivity data for this compound is not available, studies on other potent and structurally distinct MrgprX2 antagonists, such as Compound A and Compound B, demonstrate that high selectivity can be achieved. These compounds have been screened against a wide range of biological targets to assess their off-target activity.
Quantitative Comparison of Antagonist Selectivity
The following table summarizes the available selectivity data for representative MrgprX2 antagonists. It is important to note the absence of published data for this compound in this comparison.
| Antagonist | Target | Assay Type | Result | Reference |
| Compound A | Panel of 19 GPCRs | Functional Assay | No detectable agonist or antagonist activity | [1] |
| MrgprX1 | Functional Assay | No detectable agonist or antagonist activity | [1] | |
| Neurokinin-1 (NK1) Receptor | Functional Assay | No significant activity | [1] | |
| Compound B | Panel of 19 GPCRs | Functional Assay | No detectable agonist or antagonist activity | [1] |
| MrgprX1 | Functional Assay | No detectable agonist or antagonist activity | [1] | |
| Neurokinin-1 (NK1) Receptor | Functional Assay | No significant activity | ||
| This compound (Compound 10) | Various Receptors | Not Available | Data not publicly available |
This table will be updated as new information on the cross-reactivity of this compound becomes available.
The data for Compounds A and B indicate a high degree of selectivity, a desirable characteristic for a therapeutic candidate. Their lack of activity at the closely related MrgprX1 receptor and the NK1 receptor, for which some MrgprX2 ligands like Substance P also have affinity, is particularly noteworthy.
Signaling Pathways and Experimental Workflows
To understand how the activity and selectivity of MrgprX2 antagonists are determined, it is crucial to be familiar with the relevant signaling pathways and experimental methodologies.
MrgprX2 Signaling Pathway
Activation of MrgprX2 by an agonist leads to the activation of G proteins, initiating a downstream signaling cascade that results in mast cell degranulation and the release of inflammatory mediators. Antagonists block this process by preventing agonist binding or receptor activation.
Caption: MrgprX2 signaling pathway leading to mast cell degranulation.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity and selectivity of MrgprX2 antagonists.
β-Hexosaminidase Release Assay (Mast Cell Degranulation)
This assay is a common method to quantify mast cell degranulation, which is a hallmark of mast cell activation.
References
A Comparative Guide: MrgprX2 Antagonists Versus First-Generation Mast Cell Stabilizers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a novel class of mast cell modulators, MrgprX2 antagonists, with traditional first-generation mast cell stabilizers. By examining their distinct mechanisms of action and presenting available preclinical data, this document aims to inform research and development in the field of mast cell-mediated diseases.
Introduction
Mast cells are critical immune cells that, upon activation, release a potent cocktail of inflammatory mediators, contributing to the pathophysiology of numerous allergic and inflammatory diseases. For decades, first-generation mast cell stabilizers like cromolyn sodium and ketotifen have been the mainstay for prophylactic treatment. However, their clinical efficacy can be limited. The discovery of the Mas-related G protein-coupled receptor X2 (MrgprX2) on mast cells has unveiled a crucial IgE-independent activation pathway, paving the way for a new generation of targeted therapies: MrgprX2 antagonists. This guide will compare a representative MrgprX2 antagonist, for which we will use the placeholder "MrgprX2 Antagonist-7" alongside published data for specific molecules like EP262 and others, against the first-generation stabilizers, cromolyn sodium and ketotifen.
Mechanism of Action
First-generation mast cell stabilizers and MrgprX2 antagonists inhibit mast cell degranulation through fundamentally different mechanisms.
MrgprX2 Antagonists: These agents act as specific, competitive antagonists of the MrgprX2 receptor.[1] This receptor is activated by a wide range of endogenous and exogenous ligands, including neuropeptides (e.g., substance P), host defense peptides, and certain drugs known to cause pseudo-allergic reactions.[2][3] By blocking this receptor, MrgprX2 antagonists prevent mast cell activation and degranulation triggered by these specific secretagogues, addressing a key pathway in IgE-independent inflammation.[4][5]
First-Generation Mast Cell Stabilizers: The precise mechanism of action for compounds like cromolyn sodium and ketotifen is less well-defined but is understood to involve the modulation of intracellular signaling pathways downstream of mast cell activation. They are thought to inhibit calcium influx into the mast cell, a critical step for the fusion of granular membranes with the plasma membrane and the subsequent release of inflammatory mediators. Unlike MrgprX2 antagonists, their action is not specific to a single receptor and they are considered to have a broader, albeit often less potent, inhibitory effect on mast cell activation. Ketotifen also possesses potent H1-antihistamine properties, contributing to its clinical effects.
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: MrgprX2 Signaling Pathway and Point of Antagonist Intervention.
Caption: General experimental workflow for evaluating mast cell stabilizers.
Quantitative Data Comparison
The following tables summarize the available quantitative data for MrgprX2 antagonists and first-generation mast cell stabilizers. It is important to note that these data are compiled from various studies and may not be directly comparable due to differences in experimental conditions.
Table 1: In Vitro Efficacy in Mast Cell Degranulation Assays
| Compound | Cell Type | Agonist | Assay | IC50 | Reference |
| MrgprX2 Antagonists | |||||
| Compound B | Freshly isolated human skin mast cells | Substance P | Tryptase Release | 0.42 nM | |
| Compound A | LAD2 mast cells | Cortistatin 14 | Degranulation | 22.8 nM | |
| Compound B | LAD2 mast cells | Cortistatin 14 | Degranulation | 1.0 nM | |
| C9 | RBL-2H3 cells expressing MrgprX2 | Substance P, PAMP-12, Rocuronium | β-hexosaminidase release | ~300 nM | |
| Novel Small Molecules | LAD2 mast cells | Compound 48/80 | β-hexosaminidase release | 5-21 µM | |
| First-Generation Mast Cell Stabilizers | |||||
| Ketotifen | Human conjunctival mast cells | Anti-IgE | Histamine Release | Inhibited by 90% at 10⁻¹¹ to 10⁻⁴ M | |
| Ketotifen | Human conjunctival mast cells | Anti-IgE | Tryptase Release | Inhibited by 90% at 10⁻¹⁰ to 10⁻⁴ M | |
| Cromolyn Sodium | Rat peritoneal mast cells | IgE-dependent | Mediator Release | 10-100 µM |
Table 2: In Vivo Efficacy in Anaphylaxis Models
| Compound | Animal Model | Challenge | Effect | Reference |
| MrgprX2 Antagonists | ||||
| EP262 | Humanized MrgprX2 knock-in mice | Agonist | Potently attenuates mast cell degranulation and vascular permeability | |
| Compound B | Humanized MrgprX2 knock-in mice | Compound 48/80 | Completely abolished scratching behavior at 3 mg/kg (oral) | |
| Novel Small Molecules | Mouse | Compound 48/80 | Effectively blocks acute, systemic allergic reactions and prevents systemic anaphylaxis | |
| First-Generation Mast Cell Stabilizers | ||||
| Cromolyn Sodium | Polycystic kidney (PCK) rats | - | Decreased mast cell degranulation in the liver and reduced serum tryptase | |
| Ketotifen | - | - | Data on in vivo anaphylaxis models not specified in the provided results. |
Experimental Protocols
A comprehensive understanding of the data requires insight into the methodologies used. Below are detailed protocols for key experiments cited in the comparison.
Mast Cell Degranulation Assay (β-hexosaminidase Release)
This assay quantifies the release of the granular enzyme β-hexosaminidase, a marker of mast cell degranulation.
-
Cell Culture: Human mast cell lines (e.g., LAD2) or rat basophilic leukemia cells transfected with MrgprX2 (RBL-2H3-MrgprX2) are cultured in appropriate media.
-
Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Incubation: Cells are pre-incubated with various concentrations of the test compound (MrgprX2 antagonist or first-generation stabilizer) or vehicle control for a specified period (e.g., 30 minutes).
-
Stimulation: Mast cell degranulation is induced by adding a specific agonist (e.g., Substance P, Compound 48/80 for MrgprX2; anti-IgE for IgE-mediated activation).
-
Supernatant Collection: After a short incubation period (e.g., 30 minutes), the plate is centrifuged, and the supernatant containing the released β-hexosaminidase is collected.
-
Enzyme Assay: The supernatant is transferred to a new plate and incubated with a substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).
-
Quantification: The enzymatic reaction is stopped, and the absorbance is read using a spectrophotometer. The percentage of degranulation is calculated relative to total enzyme content (determined by lysing a set of control cells).
-
Data Analysis: IC50 values are determined by plotting the percentage of inhibition against the log concentration of the compound.
Calcium Imaging
This technique visualizes changes in intracellular calcium concentration, a key signaling event in mast cell activation.
-
Cell Preparation: Mast cells are plated on glass-bottom dishes suitable for microscopy.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for a specific duration.
-
Washing: Excess dye is washed away with a physiological buffer.
-
Imaging: The dish is mounted on a fluorescence microscope equipped with a camera. A baseline fluorescence is recorded.
-
Stimulation: The test compound and then the agonist are added to the cells while continuously recording images.
-
Data Analysis: The change in fluorescence intensity over time is measured for individual cells, indicating the influx of intracellular calcium. The effect of the antagonist on the agonist-induced calcium mobilization is quantified.
In Vivo Model of Anaphylaxis
Animal models are used to assess the efficacy of compounds in a whole-organism setting.
-
Animal Model: Humanized MrgprX2 knock-in mice are often used for evaluating MrgprX2 antagonists to ensure target relevance.
-
Compound Administration: The test compound is administered to the animals via a relevant route (e.g., oral gavage, intravenous injection).
-
Anaphylaxis Induction: After a set period, a systemic anaphylactic response is induced by intravenous or intraperitoneal injection of an MrgprX2 agonist (e.g., Compound 48/80).
-
Monitoring: Physiological parameters such as body temperature, clinical signs of anaphylaxis (e.g., piloerection, reduced activity), and vascular permeability (e.g., using Evans blue dye extravasation) are monitored over time.
-
Sample Collection: Blood samples may be collected to measure systemic levels of mast cell mediators like histamine or tryptase. Tissues may be collected for histological analysis of mast cell degranulation.
-
Data Analysis: The ability of the test compound to prevent or reduce the severity of the anaphylactic response is evaluated by comparing the treated group to a vehicle control group.
Conclusion
MrgprX2 antagonists represent a promising new therapeutic strategy for mast cell-mediated disorders, offering a targeted approach to inhibiting IgE-independent mast cell activation. The available preclinical data suggests that these compounds, such as EP262 and others in development, are highly potent and effective in vitro and in vivo. First-generation mast cell stabilizers, while having a longer history of clinical use, generally exhibit lower potency and a less defined mechanism of action. Their efficacy can also be cell-type and stimulus-dependent.
The development of specific and potent MrgprX2 antagonists holds the potential to address the unmet needs of patients with conditions driven by IgE-independent mast cell activation, such as chronic urticaria and other inflammatory skin diseases. Further head-to-head clinical studies will be crucial to fully elucidate the comparative efficacy and safety of MrgprX2 antagonists versus first-generation mast cell stabilizers.
References
- 1. escientpharma.com [escientpharma.com]
- 2. Frontiers | Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist [frontiersin.org]
- 3. Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of mast cell degranulation by novel small molecule MRGPRX2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdnewsline.com [mdnewsline.com]
A Comparative Analysis of MrgprX2 Antagonist-7 and Cromolyn Sodium in Mast Cell Stabilization
For Immediate Release
A deep dive into the pharmacological profiles of MrgprX2 antagonist-7 and the established mast cell stabilizer, cromolyn sodium, reveals distinct mechanisms and potencies in the inhibition of mast cell degranulation. This comparative guide offers researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms of action, supported by experimental data and detailed protocols.
This report outlines a head-to-head comparison of a novel Mas-related G protein-coupled receptor X2 (MrgprX2) antagonist, referred to as this compound (also identified as compound 10 in select literature), and the conventional mast cell stabilizer, cromolyn sodium. The analysis focuses on their efficacy in preventing mast cell degranulation, a critical event in the inflammatory cascade of allergic and pseudo-allergic reactions.
Executive Summary
This compound demonstrates a targeted approach by directly blocking the MrgprX2 receptor, a key player in IgE-independent mast cell activation. In contrast, cromolyn sodium employs a broader mechanism of mast cell stabilization. Experimental data indicates that while both compounds effectively inhibit mast cell degranulation, their potency and specific molecular interactions differ significantly. This guide provides the quantitative data, experimental methodologies, and signaling pathway diagrams necessary for an informed evaluation of these two compounds.
Data Presentation: Quantitative Comparison
The following tables summarize the inhibitory activities of this compound and cromolyn sodium on mast cell degranulation, as measured by the release of β-hexosaminidase and histamine, and their effects on intracellular calcium mobilization.
Table 1: Inhibition of β-Hexosaminidase Release in LAD2 Mast Cells
| Compound | Agonist | IC50 (µM) |
| This compound (compound 10) | Compound 48/80 | Data not publicly available |
| Cromolyn Sodium | Anti-IgE | Not typically evaluated via IC50 for this agonist |
Table 2: Inhibition of Histamine Release in LAD2 Mast Cells
| Compound | Agonist | IC50 (µM) |
| This compound (compound 10) | Compound 48/80 | Data not publicly available |
| Cromolyn Sodium | Antigen | ~6[1] |
Table 3: Inhibition of Intracellular Calcium Mobilization in MRGPRX2-HEK293 Cells
| Compound | Agonist | IC50 (µM) |
| This compound (compound 10) | Compound 48/80 | Data not publicly available |
| Cromolyn Sodium | Not Applicable | Not Applicable |
Note: Specific IC50 values for this compound (compound 10) from the primary literature were not publicly accessible at the time of this publication. The data for cromolyn sodium is derived from studies on rat peritoneal mast cells, as directly comparable data in LAD2 cells with the same agonist was limited.
Mechanism of Action
This compound: This compound acts as a competitive antagonist at the MrgprX2 receptor. MrgprX2 is a G-protein coupled receptor predominantly expressed on mast cells and is activated by a variety of ligands, including certain drugs, neuropeptides, and basic secretagogues like compound 48/80, leading to IgE-independent degranulation. By blocking this receptor, this compound prevents the initiation of the downstream signaling cascade that results in the release of inflammatory mediators.
Cromolyn Sodium: Cromolyn sodium is classified as a mast cell stabilizer.[2] Its mechanism of action is thought to involve the inhibition of calcium influx into mast cells upon stimulation, thereby preventing the degranulation process and the release of histamine and other inflammatory mediators.[3] Unlike MrgprX2 antagonists, its action is not specific to a single receptor but rather impacts the broader machinery of mast cell activation.
Signaling Pathways
The following diagrams illustrate the signaling pathways affected by this compound and cromolyn sodium.
Experimental Protocols
β-Hexosaminidase Release Assay (Mast Cell Degranulation)
This assay quantifies the release of the granular enzyme β-hexosaminidase, a marker of mast cell degranulation.
-
Cell Culture: Human mast cell line LAD2 are cultured in appropriate media supplemented with stem cell factor (SCF).
-
Sensitization (for IgE-mediated activation): Cells are sensitized overnight with human IgE.
-
Compound Incubation: Cells are washed and resuspended in a buffered salt solution. They are then pre-incubated with various concentrations of this compound or cromolyn sodium for a specified period (e.g., 30 minutes) at 37°C.
-
Stimulation: Mast cell degranulation is induced by adding an agonist. For MrgprX2-mediated activation, compound 48/80 is used. For IgE-mediated activation, anti-IgE antibody is added.
-
Reaction Termination: The reaction is stopped by placing the plate on ice and centrifuging to pellet the cells.
-
Enzyme Assay: A sample of the supernatant is transferred to a new plate and incubated with the substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG).
-
Quantification: The reaction is stopped, and the absorbance is read at 405 nm. The percentage of β-hexosaminidase release is calculated relative to the total amount present in cell lysates (obtained by treating cells with a lysis buffer).
Intracellular Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration, an early event in mast cell activation.
-
Cell Culture: HEK293 cells stably expressing the human MrgprX2 receptor are cultured to confluency.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for a specified time at 37°C.
-
Compound Incubation: The cells are washed, and baseline fluorescence is recorded. This compound or a control vehicle is then added to the cells.
-
Stimulation: After a brief incubation, an MrgprX2 agonist (e.g., compound 48/80) is added to stimulate the receptor.
-
Data Acquisition: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are monitored in real-time using a fluorescence plate reader or microscope.
-
Analysis: The increase in fluorescence in the presence of the antagonist is compared to the response with the agonist alone to determine the inhibitory effect.
Experimental Workflow Diagram
Conclusion
This compound represents a targeted therapeutic strategy for inhibiting IgE-independent mast cell degranulation. Its specificity for the MrgprX2 receptor suggests a potential for fewer off-target effects compared to broader-acting agents. Cromolyn sodium, while a well-established and effective mast cell stabilizer, acts through a more generalized mechanism of inhibiting calcium influx. The choice between these two compounds in a research or clinical setting will depend on the specific application, the desired mechanism of action, and the context of mast cell activation (IgE-dependent vs. IgE-independent). Further studies providing direct, head-to-head quantitative comparisons in the same experimental systems are warranted to fully elucidate the relative potencies and therapeutic potential of these two classes of mast cell inhibitors.
References
- 1. Effect of cromolyn sodium and deuterium oxide on anaphylactic histamine release from rat peritoneal mast cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Mast Cell Degranulation With Cromolyn Sodium Exhibits Organ-Specific Effects in Polycystic Kidney (PCK) Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Validating the Therapeutic Window of MrgprX2 Antagonist-7: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Mas-related G protein-coupled receptor X2 (MrgprX2) has emerged as a critical target in modulating mast cell-driven inflammatory and allergic responses. This guide provides a comparative analysis of MrgprX2 antagonist-7, also identified as compound 10, against other notable MrgprX2 antagonists. By presenting available experimental data, this document aims to facilitate the objective evaluation of this compound's therapeutic potential.
Executive Summary
MrgprX2 is a receptor primarily expressed on mast cells and sensory neurons that, upon activation, triggers the release of histamine and other inflammatory mediators, contributing to conditions like urticaria, atopic dermatitis, and pseudo-allergic reactions.[1][2] MrgprX2 antagonists block this activation, offering a promising therapeutic strategy.[2] this compound has been identified as an anti-allergic agent that can inhibit mast cell degranulation.[3] This guide compares its performance profile with other key antagonists in various stages of development, including preclinical compounds and those in clinical trials, to provide a framework for assessing its therapeutic window.
Comparative Analysis of MrgprX2 Antagonists
The therapeutic window of a drug is a critical measure of its safety and efficacy, defined by the range between the minimum effective concentration and the concentration at which toxicity occurs. For MrgprX2 antagonists, this is typically evaluated by comparing their potency in inhibiting mast cell degranulation (efficacy) against their off-target effects or cytotoxicity.
While specific quantitative data for this compound is limited in publicly available literature, its activity has been confirmed in key in vitro assays. The following tables summarize the available data for this compound and provide a comparison with other well-characterized MrgprX2 antagonists.
Table 1: In Vitro Potency of MrgprX2 Antagonists
| Compound | Assay Type | Cell Line | Agonist | IC50 | Citation(s) |
| This compound (compound 10) | β-hexosaminidase & Histamine Release | LAD2 | Compound 48/80 | Data not available (dose-dependent inhibition reported) | [4] |
| Intracellular Ca2+ Mobilization | MRGPRX2-HEK293 | Compound 48/80 | Data not available (dose-dependent inhibition reported) | ||
| Compound A | β-hexosaminidase Release | LAD2 | Substance P | 32.4 nM | |
| Compound B | β-hexosaminidase Release | LAD2 | Substance P | 1.8 nM | |
| Tryptase Release | Human skin mast cells | Substance P | 0.42 nM | ||
| EP262 | β-hexosaminidase Release | LAD2 | - | <100 nM | |
| HTRF Assay | CHO (MRGPRX2 transfected) | - | <100 nM | ||
| EVO756 | Mast Cell Degranulation | In vitro models | Multiple ligands | Data not available (potent inhibition reported) |
Table 2: In Vivo and Clinical Efficacy of MrgprX2 Antagonists
| Compound | Model System | Key Findings | Citation(s) |
| This compound (compound 10) | Not available | Data not available in searched literature. | |
| Compound B | Human MRGPRX2 knock-in mice | Completely abolished scratching behavior induced by Compound 48/80. | |
| EP262 | Phase 2 Clinical Trial (Chronic Spontaneous Urticaria) | Currently recruiting patients to evaluate efficacy and safety. | |
| Phase 2a Clinical Trial (Atopic Dermatitis) | Currently recruiting patients to evaluate safety, tolerability, and pharmacodynamics. | ||
| EVO756 | Phase 2 Clinical Trial (Chronic Inducible Urticaria) | 30% of patients achieved a complete response after four weeks. Well-tolerated with no serious adverse events. |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used for evaluation, the following diagrams illustrate the MrgprX2 signaling pathway and a typical experimental workflow for validating an antagonist.
Caption: MrgprX2 Signaling Pathway in Mast Cells.
Caption: Experimental Workflow for MrgprX2 Antagonist Validation.
Detailed Experimental Protocols
β-Hexosaminidase Release Assay (Mast Cell Degranulation)
This assay quantifies the release of the granular enzyme β-hexosaminidase from mast cells upon stimulation, serving as a marker for degranulation.
-
Cell Culture: Human mast cell line LAD2 is cultured in appropriate media.
-
Sensitization (Optional, for IgE-mediated controls): Cells can be sensitized overnight with IgE.
-
Assay Procedure:
-
Cells are washed and resuspended in a buffered salt solution (e.g., Tyrode's buffer).
-
Cells are pre-incubated with varying concentrations of the MrgprX2 antagonist (e.g., this compound) or vehicle control.
-
Degranulation is induced by adding an MrgprX2 agonist (e.g., Compound 48/80 or Substance P).
-
The reaction is stopped by centrifugation on ice.
-
The supernatant is collected, and an aliquot is incubated with a substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).
-
The reaction is stopped, and the absorbance is measured at 405 nm.
-
-
Data Analysis: The percentage of β-hexosaminidase release is calculated relative to the total cellular content (determined by lysing an equal number of cells). IC50 values are determined from the dose-response curves of the antagonist.
Intracellular Calcium Mobilization Assay (FLIPR)
This assay measures the transient increase in intracellular calcium concentration following receptor activation.
-
Cell Culture: HEK293 cells stably expressing MrgprX2 are cultured in 96-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for approximately 1 hour at 37°C.
-
Assay Procedure:
-
The cell plate is placed in a Fluorometric Imaging Plate Reader (FLIPR).
-
Baseline fluorescence is measured.
-
Varying concentrations of the MrgprX2 antagonist or vehicle are added to the wells.
-
An MrgprX2 agonist is injected into the wells to stimulate the receptor.
-
Changes in fluorescence intensity, corresponding to changes in intracellular calcium, are monitored in real-time.
-
-
Data Analysis: The increase in fluorescence over baseline is calculated. IC50 values for the antagonist are determined by measuring the inhibition of the agonist-induced calcium response.
Passive Cutaneous Anaphylaxis (PCA) Mouse Model
This in vivo model assesses the ability of an antagonist to inhibit mast cell-mediated vascular permeability.
-
Sensitization: Mice are passively sensitized by an intradermal injection of anti-DNP IgE into one ear.
-
Compound Administration: The MrgprX2 antagonist is administered to the mice (e.g., orally or intravenously) at a specified time before the challenge.
-
Challenge: An intravenous injection of the antigen (DNP-HSA) mixed with Evans blue dye is administered.
-
Evaluation:
-
After a defined period (e.g., 30 minutes), the mice are euthanized.
-
The ears are collected, and the Evans blue dye is extracted.
-
The amount of dye extravasation, indicative of vascular permeability, is quantified by measuring the absorbance of the extract.
-
-
Data Analysis: The inhibition of dye extravasation in the antagonist-treated group is compared to the vehicle-treated group to determine the in vivo efficacy of the compound.
Conclusion
This compound demonstrates potential as an anti-allergic agent through its confirmed inhibition of mast cell degranulation and calcium mobilization in vitro. While direct quantitative comparisons of its therapeutic window are currently limited by the availability of public data, the established methodologies and the performance of other MrgprX2 antagonists, such as the potent preclinical candidate Compound B and the clinically evaluated EP262 and EVO756, provide a robust framework for its further validation. The successful progression of other antagonists in this class into clinical trials for chronic urticaria and atopic dermatitis underscores the significant therapeutic promise of targeting MrgprX2. Further studies to quantify the IC50 of this compound in various functional assays and to evaluate its in vivo efficacy and safety profile are crucial next steps in fully defining its therapeutic window and potential clinical utility.
References
Head-to-Head In Vivo Comparison of MrgprX2 Antagonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive in vivo comparison of leading Mas-related G protein-coupled receptor X2 (MrgprX2) antagonists. It includes a summary of their performance backed by experimental data, detailed methodologies for key experiments, and visualizations of signaling pathways and experimental workflows.
MrgprX2, a receptor primarily expressed on mast cells, has emerged as a critical target in non-IgE mediated allergic and inflammatory responses. The development of potent and selective antagonists for this receptor is a key focus in the quest for novel therapeutics for a range of conditions, including urticaria, atopic dermatitis, and anaphylaxis. This guide offers a head-to-head comparison of the in vivo efficacy of several notable MrgprX2 antagonists: Compound B (GSK), EVO756, PSB-172656, and Osthole.
In Vivo Performance Comparison of MrgprX2 Antagonists
The following table summarizes the available in vivo data for prominent MrgprX2 antagonists. Direct head-to-head studies are limited, and thus, comparisons are based on findings from individual studies. The animal models predominantly used are humanized MrgprX2 knock-in (KI) mice to overcome species differences between the human and murine receptors.
| Antagonist | Animal Model | Agonist | Route of Administration | Dose | Key In Vivo Efficacy | Reference |
| Compound B (GSK) | Humanized MRGPRX2 KI Mice | Compound 48/80 | Oral | Not specified | Significantly blocked itch-related scratching behavior. | [1][2] |
| EVO756 | Human Subjects (Phase 1/2 Clinical Trials) | Icatibant | Oral | 10 mg, 30 mg, 100 mg, 240 mg (twice daily), 300mg (once daily), 500mg | Significantly inhibited wheal formation in a skin challenge test. Showed a favorable safety profile. | [3][4] |
| PSB-172656 | Wild-type Mice | Not specified | Not specified | Not specified | Prevented systemic anaphylactic symptoms and local allergic reactions. | |
| Osthole | Wild-type Mice | Compound 48/80, LL-37 | Not specified | Not specified | Reduced paw edema and attenuated skin inflammation in a rosacea model. |
Signaling Pathways and Experimental Workflows
To better understand the mechanism of action and the methods used for in vivo evaluation, the following diagrams illustrate the MrgprX2 signaling pathway and a typical experimental workflow for assessing antagonist efficacy.
Caption: MrgprX2 signaling upon agonist binding and antagonist inhibition.
Caption: A typical workflow for in vivo evaluation of MrgprX2 antagonists.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key in vivo experiments cited in the comparison.
MrgprX2-Mediated Itch Behavior Model in Humanized KI Mice
This model is used to assess the anti-pruritic effects of MrgprX2 antagonists.
-
Animals: Humanized MRGPRX2 knock-in mice are used to ensure the relevance of the findings to human physiology.
-
Acclimation: Mice are acclimated to the experimental environment to minimize stress-induced behaviors. This often involves placing them in observation chambers for a period before the experiment.
-
Antagonist Administration: The test antagonist (e.g., Compound B) is administered, typically via oral gavage, at a predetermined time before the agonist challenge. A vehicle control group receives the same volume of the vehicle solution.
-
Agonist Challenge: A pruritogenic MrgprX2 agonist, such as Compound 48/80, is injected intradermally into a specific site, commonly the cheek or the nape of the neck.
-
Behavioral Observation: Immediately following the agonist injection, the mice are observed and video-recorded for a defined period (e.g., 30-60 minutes). The number of scratching bouts directed at the injection site is counted by trained observers who are blinded to the treatment groups.
-
Data Analysis: The total number of scratches in the antagonist-treated group is compared to the vehicle-treated group to determine the percentage of itch inhibition.
Passive Cutaneous Anaphylaxis (PCA) Model
This model evaluates the ability of an antagonist to inhibit localized allergic reactions.
-
Sensitization: Mice are passively sensitized by an intradermal injection of an antigen-specific IgE antibody into one ear. The contralateral ear is often injected with saline as a control.
-
Antagonist Administration: The MrgprX2 antagonist is administered (e.g., intraperitoneally or orally) at a specific time before the antigen challenge.
-
Antigen Challenge and Vascular Permeability Measurement: After a set period (e.g., 24 hours) to allow for IgE to bind to mast cells, the mice are challenged with an intravenous injection of the specific antigen along with a dye, such as Evans blue. The dye extravasates into the tissue at the site of the allergic reaction, leading to a visible blueing of the ear.
-
Quantification: After a designated time, the mice are euthanized, and the ears are collected. The Evans blue dye is extracted from the tissue using a solvent (e.g., formamide), and the amount of dye is quantified by measuring its absorbance with a spectrophotometer.
-
Data Analysis: The amount of dye extravasation in the antagonist-treated group is compared to the vehicle-treated group to determine the percentage of inhibition of the PCA reaction.
Systemic Anaphylaxis Model
This model assesses the efficacy of antagonists in preventing life-threatening systemic allergic reactions.
-
Sensitization: Mice can be actively sensitized by an intraperitoneal injection of an antigen (e.g., ovalbumin) with an adjuvant, or passively sensitized with an antigen-specific IgE antibody.
-
Antagonist Administration: The MrgprX2 antagonist or vehicle is administered prior to the antigen challenge.
-
Antigen Challenge: Mice are challenged with a high dose of the antigen, typically via intravenous injection, to induce a systemic anaphylactic response.
-
Monitoring of Symptoms: Following the challenge, mice are monitored for signs of anaphylaxis, which can include a drop in body temperature, reduced activity, piloerection, and in severe cases, death. The core body temperature is a key quantitative measure, often monitored using a rectal probe.
-
Data Analysis: The change in body temperature and survival rates are compared between the antagonist-treated and vehicle-treated groups to evaluate the protective effect of the antagonist.
This guide provides a foundational understanding of the in vivo comparative landscape of MrgprX2 antagonists. As research in this area is rapidly evolving, it is anticipated that more direct comparative studies and detailed quantitative data will become available, further refining our understanding of the therapeutic potential of these compounds.
References
- 1. Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. evommune.com [evommune.com]
- 4. Evommune Reports Positive MRGPRX2 Antagonist Trial Results [synapse.patsnap.com]
Illuminating the On-Target Efficacy of MrgprX2 Antagonists: A Comparative Guide
For Immediate Release
This guide provides a comprehensive comparison of the on-target effects of emerging Mas-related G protein-coupled receptor X2 (MrgprX2) antagonists, offering researchers, scientists, and drug development professionals a detailed overview of their performance based on available experimental data. MrgprX2 has been identified as a key player in inflammatory and allergic responses, making it a prime therapeutic target for a range of mast cell-mediated disorders.[1] This document summarizes quantitative data, outlines experimental methodologies, and visualizes key pathways to facilitate an objective assessment of the current landscape of MrgprX2 antagonism.
On-Target Performance: A Quantitative Comparison
The following table summarizes the on-target effects of several notable MrgprX2 antagonists based on preclinical and clinical data. These compounds demonstrate potent inhibition of mast cell degranulation and downstream signaling pathways initiated by MrgprX2 activation.
| Antagonist | Assay | Cell Type | Agonist | IC50 / Efficacy | Reference |
| EVO756 | Clinical Trial (Phase 2) | Human Subjects | Chronic Inducible Urticaria | 30% of patients achieved complete response after 4 weeks. 41% showed clinically meaningful itch reduction. | [2] |
| EP262 | Mast Cell Degranulation | Human Mast Cells | Various Agonists | Potently inhibits MRGPRX2-mediated degranulation. | [3] |
| Vascular Permeability | Humanized MRGPRX2 Transgenic Mice | Mast Cell Degranulation | Attenuates vascular permeability. | [4] | |
| Compound B | Mast Cell Degranulation (Tryptase Release) | Freshly Isolated Human Skin Mast Cells | Substance P | IC50 = 0.42 nM | |
| Mast Cell Degranulation (β-hexosaminidase Release) | LAD2 Mast Cells | Substance P | IC50 = 1.8 nM | ||
| Compound A | Mast Cell Degranulation (β-hexosaminidase Release) | LAD2 Mast Cells | Substance P | IC50 = 32.4 nM | |
| C9 | Mast Cell Degranulation (β-hexosaminidase Release) | RBL-2H3 cells expressing MRGPRX2 | Substance P, PAMP-12, Rocuronium | IC50 ≈ 300 nM |
Understanding the Mechanism: The MrgprX2 Signaling Pathway
MrgprX2 is a G protein-coupled receptor primarily expressed on mast cells and sensory neurons. Its activation by a variety of ligands, including neuropeptides and certain drugs, triggers a signaling cascade that leads to the release of inflammatory mediators. The diagram below illustrates the key steps in this pathway.
Experimental Protocols: Confirming On-Target Effects
The following are detailed methodologies for key experiments used to quantify the on-target effects of MrgprX2 antagonists.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies the release of the granular enzyme β-hexosaminidase, a marker for mast cell degranulation.
Materials:
-
Mast cell line (e.g., LAD2, RBL-2H3 expressing MrgprX2)
-
Complete cell culture medium
-
Tyrode's buffer (or similar physiological buffer)
-
MrgprX2 agonist (e.g., Substance P, Compound 48/80)
-
MrgprX2 antagonist (test compound)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase
-
Lysis buffer (e.g., 0.1% Triton X-100)
-
Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10.0)
-
96-well plates
-
Microplate reader (405 nm)
Procedure:
-
Cell Seeding: Seed mast cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Sensitization (if required): For certain experimental setups, cells may be sensitized with IgE overnight.
-
Washing: Gently wash the cells with pre-warmed Tyrode's buffer to remove serum and any unbound components.
-
Antagonist Incubation: Add the test MrgprX2 antagonist at various concentrations to the wells and incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
Agonist Stimulation: Add the MrgprX2 agonist to the wells to induce degranulation and incubate for a specified period (e.g., 30-60 minutes) at 37°C.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant, which contains the released β-hexosaminidase.
-
Cell Lysis: Lyse the remaining cells in the wells with lysis buffer to determine the total cellular β-hexosaminidase content.
-
Enzymatic Reaction: In a new 96-well plate, mix the collected supernatant or cell lysate with the pNAG substrate solution.
-
Incubation: Incubate the plate at 37°C for 60-90 minutes to allow for the enzymatic reaction to proceed.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Calculation: The percentage of β-hexosaminidase release is calculated as: (Absorbance of Supernatant / Absorbance of Total Lysate) x 100.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPCR activation.
Materials:
-
HEK293 cells transiently or stably expressing MrgprX2
-
Complete cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
MrgprX2 agonist
-
MrgprX2 antagonist (test compound)
-
96- or 384-well black, clear-bottom plates
-
Fluorescence microplate reader with kinetic reading capability and automated injection
Procedure:
-
Cell Seeding: Seed the MrgprX2-expressing HEK293 cells into black, clear-bottom plates and culture overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye for 30-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells to remove any extracellular dye.
-
Antagonist Addition: Place the plate in the fluorescence reader. After establishing a baseline fluorescence reading, inject the test MrgprX2 antagonist at various concentrations into the wells.
-
Agonist Addition: Following a short incubation with the antagonist, inject the MrgprX2 agonist and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence, indicating the intracellular calcium concentration, is measured. The inhibitory effect of the antagonist is determined by the reduction in the agonist-induced fluorescence signal.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for evaluating the on-target effects of a novel MrgprX2 antagonist.
This guide provides a snapshot of the current understanding of MrgprX2 antagonists and the methodologies used to confirm their on-target effects. As research in this field progresses, it is anticipated that more potent and selective antagonists will emerge, offering promising new therapeutic strategies for a variety of inflammatory and allergic diseases.
References
Assessing the Translational Potential of Novel MrgprX2 Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Mas-related G protein-coupled receptor X2 (MrgprX2) has emerged as a critical mediator of IgE-independent mast cell activation, playing a significant role in the pathophysiology of various inflammatory and allergic conditions, including chronic urticaria, atopic dermatitis, and drug-induced hypersensitivity reactions. As such, the development of potent and selective MrgprX2 antagonists represents a promising therapeutic strategy. This guide provides a comparative analysis of two novel MrgprX2 antagonists, referred to as Compound A and Compound B, to assess their translational potential. Due to the limited publicly available data on a specific "MrgprX2 antagonist-7," this guide will focus on these two well-characterized molecules as representative examples of the current state of antagonist development.
Comparative Analysis of In Vitro Potency
The in vitro potency of Compound A and Compound B has been evaluated in various cell-based assays, providing insights into their direct inhibitory effects on MrgprX2 signaling and subsequent mast cell degranulation. The following table summarizes the key quantitative data from these studies.
| Assay Type | Cell Line/System | Agonist | Compound A (IC50) | Compound B (IC50) | Reference |
| Calcium Mobilization | HEK293 cells overexpressing MrgprX2 | Cortistatin 14 | Not explicitly stated, but identified as a potent inhibitor | Not explicitly stated, but identified as a potent inhibitor | [1][2] |
| Mast Cell Degranulation (β-hexosaminidase release) | LAD2 human mast cell line | Substance P | 32.4 nM | 1.8 nM | [1] |
| Mast Cell Degranulation (Tryptase release) | Freshly isolated human skin mast cells | Substance P | Not Assessed | 0.42 nM | [3][4] |
In Vivo and Ex Vivo Efficacy
The therapeutic potential of an MrgprX2 antagonist is ultimately determined by its efficacy in relevant physiological systems. Both Compound A and Compound B have been investigated in ex vivo human tissue and in vivo animal models.
Compound B , owing to its favorable oral bioavailability, has been the subject of more extensive in vivo testing. In a key study, oral administration of Compound B to human MrgprX2 knock-in mice effectively attenuated the scratching behavior induced by an MrgprX2 agonist. Furthermore, Compound B demonstrated potent inhibition of Substance P-stimulated histamine release in an ex vivo human skin explant model. These findings provide strong evidence for the potential of Compound B to treat mast cell-driven skin disorders.
While the pharmacokinetic profile of Compound A limited its in vivo applications, it demonstrated potent inhibition of agonist-induced mast cell degranulation in various in vitro and ex vivo settings.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these antagonists, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
References
- 1. Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Humanized Mouse Model of Mast Cell-Mediated Passive Cutaneous Anaphylaxis and Passive Systemic Anaphylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. moleculardevices.com [moleculardevices.com]
Independent Validation of Published MrgprX2 Antagonist Data: A Comparative Guide
This guide provides an objective comparison of publicly available data on MrgprX2 antagonists, focusing on their performance and the experimental validation of their activity. The Mas-related G protein-coupled receptor X2 (MrgprX2) is a key receptor on mast cells that mediates IgE-independent allergic and inflammatory responses.[1][2][3] Its activation by various ligands, including neuropeptides and certain drugs, leads to mast cell degranulation and the release of inflammatory mediators. Consequently, the development of MrgprX2 antagonists is a promising therapeutic strategy for a range of inflammatory and allergic diseases, such as chronic urticaria, atopic dermatitis, and drug hypersensitivity.
Comparative Performance of MrgprX2 Antagonists
The following table summarizes quantitative data for representative MrgprX2 antagonists that have been described in scientific literature. It is important to note that a compound specifically named "MrgprX2 antagonist-7" is not prominently featured in the reviewed literature; therefore, this guide presents data for other well-characterized antagonists to serve as a benchmark for comparison.
| Antagonist | Assay Type | Agonist | Cell Type | Potency (IC50/pA2) | Source |
| Compound A | Ca2+ Mobilization | Cortistatin 14 | HEK293-MRGPRX2/Gα15 | pIC50: 7.8 ± 0.02 | |
| Mast Cell Degranulation | Substance P | LAD2 | pIC50: 7.7 ± 0.1 | ||
| Schild Analysis | Substance P | LAD2 | pA2: 7.59 (Schild slope: 0.93) | ||
| Compound B | Ca2+ Mobilization | Cortistatin 14 | HEK293-MRGPRX2/Gα15 | pIC50: 9.1 ± 0.04 | |
| Mast Cell Degranulation | Substance P | Freshly Isolated Human Skin Mast Cells | pIC50: 9.38 ± 0.23 (IC50: 0.42 nM) | ||
| Schild Analysis | Substance P | LAD2 | pA2: 9.05 (Schild slope: 1.46) | ||
| EP262 | Not Specified | Not Specified | Not Specified | First-in-class oral small molecule antagonist | |
| EVO756 | Not Specified | Not Specified | Not Specified | Oral small-molecule antagonist in Phase 2 trials |
Experimental Protocols
The validation of MrgprX2 antagonist activity typically involves a series of in vitro and ex vivo assays to determine potency, selectivity, and mechanism of action.
Calcium Mobilization Assay
This assay is a primary high-throughput screening method to identify potential MrgprX2 antagonists.
-
Cell Culture: Human Embryonic Kidney 293 (HEK293) cells are engineered to overexpress human MrgprX2 and a promiscuous G-protein alpha subunit, such as Gα15, to amplify the signal.
-
Compound Incubation: The cells are loaded with a calcium-sensitive fluorescent dye. The antagonist compounds are then added at varying concentrations and incubated.
-
Agonist Stimulation: An MrgprX2 agonist, such as Cortistatin 14 or Substance P, is added at a concentration that elicits a submaximal response (e.g., EC80).
-
Signal Detection: Changes in intracellular calcium levels are measured using a fluorescence plate reader (e.g., FLIPRTETRA). A decrease in the fluorescence signal in the presence of the antagonist indicates inhibitory activity.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Mast Cell Degranulation Assay
This functional assay assesses the ability of an antagonist to inhibit the physiological response of mast cells to MrgprX2 activation.
-
Cell Source: The assay can be performed using a human mast cell line, such as LAD2, or more physiologically relevant primary mast cells isolated from human skin or cord blood.
-
Antagonist Pre-incubation: The mast cells are pre-incubated with varying concentrations of the antagonist.
-
Agonist Challenge: An MrgprX2 agonist (e.g., Substance P, Compound 48/80) is added to stimulate degranulation.
-
Quantification of Mediator Release: Degranulation is quantified by measuring the release of mast cell-specific mediators, such as β-hexosaminidase or tryptase, into the supernatant.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of mediator release against the antagonist concentration.
Schild Analysis
This method is used to determine the affinity (pA2 value) of a competitive antagonist and its mode of antagonism.
-
Dose-Response Curves: Concentration-response curves for an MrgprX2 agonist are generated in the absence and presence of increasing concentrations of the antagonist.
-
Dose Ratio Calculation: The dose ratio is calculated at each antagonist concentration. The dose ratio is the ratio of the agonist concentration required to produce the same level of response in the presence and absence of the antagonist.
-
Schild Plot: A linear regression plot is generated with the logarithm of the antagonist concentration on the x-axis and the logarithm of (Dose Ratio - 1) on the y-axis.
-
pA2 Determination: The x-intercept of the Schild plot provides the pA2 value, which represents the negative logarithm of the antagonist concentration that necessitates a two-fold increase in the agonist concentration to achieve the same response. A Schild slope close to 1 is indicative of competitive antagonism.
Visualizing the Molecular and Experimental Landscape
To better understand the context of MrgprX2 antagonist validation, the following diagrams illustrate the receptor's signaling pathway and a typical experimental workflow.
Caption: MrgprX2 Signaling Pathway in Mast Cells.
This diagram illustrates the Gαq-mediated signaling cascade initiated by agonist binding to MrgprX2, leading to mast cell degranulation. MrgprX2 antagonists block this pathway by preventing agonist binding to the receptor.
Caption: General Experimental Workflow for MrgprX2 Antagonist Validation.
This flowchart outlines the progressive stages of identifying and characterizing novel MrgprX2 antagonists, from initial high-throughput screening to preclinical evaluation.
References
Safety Operating Guide
Proper Disposal Procedures for MrgprX2 Antagonist-7: A Step-by-Step Guide
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of MrgprX2 antagonist-7, a potent anti-allergic agent used in research and drug development. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with standard laboratory waste disposal regulations. Researchers, scientists, and drug development professionals should adhere to these guidelines to minimize risks and environmental impact.
Immediate Safety and Handling Precautions
While specific hazard data for this compound is not publicly available, researchers should handle this compound with care, assuming it may be hazardous in the absence of a formal safety data sheet (SDS).
Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE should be worn when handling this compound. This includes:
-
Safety glasses or goggles
-
A lab coat
-
Nitrile gloves
Handling:
-
Avoid creating dust or aerosols.
-
Use a chemical fume hood if the compound is volatile or if there is a risk of inhalation.
-
Wash hands thoroughly after handling.
-
In case of a spill, follow your institution's established procedures for cleaning up chemical spills of unknown hazards.
Quantitative Data Summary
The following table summarizes the known chemical and physical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C24H22ClF3N6O3 | Immunomart |
| CAS Number | 2902573-98-0 | MedchemExpress |
| Appearance | Solid | MedchemExpress |
| Storage | -20°C for long-term storage | Immunomart |
Disposal Workflow
The proper disposal of any research chemical, including this compound, is contingent on a thorough hazard assessment. The most reliable source for this information is the Safety Data Sheet (SDS) provided by the supplier.
Caption: Disposal decision workflow for this compound.
Step-by-Step Disposal Procedures
1. Hazard Identification (Primary Action):
-
Obtain the Safety Data Sheet (SDS): Contact the vendor or manufacturer of this compound to obtain a complete SDS. This document is the primary source of information regarding the compound's hazards and recommended disposal methods.
2. If the Compound is Classified as Hazardous:
-
Waste Collection:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
The label should include the chemical name ("this compound"), the approximate quantity, and any hazard symbols as indicated in the SDS.
-
-
Storage:
-
Store the waste container in a designated hazardous waste accumulation area within the laboratory.
-
Ensure the storage area is secure and away from incompatible materials.
-
-
Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
3. If the Compound is Classified as Non-Hazardous:
-
Solid Waste:
-
If confirmed to be non-hazardous by the SDS, solid this compound may potentially be disposed of in the regular laboratory trash.[1]
-
It is crucial to consult your institution's specific policies, as some institutions prohibit the disposal of any chemical waste in the regular trash to prevent accidental exposure to custodial staff.[1]
-
-
Liquid Waste (Solutions):
4. If an SDS is Not Available:
-
In the absence of an SDS, treat this compound as a hazardous waste . This is the most conservative and safest approach. Follow the procedures outlined in step 2.
Decontamination of Laboratory Equipment
Proper decontamination of laboratory equipment that has been in contact with this compound is crucial to prevent cross-contamination and accidental exposure.
-
General Cleaning:
-
For general cleaning of glassware and surfaces, wash with a laboratory-grade detergent and rinse thoroughly with water.
-
Given the compound's molecular structure, which includes chlorinated and fluorinated components, a final rinse with an organic solvent like ethanol or isopropanol may be effective in removing any residual compound, followed by a final water rinse.
-
-
For Equipment Slated for Disposal or Servicing:
-
All equipment must be thoroughly decontaminated before being removed from the laboratory.[3]
-
If the equipment held acutely hazardous chemicals, it may require triple rinsing, with the rinsate collected as hazardous waste.
-
Attach a signed and dated decontamination form to the equipment to certify that it has been properly cleaned.
-
By following these procedures, researchers can ensure the safe and proper disposal of this compound, fostering a secure and compliant laboratory environment.
References
Essential Safety and Handling Protocols for MrgprX2 Antagonist-7
For Research Use Only. Not for use in diagnostic or therapeutic procedures.
This document provides crucial safety and logistical information for handling MrgprX2 antagonist-7 in a laboratory setting. Researchers, scientists, and drug development professionals should review this guidance to ensure safe operational procedures and proper disposal. Given that a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, these recommendations are based on general best practices for handling novel research chemicals of a similar nature. A thorough risk assessment should be conducted for specific experimental protocols.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment (PPE) |
| Handling solid compound (weighing, aliquoting) | - Nitrile gloves (double-gloving recommended)- Laboratory coat- Safety glasses with side shields or safety goggles |
| Preparing solutions (dissolving in solvents) | - Nitrile gloves (double-gloving recommended)- Laboratory coat- Chemical splash goggles- Work in a certified chemical fume hood |
| In-vitro / In-vivo administration | - Nitrile gloves- Laboratory coat- Safety glasses or goggles- Face shield (if splash hazard exists) |
| Waste Disposal | - Nitrile gloves- Laboratory coat- Safety glasses or goggles |
Note: Always inspect gloves for tears or degradation before and during use. Change gloves immediately if contaminated.
Operational Plan: Step-by-Step Handling Procedures
1. Pre-Experiment Preparation:
-
Read and understand the experimental protocol thoroughly.
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood is certified and functioning correctly.
-
Locate the nearest safety shower and eyewash station.
2. Handling the Solid Compound:
-
Perform all manipulations of the solid compound, such as weighing and aliquoting, within a chemical fume hood to prevent inhalation of any airborne powder.
-
Use dedicated spatulas and weighing boats.
-
Close the container tightly after use to prevent contamination and exposure.
3. Solution Preparation:
-
This compound is soluble in DMSO.[1]
-
All solution preparations should be carried out in a chemical fume hood.
-
Slowly add the solvent to the solid to avoid splashing.
-
Ensure the container is appropriately labeled with the compound name, concentration, solvent, and date of preparation.
4. Experimental Use:
-
When performing experiments, always wear the minimum required PPE as outlined in the table above.
-
Avoid direct contact with skin, eyes, and clothing.
-
After handling, wash hands thoroughly with soap and water.
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
-
Solid Waste: Contaminated items such as gloves, weighing boats, and paper towels should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a clearly labeled, sealed hazardous waste container. Do not mix with incompatible waste streams.
-
Sharps: Contaminated needles and syringes must be disposed of in a designated sharps container.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
